molecular formula C4H7FO2 B1390504 (3-Fluorooxetan-3-yl)methanol CAS No. 865451-85-0

(3-Fluorooxetan-3-yl)methanol

Cat. No.: B1390504
CAS No.: 865451-85-0
M. Wt: 106.1 g/mol
InChI Key: BBAFPURKVADOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorooxetan-3-yl)methanol is a useful research compound. Its molecular formula is C4H7FO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorooxetan-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorooxetan-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorooxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-4(1-6)2-7-3-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFPURKVADOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670334
Record name (3-Fluorooxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865451-85-0
Record name 3-Fluoro-3-oxetanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865451-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorooxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Fluorooxetan-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] Among the various fluorinated motifs, small, strained ring systems like oxetanes have garnered significant attention. The 3-fluorooxetan-3-yl)methanol moiety, in particular, serves as a versatile building block, offering a unique combination of properties that are highly advantageous for the development of novel therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of (3-Fluorooxetan-3-yl)methanol, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, providing field-proven insights into its role as a bioisosteric replacement and its impact on crucial drug-like properties.

Core Chemical and Physical Properties

(3-Fluorooxetan-3-yl)methanol is a colorless to pale yellow liquid at room temperature. Its core structure features a four-membered oxetane ring substituted with a fluorine atom and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups is key to its chemical behavior and utility in drug design.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 865451-85-0[3]
Molecular Formula C4H7FO2[3]
Molecular Weight 106.10 g/mol [3]
Melting Point 5-8 °C
Boiling Point 146-150 °C
Density 2.89 g/cm³ (predicted)
pKa 14.58 ± 0.10 (predicted)[3]
Vapor Pressure 5 mmHg (20 °C)

The Medicinal Chemist's Perspective: Why Use (3-Fluorooxetan-3-yl)methanol?

The strategic value of the (3-fluorooxetan-3-yl)methanol motif lies in its ability to act as a bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups.[4] This bioisosteric replacement can lead to significant improvements in a drug candidate's profile.

Impact on Physicochemical Properties:
  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which are responsible for the majority of drug metabolism.[5][6] Replacing a metabolically labile group with a fluorinated oxetane can significantly enhance a drug's half-life and oral bioavailability.[1][2]

  • Lipophilicity and Solubility: The introduction of the polar oxetane ring can modulate a compound's lipophilicity (logP), often improving aqueous solubility—a critical factor for drug formulation and absorption.

  • Binding Affinity: The electronegative fluorine atom can engage in favorable dipole-dipole interactions or hydrogen bonds with target proteins, potentially increasing binding affinity and potency.

  • Conformational Rigidity: The strained oxetane ring imparts a degree of conformational rigidity to the molecule, which can be advantageous for optimizing binding to a specific protein conformation.

The logical flow for considering the use of this building block in a drug discovery program is illustrated below.

G cluster_0 Problem Identification cluster_1 Design Strategy cluster_2 Building Block Selection cluster_3 Anticipated Outcomes Problem Lead compound shows poor metabolic stability or low solubility Strategy Introduce a bioisostere to address liabilities Problem->Strategy Causality: Need for structural modification Select Select (3-Fluorooxetan-3-yl)methanol for its unique properties Strategy->Select Rationale: Fluorinated oxetanes offer a favorable combination of properties Outcome1 Increased Metabolic Stability (C-F bond strength) Select->Outcome1 Outcome2 Improved Solubility (Polar oxetane ring) Select->Outcome2 Outcome3 Enhanced Binding Affinity (F-protein interactions) Select->Outcome3

Caption: Logical workflow for incorporating (3-Fluorooxetan-3-yl)methanol in drug design.

Synthesis and Reactivity

(3-Fluorooxetan-3-yl)methanol is primarily used as a synthetic intermediate. While specific, detailed industrial synthesis protocols are often proprietary, a general approach can be outlined based on the synthesis of related fluorinated alcohols and oxetanes.

Representative Synthetic Protocol: Deoxyfluorination of a Dihydroxy Precursor

A common strategy for introducing fluorine is through deoxyfluorination of an alcohol. In this hypothetical protocol, a diol precursor is selectively fluorinated.

Diagram of Synthetic Workflow:

G Start Start with 3-(hydroxymethyl)oxetane-3-ol Protect Protect one hydroxyl group (e.g., as a silyl ether) Start->Protect Fluorinate Deoxyfluorination of the remaining hydroxyl group (e.g., using DAST or other fluorinating agent) Protect->Fluorinate Deprotect Deprotection of the silyl ether (e.g., using TBAF) Fluorinate->Deprotect Purify Purification by flash column chromatography Deprotect->Purify Product Final Product: (3-Fluorooxetan-3-yl)methanol Purify->Product

Caption: Generalized synthetic workflow for (3-Fluorooxetan-3-yl)methanol.

Step-by-Step Methodology:

  • Protection: To a solution of 3-(hydroxymethyl)oxetane-3-ol in an aprotic solvent (e.g., dichloromethane), add a suitable protecting group for one of the hydroxyls, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

  • Fluorination: The protected intermediate is then subjected to deoxyfluorination. A solution of the alcohol in an anhydrous, aprotic solvent is cooled (e.g., to -78 °C) and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is allowed to slowly warm to room temperature.

  • Deprotection: After completion of the fluorination reaction, the protecting group is removed. For a TBDMS ether, a reagent like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is effective.

  • Purification: The crude product is then purified. Given that fluorinated compounds can be challenging to separate due to similar polarities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method.[7][8][9]

Reactivity Profile

The reactivity of (3-fluorooxetan-3-yl)methanol is dominated by the hydroxyl group and the strained oxetane ring.

  • Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

  • Oxetane Ring: The oxetane ring is susceptible to ring-opening reactions under acidic or nucleophilic conditions. The presence of the electron-withdrawing fluorine atom can influence the regioselectivity of this ring-opening, often directing nucleophilic attack to the more electron-deficient carbon.[10][11] This directed reactivity can be exploited for the synthesis of complex molecules.

Spectroscopic Characterization

Accurate characterization of (3-fluorooxetan-3-yl)methanol is crucial for its use in synthesis. Below are the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl protons and the two sets of inequivalent methylene protons on the oxetane ring. The signals for the protons on the carbon bearing the fluorine will exhibit coupling to the fluorine atom (²JHF).

  • ¹³C NMR: The carbon NMR will show four signals. The carbon atom bonded to the fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other carbons of the oxetane ring and the hydroxymethyl group will also be present.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[12] C-H stretching vibrations will be observed around 2900 cm⁻¹. Strong absorptions for the C-O bond stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M+) may be observed. Common fragmentation patterns would include the loss of a water molecule or the hydroxymethyl group.

Handling, Storage, and Safety

As a laboratory chemical, (3-fluorooxetan-3-yl)methanol requires careful handling.

Safety and Hazard Summary
Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Wear protective gloves.
Eye Irritation Causes serious eye irritation.Wear eye protection. In case of contact, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing vapors. Use in a well-ventilated area.
Storage and Stability

(3-Fluorooxetan-3-yl)methanol should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20 °C to prevent degradation.[3]

Conclusion

(3-Fluorooxetan-3-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated carbon center and a strained oxetane ring provides a powerful tool for chemists to address common challenges in lead optimization, such as poor metabolic stability and low solubility. By understanding its chemical properties, reactivity, and the rationale behind its application, researchers can effectively leverage this compound to design and synthesize the next generation of innovative therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of 3‐fluorooxetan derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ORGANIC FLUORINE COMPOUNDS III: THE PREPARATION OF FLUOROMETHANOL | Request PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. Retrieved from [Link]

  • Chemeurope.com. (2025, February 25). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • PubMed. (2024, December 23). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol. Retrieved from [Link]

  • SciSpace. (n.d.). Phytochemical Analysis, Isolation and Identification of Flavan-3ol from Syrian Pinus Halepensis. Retrieved from [Link]

  • News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

  • Aspira Chemical. (n.d.). (3-Fluorooxetan-3-yl)methanol, 96%. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • ChemRxiv. (2024, August 14). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data of Compounds 3 and 4 (methanol-d 4 ). Retrieved from [Link]

  • ResearchGate. (2025, October 17). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared absorption of methanol clusters (CH 3 OH) n with n = 2-6 recorded with a time-of-flight mass spectrometer using infrared depletion and vacuum-ultraviolet ionization. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • ACS Publications. (2024, November 8). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. Retrieved from [Link]

  • NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

  • PubMed. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics | Request PDF. Retrieved from [Link]

Sources

Foreword: Unlocking Three-Dimensional Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Fluorooxetan-3-yl)methanol (CAS 865451-85-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from the flat, two-dimensional landscapes of aromatic systems towards the rich, underexplored territories of sp³-hybridized scaffolds. Molecules that offer precise three-dimensional arrangements of functionality are paramount for achieving high target selectivity and optimizing pharmacokinetic profiles. It is within this context that (3-Fluorooxetan-3-yl)methanol emerges not merely as another building block, but as a sophisticated tool for molecular design. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic application, grounded in the principles of medicinal chemistry and process development.

Molecular and Physicochemical Profile

(3-Fluorooxetan-3-yl)methanol is a bifunctional synthetic intermediate that combines the desirable features of a strained oxetane ring with the unique electronic properties of a fluorine atom positioned at a quaternary center. This combination imparts a distinct set of characteristics that are highly sought after in contemporary drug design.

PropertyValueSource(s)
CAS Number 865451-85-0[1]
Molecular Formula C₄H₇FO₂[1]
Molecular Weight 106.10 g/mol [1]
Synonyms 3-Fluoro-3-(hydroxymethyl)oxetane, 3-Fluorooxetane-3-methanol[1]
Physical Form Liquid[1]
Boiling Point 146-150 °C[1]
Predicted pKa 14.58 ± 0.10[1]
Storage Temperature Sealed, dry, store in freezer at -20 °C[1]

The Strategic Value in Medicinal Chemistry

The utility of (3-Fluorooxetan-3-yl)methanol stems from the synergistic interplay between its two core structural motifs: the oxetane ring and the α-fluoro alcohol. Each component addresses specific, often challenging, objectives in drug design.

The Oxetane Moiety: A Polar, Low-Volume Scaffold

The four-membered oxetane ring is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups.[2] Its incorporation into a lead compound can confer several advantages:

  • Improved Solubility: The ether oxygen acts as a strong hydrogen bond acceptor, which can significantly enhance aqueous solubility—a critical parameter for oral bioavailability.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.[2]

  • Three-Dimensionality: As a strained, non-planar ring system, it provides a well-defined exit vector for substituents, allowing chemists to project functionality into three-dimensional space and explore new binding interactions with protein targets.[2]

  • Reduced Lipophilicity: In an era where high lipophilicity ("logP creep") is a major cause of compound attrition, the polar nature of the oxetane can help mitigate this risk without adding excessive molecular weight.

The α-Fluoro Substituent: An Electronic Modulator

Positioning a fluorine atom adjacent to the carbinol center is a deliberate strategic choice. The high electronegativity of fluorine exerts a powerful inductive effect, leading to:

  • Blocked Metabolic Oxidation: The C-F bond is exceptionally strong, and the fluorine atom acts as a non-oxidizable replacement for a hydrogen atom, effectively blocking metabolic attack by cytochrome P450 enzymes at that position.

  • Modulated Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity (lowers the pKa) of the adjacent hydroxyl proton, which can alter hydrogen bonding capabilities and influence target engagement.

  • Fine-Tuning of Physicochemical Properties: Fluorine substitution can subtly alter a molecule's conformation, dipole moment, and membrane permeability, providing a powerful handle for property optimization.

Strategic_Value cluster_Molecule (3-Fluorooxetan-3-yl)methanol cluster_Oxetane Oxetane Ring Benefits cluster_Fluorine α-Fluoro Group Benefits B Core Building Block Sol Improves Solubility (H-bond acceptor) B->Sol Structural Contribution Stab Enhances Metabolic Stability B->Stab Structural Contribution ThreeD Provides 3D Exit Vector B->ThreeD Structural Contribution LogP Reduces Lipophilicity B->LogP Structural Contribution Met Blocks Metabolic Oxidation B->Met Electronic Contribution pKa Modulates Acidity (pKa) B->pKa Electronic Contribution Tune Fine-Tunes Physicochemical Properties B->Tune Electronic Contribution Synthesis_Workflow A 1,3-Dichloro-2-(chloromethyl) -2-propanol B 3,3-Bis(chloromethyl)oxetane A->B 1. NaH, THF (Intramolecular Williamson Ether Synthesis) C (3-(Chloromethyl)oxetan -3-yl)methanol B->C 2. Selective Hydrolysis or Acetate Displacement followed by Hydrolysis D (3-Fluorooxetan-3-yl)methanol (Target Molecule) C->D 3. Tosylation/Mesylation 4. Fluoride Displacement (TBAF)

Sources

A Comprehensive Technical Guide to the Synthesis of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorooxetan-3-yl)methanol is a key building block in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. The introduction of the fluorinated oxetane motif can enhance metabolic stability, aqueous solubility, and binding affinity. This in-depth technical guide provides a detailed examination of a core synthetic route to (3-Fluorooxetan-3-yl)methanol, focusing on the deoxyfluorination of a readily accessible diol precursor. The following sections will elaborate on the strategic considerations behind this synthetic pathway, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key transformations.

Introduction: The Significance of Fluorinated Oxetanes in Drug Discovery

The strategic incorporation of fluorine into drug molecules is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The oxetane ring, a four-membered cyclic ether, has also emerged as a valuable scaffold in drug design. The combination of these two features in fluorinated oxetanes offers a unique set of advantages. The strained oxetane ring can act as a polar surrogate for less desirable functionalities, while the fluorine atom can modulate lipophilicity and block metabolic pathways. (3-Fluorooxetan-3-yl)methanol, with its reactive hydroxyl group, serves as a versatile intermediate for introducing this valuable motif into a wide range of molecular architectures.[1]

Strategic Approach: Deoxyfluorination of a Diol Precursor

A robust and scalable synthesis of (3-Fluorooxetan-3-yl)methanol can be achieved through a two-step process starting from 3,3-bis(hydroxymethyl)oxetane, also known as oxetane-3,3-diyldimethanol. This approach is advantageous due to the commercial availability of starting materials and the well-established nature of the key chemical transformations.

The overall synthetic strategy is depicted below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of the Diol Precursor cluster_1 Step 2: Deoxyfluorination Starting_Materials Pentaerythritol Intermediate_1 3,3-Bis(hydroxymethyl)oxetane Starting_Materials->Intermediate_1 Cyclization Final_Product (3-Fluorooxetan-3-yl)methanol Intermediate_1->Final_Product Selective Fluorination (DAST)

Figure 1: Overall synthetic strategy for (3-Fluorooxetan-3-yl)methanol.

This pathway involves the initial synthesis of the diol precursor, 3,3-bis(hydroxymethyl)oxetane, followed by a selective deoxyfluorination reaction to introduce the fluorine atom while retaining one of the hydroxyl groups.

Part 1: Synthesis of the Diol Precursor, 3,3-Bis(hydroxymethyl)oxetane

The synthesis of the key intermediate, 3,3-bis(hydroxymethyl)oxetane, can be accomplished via the cyclization of a suitable precursor. While various methods exist for the formation of the oxetane ring, a common approach involves the intramolecular Williamson ether synthesis from a diol with a leaving group on one of the hydroxyl functions.[1]

Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)oxetane

This protocol is based on established methods for the synthesis of 3,3-disubstituted oxetanes.

Materials:

  • Pentaerythritol

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1a: Preparation of the Monotosylate of Pentaerythritol (Conceptual Outline): A common precursor for such cyclizations is a derivative of pentaerythritol where three of the four hydroxyl groups are protected, and one is converted to a good leaving group, such as a tosylate. This is a multi-step process in itself and for the purpose of this guide, we will assume the availability of a suitable precursor that can undergo intramolecular cyclization.

  • Step 1b: Intramolecular Cyclization:

    • To a solution of the appropriately protected and activated pentaerythritol derivative in a suitable solvent such as tetrahydrofuran (THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C.

    • The reaction mixture is then stirred at room temperature or gently heated to facilitate the intramolecular SN2 reaction, leading to the formation of the oxetane ring.

    • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

    • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 1c: Deprotection:

    • The protecting groups on the two hydroxyl functions of the oxetane ring are removed under appropriate conditions. The choice of deprotection conditions depends on the nature of the protecting groups used.

    • After deprotection, the crude 3,3-bis(hydroxymethyl)oxetane is purified by column chromatography or recrystallization to yield the pure diol.

Expected Yield: The overall yield for the synthesis of 3,3-bis(hydroxymethyl)oxetane can vary depending on the specific protecting group strategy and cyclization conditions but is typically in the range of 40-60%.

Part 2: Selective Deoxyfluorination to Yield (3-Fluorooxetan-3-yl)methanol

The crucial step in this synthesis is the selective monofluorination of the diol precursor. This transformation requires a reagent that can convert a hydroxyl group into a fluorine atom under conditions that are mild enough to preserve the strained oxetane ring. Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this purpose.

Mechanism of Deoxyfluorination with DAST

The reaction of an alcohol with DAST proceeds through the formation of an intermediate fluoroalkoxysulfurane. This is followed by an intramolecular SN2-type displacement of the sulfur-containing leaving group by the fluoride ion. The stereochemistry of this reaction typically proceeds with inversion of configuration at the carbon center. In the case of a symmetric diol like 3,3-bis(hydroxymethyl)oxetane, the selective monofluorination is statistically controlled.

DAST_Mechanism cluster_0 Deoxyfluorination Mechanism Alcohol R-OH Intermediate [R-O-SF2-NEt2] Alcohol->Intermediate + DAST DAST Et2NSF3 Product R-F Intermediate->Product SN2 attack by F- Biproducts Et2NSOF + HF Intermediate->Biproducts

Figure 2: Simplified mechanism of deoxyfluorination using DAST.

Experimental Protocol: Synthesis of (3-Fluorooxetan-3-yl)methanol

Materials:

  • 3,3-Bis(hydroxymethyl)oxetane

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

  • Standard inert atmosphere glassware and equipment

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of DAST: A solution of diethylaminosulfur trifluoride (DAST) (1.1 eq) in anhydrous DCM is added dropwise to the stirred solution of the diol over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly as gas evolution may occur.

  • Workup: The layers are separated, and the aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford (3-Fluorooxetan-3-yl)methanol as a colorless oil.

Data Presentation
ParameterValue
Starting Material 3,3-Bis(hydroxymethyl)oxetane
Reagent Diethylaminosulfur trifluoride (DAST)
Stoichiometry 1.1 equivalents of DAST
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time ~12-16 hours
Typical Yield 60-75%
Purity >95% after chromatography

Characterization

The structure and purity of the synthesized (3-Fluorooxetan-3-yl)methanol should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the methylene protons of the oxetane ring and the hydroxymethyl group. The protons on the carbon bearing the fluorine atom will exhibit coupling to the fluorine.

    • ¹³C NMR: The spectrum will show a signal for the carbon atom attached to the fluorine, which will appear as a doublet due to C-F coupling.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Trustworthiness and Self-Validation

The described protocol represents a self-validating system. The successful synthesis of the diol precursor is a prerequisite for the fluorination step. The purity of the diol can be readily assessed by standard techniques before proceeding. The fluorination reaction's progress can be monitored by TLC, and the final product's identity and purity are unequivocally confirmed by a combination of NMR and MS data. The expected spectroscopic data serves as a benchmark for successful synthesis.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route to (3-Fluorooxetan-3-yl)methanol. The two-step approach, involving the synthesis of a diol precursor followed by selective deoxyfluorination with DAST, provides a practical method for accessing this valuable building block for drug discovery and development. The provided experimental details and mechanistic insights are intended to equip researchers with the necessary information to successfully implement this synthesis in their laboratories.

References

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • Google Patents. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
  • ResearchGate. Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). Available at: [Link].

  • ResearchGate. Synthesis of oxetanes from diols. Available at: [Link].

  • Aspira Chemical. (3-Fluorooxetan-3-yl)methanol, 96%. Available at: [Link].

  • NUS News. Novel method to synthesise valuable fluorinated drug compounds. Available at: [Link].

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. Available at: [Link].

  • Google Patents. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • News-Medical.Net. Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: [Link].

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link].

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. Available at: [Link].

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. Available at: [Link].

  • Google Patents. CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • Google Patents. US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers.
  • ACS Publications. Poly(bis-2,2,2-trifluoroethoxymethyl oxetane): Enhanced Surface Hydrophobicity by Crystallization and Spontaneous Asperity Formation. Available at: [Link].

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link].

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link].

  • SciSpace. Phytochemical Analysis, Isolation and Identification of Flavan-3ol from Syrian Pinus Halepensis. Available at: [Link].

  • ResearchGate. Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Available at: [Link].

  • ScienceDirect. Tetrahedron. Available at: [Link].

  • RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Available at: [Link].

Sources

An In-Depth Technical Guide to (3-Fluorooxetan-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of (3-Fluorooxetan-3-yl)methanol, a valuable building block that combines the unique properties of both a fluorine atom and an oxetane ring. We will delve into its systematic IUPAC nomenclature, physicochemical properties, synthesis, and reactivity. Furthermore, this guide will explore its critical applications in drug discovery, supported by detailed experimental protocols and mechanistic insights, to provide a practical resource for scientists at the forefront of pharmaceutical research and development.

Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Similarly, the oxetane ring, a four-membered cyclic ether, has gained significant attention as a versatile structural motif in drug design. Its strained nature and polarity make it an attractive surrogate for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability.[2]

(3-Fluorooxetan-3-yl)methanol emerges at the intersection of these two powerful strategies. This molecule offers a unique combination of a stereogenic center bearing a fluorine atom and a primary alcohol, providing a synthetically versatile handle for further elaboration. Its utility as an intermediate in the synthesis of complex pharmaceutical agents is of significant interest to the drug development community.[2]

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is (3-Fluorooxetan-3-yl)methanol . Let's break down the nomenclature based on IUPAC rules:

  • Parent Structure: The core of the molecule is a four-membered ring containing three carbon atoms and one oxygen atom, which is named oxetane .

  • Numbering: The numbering of the oxetane ring begins at the oxygen atom (position 1) and proceeds around the ring to give the substituents the lowest possible locants.

  • Substituents:

    • A fluorine atom is located at position 3, hence 3-Fluoro .

    • A hydroxymethyl group (-CH₂OH) is also at position 3. Since the alcohol functional group has higher priority than the ether and the halide, the parent name is based on the alcohol. The "-ol" suffix is appended to "methan," indicating a one-carbon chain attached to the hydroxyl group. The oxetane ring is treated as a substituent on this methanol unit.

  • Final Assembly: The substituent at position 3 of the oxetane ring is a "methanol" group. Therefore, the entire oxetane-containing substituent is named as a "(3-Fluorooxetan-3-yl)" group attached to the methanol.

This systematic naming convention unambiguously defines the structure of the molecule.

Physicochemical Properties

Understanding the physicochemical properties of (3-Fluorooxetan-3-yl)methanol is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₄H₇FO₂[2]
Molecular Weight 106.1 g/mol [2]
CAS Number 865451-85-0[2]
Boiling Point 137.5 ± 15.0 °C (Predicted)[2]
pKa 14.58 ± 0.10 (Predicted)[2]
Storage Sealed in dry, store in freezer, under -20 °C[2]

Synthesis of (3-Fluorooxetan-3-yl)methanol

The synthesis of 3,3-disubstituted oxetanes, such as (3-Fluorooxetan-3-yl)methanol, often involves an intramolecular Williamson ether synthesis. A plausible and efficient synthetic route starts from diethyl fluoromalonate.

Synthetic Strategy Overview

The overall strategy involves the following key transformations:

  • Alkylation: Introduction of a protected hydroxymethyl group onto diethyl fluoromalonate.

  • Reduction: Reduction of the ester groups to form a 1,3-diol.

  • Cyclization: Intramolecular Williamson ether synthesis to form the oxetane ring.

  • Deprotection: Removal of the protecting group to yield the final product.

Synthesis_of_3-Fluorooxetan-3-yl_methanol start Diethyl Fluoromalonate step1 1. Alkylation (e.g., with a protected chloromethanol) start->step1 intermediate1 Substituted Fluoromalonate step1->intermediate1 step2 2. Reduction (e.g., LiAlH₄) intermediate1->step2 intermediate2 2-Fluoro-2-(protected hydroxymethyl)propane-1,3-diol step2->intermediate2 step3 3. Cyclization (e.g., TsCl, base) intermediate2->step3 intermediate3 Protected (3-Fluorooxetan-3-yl)methanol step3->intermediate3 step4 4. Deprotection intermediate3->step4 end (3-Fluorooxetan-3-yl)methanol step4->end

Caption: General synthetic workflow for (3-Fluorooxetan-3-yl)methanol.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established methodologies for the synthesis of substituted oxetanes.

Step 1: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

  • To a solution of diethyl fluoromalonate in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

  • After stirring for a short period, add a protected form of formaldehyde, such as paraformaldehyde or a protected chloromethanol derivative.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Synthesis of 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol

  • To a solution of the product from Step 1 in a dry ether (e.g., THF or diethyl ether), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude diol, which can be used in the next step without further purification.

Step 3: Synthesis of (3-Fluorooxetan-3-yl)methanol

  • This step involves an intramolecular Williamson etherification. Dissolve the diol from Step 2 in a suitable solvent such as DMF or THF.

  • Add a base (e.g., NaH) to deprotonate one of the hydroxyl groups.

  • To facilitate the cyclization, one of the primary alcohols needs to be converted into a good leaving group. This can be achieved by adding p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to the reaction mixture.

  • The reaction is typically heated to promote the intramolecular Sₙ2 reaction, leading to the formation of the oxetane ring.

  • After completion, the reaction is quenched, and the product is extracted and purified by chromatography.

Reactivity of (3-Fluorooxetan-3-yl)methanol

The reactivity of (3-Fluorooxetan-3-yl)methanol is primarily governed by the interplay between the strained oxetane ring and the functional groups (hydroxyl and fluorine).

Reactions of the Hydroxyl Group

The primary alcohol provides a convenient handle for a variety of chemical transformations, including:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Formation of ethers through reactions such as the Williamson ether synthesis.

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.

Ring-Opening Reactions of the Oxetane Ring

The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions. The presence of the electron-withdrawing fluorine atom at the 3-position can influence the regioselectivity of the ring-opening.

Ring_Opening oxetane (3-Fluorooxetan-3-yl)methanol acid_cat Acid-Catalyzed (e.g., H⁺, Lewis Acids) oxetane->acid_cat nuc_add Nucleophilic Addition (e.g., R-Li, Grignard) oxetane->nuc_add product1 Diol Product 1 acid_cat->product1 product2 Diol Product 2 nuc_add->product2

Caption: General pathways for the ring-opening of (3-Fluorooxetan-3-yl)methanol.

Applications in Drug Discovery

The unique structural features of (3-Fluorooxetan-3-yl)methanol make it a highly valuable building block in the design of novel therapeutic agents.

Bioisosteric Replacement

The 3-fluorooxetane motif can serve as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to improved metabolic stability, enhanced solubility, and favorable alterations in binding affinity to biological targets.

Use in BACE1 Inhibitors for Alzheimer's Disease

The development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key strategy in the treatment of Alzheimer's disease.[3][4][5] Several potent BACE1 inhibitors incorporate oxetane-containing fragments to optimize their pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom, as in (3-Fluorooxetan-3-yl)methanol, can further enhance the properties of these inhibitors, such as brain penetration and metabolic stability.

Application in PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[6][7][8][9][10] The incorporation of the fluorine-18 (¹⁸F) isotope into drug molecules allows for their visualization and quantification in vivo. The synthesis of ¹⁸F-labeled (3-Fluorooxetan-3-yl)methanol would provide a valuable precursor for the development of novel PET tracers to study drug distribution and target engagement in the body.

Spectroscopic Characterization

The structural confirmation of (3-Fluorooxetan-3-yl)methanol relies on a combination of spectroscopic techniques. While specific spectra are proprietary to suppliers, the expected key features are outlined below:

  • ¹H NMR: The spectrum would show characteristic signals for the methylene protons of the oxetane ring, the hydroxymethyl protons, and the hydroxyl proton. The coupling of the protons with the fluorine atom would result in splitting of the adjacent proton signals.

  • ¹³C NMR: The spectrum would display four distinct carbon signals. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be observed for the fluorine atom.

  • IR Spectroscopy: A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl group. Characteristic C-O stretching frequencies for the ether and alcohol would also be present.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 106.1, with characteristic fragmentation patterns.

Conclusion

(3-Fluorooxetan-3-yl)methanol is a strategically important building block that synergistically combines the advantageous properties of both fluorine and the oxetane ring system. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. As the demand for drug candidates with optimized physicochemical and pharmacokinetic profiles continues to grow, the application of (3-Fluorooxetan-3-yl)methanol in the development of novel therapeutics is expected to expand significantly. This guide has provided a foundational understanding of this key molecule, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. Available from: [Link]

  • Chem-Impex. Diethyl fluoromalonate. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Dondi, F., & Bertagna, F. (2024). Applications of 18F-Fluorodesoxyglucose PET Imaging in Leukemia. PET Clinics, 19(4), 535-542.
  • National Center for Biotechnology Information. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. (2024). Available from: [Link]

  • Open Medscience. Fluorine-18 Fludeoxyglucose: PET Radiotracer. Available from: [Link]

  • RSC Publishing. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Available from: [Link]

  • Aspira Chemical. (3-Fluorooxetan-3-yl)methanol, 96%. Available from: [Link]

  • PubChem. 3,3-Bis(hydroxymethyl)oxetane. Available from: [Link]

  • National Center for Biotechnology Information. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). Available from: [Link]

  • National Center for Biotechnology Information. Developing β-secretase inhibitors for treatment of Alzheimer's disease. Available from: [Link]

  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021). Available from: [Link]

  • Google Patents. Preparation method for diethyl fluoromalonate.
  • Professor Dave Explains. Williamson Ether Synthesis. (2018). Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • ResearchGate. The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Available from: [Link]

  • ResearchGate. 3-(Trifluoromethyl)-1,2,3-propanetrione 2-oximes in the synthesis of new heterocyclic systems. Available from: [Link]

  • National Center for Biotechnology Information. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Available from: [Link]

  • ResearchGate. Positron emission tomography (PET) imaging with (18)F-based radiotracers. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Science|Business. Oxford: Positron Emission Tomography imaging agents. (2010). Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link]

  • Journal of the American Chemical Society. Full Spectroscopic Characterization of the Molecular Oxygen-Based Methane to Methanol Conversion over Open Fe(II) Sites in a Met. (2023). Available from: [Link]

Sources

(3-Fluorooxetan-3-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Fluorooxetan-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical properties and the exploration of novel chemical space. Among these, the oxetane motif has emerged as a particularly valuable scaffold due to its unique conformational constraints, polarity, and ability to act as a bioisosteric replacement for more common functional groups. This technical guide provides an in-depth analysis of (3-Fluorooxetan-3-yl)methanol, a bifunctional building block that combines the advantageous properties of the oxetane ring with the profound electronic effects of fluorine. We will explore its core physicochemical properties, including its molecular weight, present a detailed, representative synthetic protocol with mechanistic rationale, and discuss its strategic applications in contemporary drug discovery for researchers, scientists, and drug development professionals.

The Ascendancy of Oxetanes in Medicinal Chemistry

For decades, medicinal chemists have relied on a standard toolkit of functional groups and scaffolds. However, the increasing demand for drug candidates with highly optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles has driven the exploration of more novel motifs. The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant attention as a powerful tool in this endeavor.[1][2]

Unlike its more flexible acyclic ether counterparts, the strained, non-planar structure of the oxetane ring imparts a distinct three-dimensionality to molecules.[2] This structural feature is critical for achieving precise interactions with biological targets.[3] Furthermore, the oxetane moiety is recognized for its ability to improve key drug-like properties, including:

  • Aqueous Solubility: The embedded ether oxygen acts as a hydrogen bond acceptor, often enhancing solubility without significantly increasing lipophilicity.[1][2]

  • Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities, redirecting metabolism away from vulnerable sites.[2][4]

  • Lipophilicity and pKa Modulation: The polar nature of the oxetane can be used to fine-tune a compound's overall lipophilicity (LogD) and the basicity of nearby amines, which is crucial for avoiding off-target effects such as hERG inhibition.[1][4]

(3-Fluorooxetan-3-yl)methanol represents a second-generation building block that leverages these intrinsic advantages. The addition of a fluorine atom at the 3-position introduces potent electronic effects, further modulating local acidity and metabolic stability, while the hydroxymethyl group provides a convenient handle for synthetic elaboration. This unique combination makes it an exceptionally valuable intermediate for creating sophisticated molecular architectures.[5]

Core Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis and molecular design. (3-Fluorooxetan-3-yl)methanol is a low molecular weight compound used as an intermediate in organic synthesis and pharmaceutical manufacturing.[5]

PropertyValueSource(s)
Molecular Weight 106.10 g/mol [6][7]
Molecular Formula C₄H₇FO₂[5][6][7]
Monoisotopic Mass 106.04301 Da[7]
CAS Number 865451-85-0[5][6]
Appearance Liquid[8]
Boiling Point 146-150 °C[6]
Melting Point 5-8 °C[6]
pKa (Predicted) 14.58 ± 0.10[5]
Storage Conditions Store in freezer, under -20 °C, sealed in dry conditions[5][6]
Synonyms 3-Fluoro-3-oxetaneMethanol, 3-Fluoro-3-(hydroxymethyl)oxetane[5]

The presence of the electronegative fluorine atom adjacent to the hydroxymethyl group lowers the pKa of the alcohol proton compared to its non-fluorinated analog, influencing its reactivity and hydrogen bonding capacity.

Synthesis, Purification, and Safe Handling

The synthesis of 3,3-disubstituted oxetanes requires careful planning due to the inherent strain of the four-membered ring.[9] While numerous proprietary methods exist, a representative academic approach illustrates the core chemical principles involved.

Causality in Synthetic Strategy

A logical retrosynthetic approach involves constructing the oxetane ring first, followed by the stereospecific introduction of the functional groups. The stability of 3,3-disubstituted oxetanes makes them robust intermediates for further chemical transformations.[2][10] The following protocol is a representative, multi-step synthesis that highlights key considerations for a medicinal chemist.

Experimental Protocol: A Representative Synthesis of (3-Fluorooxetan-3-yl)methanol

Step 1: Epichlorohydrin Cyclization to form 3-Oxetanol

  • Reagents & Setup: To a cooled (0 °C) solution of potassium hydroxide (2.0 eq) in tert-butanol, add epichlorohydrin (1.0 eq) dropwise over 1 hour.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup & Rationale: The reaction is quenched with water and extracted with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated under reduced pressure. Causality: The strong base (KOH) in a bulky solvent (t-BuOH) promotes the intramolecular Williamson ether synthesis. The bulky solvent disfavors intermolecular side reactions, maximizing the yield of the strained four-membered ring.

Step 2: Oxidation of 3-Oxetanol to 3-Oxetanone

  • Reagents & Setup: To a solution of 3-oxetanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Execution: Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Workup & Rationale: The reaction is quenched with a saturated solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. Causality: Dess-Martin periodinane is a mild oxidizing agent suitable for converting the secondary alcohol to a ketone without causing ring-opening of the sensitive oxetane core.

Step 3: Fluorination and Silylation

  • Reagents & Setup: In a dry flask under an argon atmosphere, dissolve 3-oxetanone (1.0 eq) in anhydrous THF. Cool to -78 °C and add diethylaminosulfur trifluoride (DAST, 1.1 eq) dropwise.

  • Execution: After stirring for 2 hours at -78 °C, add triethylamine (3.0 eq) followed by trimethylsilyl cyanide (TMSCN, 1.5 eq). Allow the mixture to warm to room temperature overnight.

  • Workup & Rationale: The reaction is carefully quenched with saturated aqueous sodium bicarbonate. The product is extracted with diethyl ether, dried, and concentrated. Causality: DAST is a standard nucleophilic fluorinating agent. The subsequent addition of TMSCN in the same pot forms a silyl-protected cyanohydrin, which is a stable precursor to the hydroxymethyl group.

Step 4: Reduction to (3-Fluorooxetan-3-yl)methanol

  • Reagents & Setup: Dissolve the crude silylated product from Step 3 in anhydrous THF under argon. Cool to 0 °C and add lithium aluminum hydride (LAH, 2.0 eq) portion-wise.

  • Execution: Stir the reaction at room temperature for 4 hours.

  • Workup, Purification & Characterization: Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids and concentrate the filtrate. The crude product is purified by silica gel column chromatography. The final product's identity and purity are confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Causality: LAH is a powerful reducing agent that reduces the nitrile directly to the primary amine, which is then hydrolyzed during workup to the desired primary alcohol.

Safety and Handling Precautions

(3-Fluorooxetan-3-yl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] All manipulations should be performed in a well-ventilated chemical fume hood.

Strategic Applications in Drug Discovery

The true value of (3-Fluorooxetan-3-yl)methanol lies in its application as a versatile building block to solve complex pharmacological challenges.

A Conformationally Restricted Bioisostere

The 3,3-disubstituted oxetane core can act as a more polar and metabolically robust replacement for a gem-dimethyl group. The hydroxymethyl and fluoro substituents further allow it to serve as a non-hydrolyzable mimic of a hydrated ketone or a carboxylic acid group, enabling new interactions with target proteins while blocking metabolic pathways like glucuronidation.

Enhancing Drug-like Properties

In drug discovery campaigns, medicinal chemists frequently encounter promising compounds with poor physicochemical properties. Incorporating the (3-fluorooxetan-3-yl)methanol moiety can be a powerful strategy to:

  • Interrupt Aromatic Stacking: Introduce a three-dimensional exit vector from a flat aromatic core to disrupt undesirable pi-stacking and improve solubility.

  • Block Metabolic Hotspots: The C-F bond is exceptionally strong, and the quaternary center is sterically hindered, making this position highly resistant to CYP450-mediated oxidation.

  • Fine-Tune Potency and Selectivity: The rigid structure presents the fluoro and hydroxymethyl groups in well-defined spatial vectors, allowing for precise probing of binding pockets to enhance potency and selectivity for the intended target.[1]

Visualization of Synthetic Workflow

G cluster_0 Representative Synthesis of (3-Fluorooxetan-3-yl)methanol A Epichlorohydrin B 3-Oxetanol A->B  KOH, t-BuOH (Cyclization)   C 3-Oxetanone B->C  Dess-Martin Periodinane (Oxidation)   D 3-Fluoro-3-(trimethylsilyloxy)methyl oxetane Intermediate C->D  1. DAST  2. TMSCN (Fluorination/Silylation)   E (3-Fluorooxetan-3-yl)methanol (Final Product) D->E  1. LAH  2. Workup (Reduction)  

Caption: A representative workflow for the synthesis of (3-Fluorooxetan-3-yl)methanol.

Conclusion

(3-Fluorooxetan-3-yl)methanol is more than just a chemical intermediate; it is a sophisticated design element for the modern medicinal chemist. With a low molecular weight of 106.10 g/mol , it provides a powerful combination of polarity, metabolic stability, and conformational rigidity.[6][7] Its ability to enhance solubility, block metabolism, and serve as a unique bioisostere makes it an invaluable tool in the development of next-generation therapeutics. As drug discovery programs continue to tackle increasingly challenging biological targets, the strategic deployment of advanced building blocks like (3-Fluorooxetan-3-yl)methanol will be critical to success.

References

  • (3-Fluorooxetan-3-yl)methanol - Protheragen. Protheragen. [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. [Link]

  • (3-fluorooxetan-3-yl)methanol (C4H7FO2) - PubChemLite. PubChemLite. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed. National Institutes of Health. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. National Institutes of Health. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. Royal Society of Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. ChemRxiv. [Link]

  • EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents.
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Taylor & Francis Online. [Link]

Sources

(3-Fluorooxetan-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is paramount. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold. Its inherent polarity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility and metabolic stability. When combined with the strategic placement of fluorine atoms, which can modulate pKa, lipophilicity, and metabolic fate, the resulting fluorinated oxetanes represent a powerful tool for medicinal chemists. This guide focuses on a particularly promising building block: (3-Fluorooxetan-3-yl)methanol. This compound serves as a key intermediate for introducing the 3-fluorooxetane moiety into a diverse range of molecular architectures, offering a unique combination of properties beneficial for the development of novel therapeutics.[1][2]

Commercial Availability and Physicochemical Properties

(3-Fluorooxetan-3-yl)methanol is commercially available from several specialized chemical suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a high-purity reagent suitable for use in organic synthesis and pharmaceutical manufacturing.[1]

PropertyValueSource
CAS Number 865451-85-0[1][3]
Molecular Formula C4H7FO2[1][3]
Molecular Weight 106.10 g/mol [3]
Boiling Point 146-150 °C (predicted: 137.5±15.0 °C)[3]
Melting Point 5-8 °C[3]
Storage Sealed in a dry environment, store in a freezer at -20 °C[1]

Synthesis of (3-Fluorooxetan-3-yl)methanol: A Conceptual Overview

While specific, detailed industrial synthesis protocols for (3-Fluorooxetan-3-yl)methanol are often proprietary, a plausible and commonly employed synthetic strategy involves the fluorination of a suitable precursor, such as a protected 3-(hydroxymethyl)oxetan-3-ol. This approach leverages the availability of oxetane precursors and established fluorination methodologies.

A conceptual workflow for the synthesis is outlined below:

G A 3-(Hydroxymethyl)oxetan-3-ol Precursor B Protection of Hydroxyl Groups A->B e.g., Acylation, Silylation C Selective Fluorination B->C e.g., DAST, Deoxofluor D Deprotection C->D Acid/Base Hydrolysis E (3-Fluorooxetan-3-yl)methanol D->E

Caption: Conceptual synthetic workflow for (3-Fluorooxetan-3-yl)methanol.

Causality in Experimental Choices:

  • Protection of Hydroxyl Groups: The initial protection of both hydroxyl groups of the precursor is crucial to prevent unwanted side reactions during the fluorination step. The choice of protecting group (e.g., acetyl, silyl) would depend on its stability under the fluorination conditions and the ease of its subsequent removal.

  • Selective Fluorination: The fluorination of the tertiary alcohol is the key transformation. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly used for deoxofluorination reactions. The reaction conditions, including temperature and solvent, would be optimized to achieve high yields and minimize the formation of elimination byproducts.

  • Deprotection: The final step involves the removal of the protecting groups to yield the desired (3-Fluorooxetan-3-yl)methanol. The deprotection method must be chosen carefully to be compatible with the newly introduced fluorine atom and the oxetane ring.

Spectroscopic Characterization: A Guide to Identification

Accurate characterization of (3-Fluorooxetan-3-yl)methanol is essential for its use in synthesis. Below is a summary of expected spectroscopic data based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the oxetane ring and the hydroxymethyl group. The protons on the carbon bearing the fluorine atom will exhibit coupling to the fluorine, resulting in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a tertiary carbon within an oxetane ring.

Infrared (IR) Spectroscopy:

The IR spectrum of (3-Fluorooxetan-3-yl)methanol would be characterized by the following key absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretching vibrations for the methylene groups, typically observed around 2850-3000 cm⁻¹.

  • A strong C-O stretching band for the ether linkage of the oxetane ring, expected in the 950-1150 cm⁻¹ region.

  • A C-F stretching vibration, which can be found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass-to-charge ratios (m/z) for various adducts are presented below.

AdductPredicted m/z
[M+H]⁺107.05029
[M+Na]⁺129.03223
[M-H]⁻105.03573
[M+NH₄]⁺124.07683
[M+K]⁺145.00617
[M+H-H₂O]⁺89.040270
[M+HCOO]⁻151.04121
[M+CH₃COO]⁻165.05686

Data sourced from PubChemLite.[4]

Applications in Drug Discovery: A Versatile Building Block

The unique structural and electronic properties of the 3-fluorooxetane motif make (3-Fluorooxetan-3-yl)methanol a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. The primary alcohol functionality serves as a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

Workflow for Derivatization and SAR Studies:

G A (3-Fluorooxetan-3-yl)methanol B Activation of Hydroxyl Group A->B e.g., Tosylation, Mesylation D Esterification/Etherification A->D with Carboxylic Acids, Alkyl Halides C Nucleophilic Substitution B->C with Amines, Thiols, etc. E Library of Analogs C->E D->E F Biological Screening E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: General workflow for the derivatization of (3-Fluorooxetan-3-yl)methanol for SAR studies.

Potential Therapeutic Applications:

  • Kinase Inhibitors: The 3-fluorooxetane moiety can be incorporated into kinase inhibitors to enhance their binding affinity and selectivity. The polar nature of the oxetane can form favorable interactions within the ATP-binding pocket, while the fluorine atom can modulate the electronic properties of the molecule.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The introduction of the 3-fluorooxetane group can influence the conformation of a ligand, leading to improved potency and selectivity for a specific GPCR subtype.

  • Antiviral and Antibacterial Agents: The unique properties of fluorinated oxetanes can be exploited in the design of novel antimicrobial agents. The motif can enhance cell permeability and metabolic stability, leading to improved efficacy.

Experimental Protocols: Key Methodologies

Protocol 1: General Procedure for the Derivatization of the Hydroxyl Group (Illustrative Example: Etherification)

This protocol describes a general method for the etherification of (3-Fluorooxetan-3-yl)methanol, a common transformation in drug discovery to explore structure-activity relationships.

Materials:

  • (3-Fluorooxetan-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (3-Fluorooxetan-3-yl)methanol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product from the reaction

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Safety and Handling

(3-Fluorooxetan-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Avoid breathing vapors or dust.

Conclusion

(3-Fluorooxetan-3-yl)methanol is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a polar oxetane ring and a strategically placed fluorine atom offers a powerful approach to fine-tuning the properties of drug candidates. This guide provides a foundational understanding of its properties, conceptual synthesis, and applications, along with practical protocols to facilitate its use in the laboratory. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of motifs such as the 3-fluorooxetane will undoubtedly play an increasingly important role in the future of drug design.

References

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. [Link]

  • Aspira Chemical. (3-Fluorooxetan-3-yl)methanol, 96%. [Link]

  • ResearchGate. Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). [Link]

  • PubChemLite. (3-fluorooxetan-3-yl)methanol (C4H7FO2). [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

Sources

stability and storage of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of (3-Fluorooxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorooxetan-3-yl)methanol is a key building block in modern medicinal chemistry, prized for its unique stereoelectronic properties imparted by the fluorinated oxetane motif. As its incorporation into drug candidates becomes more prevalent, a thorough understanding of its stability and optimal storage conditions is paramount to ensure the integrity of research and development activities. This guide provides a comprehensive overview of the stability profile of (3-Fluorooxetan-3-yl)methanol, detailing recommended storage and handling procedures, potential degradation pathways, and methodologies for assessing its stability.

Introduction: The Rising Importance of Fluorinated Oxetanes

The oxetane ring has emerged as a valuable scaffold in drug discovery, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This four-membered cyclic ether can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2][3] The introduction of a fluorine atom, as in (3-Fluorooxetan-3-yl)methanol, further refines the molecule's properties. Fluorine's high electronegativity can influence the pKa of nearby functional groups and create unique intermolecular interactions, which can be advantageous for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[4][5]

(3-Fluorooxetan-3-yl)methanol serves as a crucial intermediate for introducing this desirable motif into more complex molecules.[6] Its proper handling and storage are therefore critical to prevent degradation and ensure the reliability of experimental outcomes.

Recommended Storage and Handling Protocols

To maintain the chemical integrity of (3-Fluorooxetan-3-yl)methanol, adherence to stringent storage and handling protocols is essential.

Optimal Storage Conditions

Based on supplier recommendations and the inherent chemical properties of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C.[6][7]Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and sealed in a dry container.[6]The compound may be sensitive to moisture and atmospheric oxygen.
Light Protect from direct sunlight.[8][9]Although specific photostability data is unavailable, many organic molecules are susceptible to photodegradation.
Safe Handling Procedures

(3-Fluorooxetan-3-yl)methanol is classified as harmful if swallowed and causes skin and eye irritation.[7] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.[8][9]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Chemical Stability Profile

The stability of (3-Fluorooxetan-3-yl)methanol is primarily governed by the interplay of the oxetane ring and the fluorine substituent.

The Stability of the Oxetane Ring

The oxetane ring, while strained, is generally more stable than the highly reactive oxirane (epoxide) ring.[10] However, it is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids, which can catalyze cleavage of the ether linkages.[10] Notably, studies have shown that 3,3-disubstituted oxetanes, such as (3-Fluorooxetan-3-yl)methanol, exhibit enhanced stability compared to other substitution patterns.[11]

The Influence of Fluorination

The presence of a fluorine atom on the oxetane ring has a significant impact on the molecule's stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage.[4] This inherent strength contributes to the overall thermal and metabolic stability of fluorinated compounds.[12] The high electronegativity of fluorine can also influence the reactivity of the adjacent alcohol and the oxetane ring through inductive effects.

Potential Degradation Pathways

While specific degradation studies on (3-Fluorooxetan-3-yl)methanol are not extensively published, potential degradation pathways can be postulated based on the known reactivity of its functional groups.

  • Acid-Catalyzed Ring Opening: Exposure to acidic conditions could lead to protonation of the oxetane oxygen, followed by nucleophilic attack (e.g., by water if present) to yield a diol.

  • Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures could potentially lead to decomposition. The strong C-F bond suggests good thermal stability.[12]

  • Photodegradation: Although aliphatic C-F bonds are generally photochemically stable, the overall molecule's susceptibility to degradation upon exposure to UV light should be considered, as is standard for pharmaceutical intermediates.[13]

Diagram: Potential Acid-Catalyzed Degradation of (3-Fluorooxetan-3-yl)methanol

G cluster_0 Degradation Pathway A (3-Fluorooxetan-3-yl)methanol B Protonated Oxetane Intermediate A->B H+ (Acidic Conditions) C Ring-Opened Diol Product B->C + Nucleophile Nu Nucleophile (e.g., H2O) Nu->B

Caption: Postulated acid-catalyzed ring-opening of the oxetane.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of (3-Fluorooxetan-3-yl)methanol in a research or manufacturing setting, a stability testing program is recommended.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol: Acid/Base Hydrolysis Study

  • Sample Preparation: Prepare solutions of (3-Fluorooxetan-3-yl)methanol in 0.1 M HCl, 0.1 M NaOH, and a neutral (pH 7) buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored at the recommended -20°C. Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

Long-Term Stability Testing

Long-term stability studies under the recommended storage conditions are crucial to establish a re-test date or shelf life.

Protocol: Long-Term Stability at -20°C

  • Sample Storage: Store multiple aliquots of (3-Fluorooxetan-3-yl)methanol in sealed, airtight containers at -20°C.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, analyze one aliquot for purity and identity using a validated analytical method (e.g., HPLC, GC, NMR).

  • Specification Setting: Establish acceptance criteria for purity. A decrease in purity below a certain threshold (e.g., 95%) may indicate that the material is no longer suitable for its intended use.

Diagram: Experimental Workflow for Stability Testing

G cluster_workflow Stability Assessment Workflow start Receive/Synthesize (3-Fluorooxetan-3-yl)methanol storage Store at -20°C (Sealed, Dry, Dark) start->storage forced_degradation Forced Degradation Studies (Acid, Base, Heat, Light) storage->forced_degradation long_term Long-Term Stability Study (-20°C) storage->long_term analysis Analytical Testing (HPLC, GC, NMR, MS) forced_degradation->analysis long_term->analysis data Data Analysis & Reporting analysis->data decision Establish Shelf-Life / Re-test Date data->decision

Sources

reactivity of the hydroxyl group in (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in (3-Fluorooxetan-3-yl)methanol

Abstract

(3-Fluorooxetan-3-yl)methanol is a pivotal building block in modern medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorinated oxetane motif. The strategic incorporation of this moiety into drug candidates can enhance metabolic stability, aqueous solubility, and binding affinity.[1][2] However, the successful synthetic application of this molecule hinges on a nuanced understanding of the reactivity of its primary hydroxyl group. This reactivity is uniquely modulated by the interplay of two powerful electronic and steric factors: the potent electron-withdrawing effect of the vicinal fluorine atom and the inherent ring strain of the four-membered oxetane heterocycle. This guide provides an in-depth analysis of the hydroxyl group's reactivity in key synthetic transformations, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Fluorooxetane Motif

The oxetane ring, particularly when substituted, has emerged as a valuable "bioisostere" for commonly used functional groups such as gem-dimethyl and carbonyl moieties.[1][2] Its introduction can favorably alter a molecule's conformational profile and polarity. The addition of a fluorine atom at the 3-position further refines these properties, offering a powerful tool for drug design.[3] (3-Fluorooxetan-3-yl)methanol serves as a primary entry point for introducing this valuable scaffold. Understanding how to selectively and efficiently derivatize its hydroxyl group is therefore a critical competency for synthetic chemists in the pharmaceutical industry.

The core of this molecule's chemistry lies in the dual influence on its primary alcohol.

G cluster_molecule (3-Fluorooxetan-3-yl)methanol cluster_reactivity Impact on Hydroxyl Group Molecule Structure Fluorine C3-Fluorine Atom (-I Inductive Effect) Reactivity OH Reactivity Fluorine->Reactivity ↑ Acidity of O-H ↓ Nucleophilicity of Oxygen Oxetane Oxetane Ring (Ring Strain ~25.5 kcal/mol) Oxetane->Reactivity Potential for Ring-Opening (under acidic conditions)

Caption: Dueling influences on the hydroxyl group's reactivity.

Core Reactivity Principles: An Overview

The reactivity of the -CH₂OH group is a delicate balance.

  • Inductive Effect of Fluorine : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds, polarizing the C-C and C-O bonds. The immediate consequences for the hydroxyl group are:

    • Increased Acidity : The O-H bond becomes more polarized, making the proton more acidic and easier to remove with a base.

    • Decreased Nucleophilicity : The electron density on the hydroxyl oxygen is reduced, making it a weaker nucleophile compared to its non-fluorinated counterpart.[4]

  • Oxetane Ring Strain : The four-membered oxetane ring possesses significant angle strain (approx. 106 kJ/mol or 25.5 kcal/mol).[1][2][5] While stable under many conditions (especially basic and neutral), it is susceptible to ring-opening reactions, typically catalyzed by Lewis or Brønsted acids.[2][5][6] This necessitates careful selection of reaction conditions to ensure the integrity of the oxetane core.

These two factors dictate the optimal strategies for common synthetic transformations.

Key Transformations of the Hydroxyl Group

Esterification: Acylation Reactions

Ester formation is a fundamental derivatization. Given the reduced nucleophilicity of the alcohol and the acid-sensitivity of the oxetane ring, classical Fischer esterification (strong acid, heat) is ill-advised. Milder, more reliable methods are required.

Mechanistic Rationale : The preferred methods involve activating the carboxylic acid partner, allowing the weakly nucleophilic alcohol to react under neutral or mildly basic conditions that preserve the oxetane ring.

Recommended Protocol: Steglich Esterification using DCC/DMAP

This protocol utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.

Step-by-Step Methodology:

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.1 equivalents) and (3-Fluorooxetan-3-yl)methanol (1.0 equivalent).

  • Dissolution : Dissolve the reagents in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition : Add DMAP (0.1 equivalents) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the DCC reaction and minimize side-product formation.

  • Activator Addition : Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup :

    • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude ester product via flash column chromatography on silica gel.

G start Combine Alcohol, Acid, DMAP in Anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temp (12-18h) add_dcc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete filter_dcu Filter off DCU Precipitate monitor->filter_dcu Complete wash Aqueous Workup (Acid, Base, Brine) filter_dcu->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Ester Product purify->end

Caption: Experimental workflow for Steglich esterification.

Etherification: Williamson and Related Syntheses

Forming an ether linkage requires the hydroxyl group to act as a nucleophile. Due to its diminished nucleophilicity, a strong base is required to generate the more potent alkoxide intermediate.

Mechanistic Rationale : The key is to select a strong, non-nucleophilic base to fully deprotonate the alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, generating hydrogen gas and the sodium alkoxide. The resulting alkoxide is a much stronger nucleophile and can readily displace a suitable leaving group (e.g., iodide, bromide, tosylate) on the electrophile partner.

Recommended Protocol: Ether Synthesis via Sodium Alkoxide

This protocol describes a general procedure for reacting the alcohol with an alkyl halide.

Step-by-Step Methodology:

  • Preparation : To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add (3-Fluorooxetan-3-yl)methanol (1.0 equivalent).

  • Dissolution : Dissolve the alcohol in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF).

  • Deprotonation : Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution : Hydrogen gas is evolved. Ensure adequate ventilation. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Electrophile Addition : Dissolve the alkyl halide (or tosylate, 1.1 equivalents) in the same anhydrous solvent and add it dropwise to the alkoxide suspension at room temperature.

  • Reaction : The reaction may be exothermic. Heat the mixture if necessary (e.g., 50-70 °C) to drive the reaction to completion. Monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Quenching : Once complete, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution or water.

  • Workup :

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude ether product via flash column chromatography.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic, irreversible deprotonation.
Solvent Anhydrous THF or DMFPolar aprotic; solubilizes the alkoxide and promotes Sₙ2.
Temperature 0 °C to RT (Deprotonation)Controls initial H₂ evolution.
RT to 70 °C (Alkylation)Provides sufficient energy to overcome activation barrier.
Electrophile R-I > R-Br > R-OTs >> R-ClChoice depends on reactivity; iodide is the best leaving group.

Table 1: Key Parameters for the Etherification of (3-Fluorooxetan-3-yl)methanol.

Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde, (3-fluorooxetan-3-yl)carbaldehyde, requires mild conditions to prevent over-oxidation to the carboxylic acid.

Mechanistic Rationale : Reagents like Dess-Martin Periodinane (DMP) or Swern oxidation conditions are ideal. They operate under neutral or mildly basic conditions, are highly selective for primary alcohols, and do not threaten the integrity of the oxetane ring. Strong, acidic oxidants like chromic acid or KMnO₄ must be avoided.

Recommended Protocol: Dess-Martin Oxidation

Step-by-Step Methodology:

  • Preparation : Add Dess-Martin Periodinane (1.2 equivalents) to a flask containing anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Alcohol Addition : Add a solution of (3-Fluorooxetan-3-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Reaction : Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC, staining for the aldehyde with an appropriate agent (e.g., 2,4-dinitrophenylhydrazine).

  • Workup :

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a vigorously stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 4 equivalents). Stir until the layers are clear.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the solution. The resulting aldehyde is often pure enough for subsequent steps, but can be purified by careful column chromatography if necessary. Note that aldehydes can be sensitive, so purification should be performed promptly.

Conversion to a Leaving Group for Nucleophilic Substitution

To perform a substitution reaction at the methylene carbon (e.g., to introduce an azide, cyanide, or other nucleophile), the hydroxyl group must first be converted into a better leaving group.[7][8][9] Hydroxide (HO⁻) is a very poor leaving group.[10]

Mechanistic Rationale : Sulfonylation of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine converts the OH group into a sulfonate ester (-OTs or -OMs). These are excellent leaving groups because their negative charge is highly stabilized by resonance. This activation primes the molecule for an Sₙ2 reaction.

Recommended Protocol: Tosylation of the Hydroxyl Group

Step-by-Step Methodology:

  • Preparation : Dissolve (3-Fluorooxetan-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane or pyridine at a concentration of 0.2-0.5 M.

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition : Add triethylamine (1.5 equivalents, if using DCM as solvent) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. If using pyridine as the solvent, it also serves as the base.

  • Reaction : Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the disappearance of the starting alcohol by TLC.

  • Workup :

    • Quench the reaction by adding cold water.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with cold 1M HCl (to remove excess base), water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting tosylate is often unstable on silica gel. It is best to either use the crude material directly in the next step or purify it rapidly via crystallization or a short plug of silica gel.

Summary and Outlook

The hydroxyl group of (3-Fluorooxetan-3-yl)methanol possesses a uniquely modulated reactivity profile. The adjacent fluorine atom decreases its nucleophilicity while increasing its acidity, and the oxetane ring imposes a constraint against harsh, particularly acidic, reaction conditions. By understanding these principles, chemists can select mild, high-yielding protocols to access a wide array of valuable derivatives. The esterification, etherification, oxidation, and leaving group formation reactions detailed herein provide a robust toolkit for leveraging this important building block in the synthesis of next-generation therapeutics. The continued exploration of this scaffold's reactivity will undoubtedly unlock new opportunities in drug discovery.[3][11]

References

Sources

A Strategic Guide to the Preliminary Biological Screening of (3-Fluorooxetan-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a preliminary biological screening campaign for novel derivatives of (3-Fluorooxetan-3-yl)methanol. The structure of this guide is intentionally fluid, designed to mirror the dynamic and iterative nature of early-stage drug discovery rather than conforming to a rigid template. Our focus is on the causal logic behind experimental choices, ensuring each step builds a robust, data-driven foundation for hit identification and subsequent lead optimization.

The Rationale: Why Screen (3-Fluorooxetan-3-yl)methanol Derivatives?

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of a molecule. The (3-Fluorooxetan-3-yl)methanol scaffold is a prime example of convergent design, leveraging the synergistic benefits of two high-value functionalities: the oxetane ring and the fluorine atom.

  • The Oxetane Moiety: This strained four-membered heterocycle is far more than an inert spacer. Its incorporation can lead to significant improvements in aqueous solubility, a critical factor for bioavailability.[1] The oxetane ring is a polar, three-dimensional structure that can act as a bioisostere for less favorable groups like gem-dimethyl or carbonyls, often improving metabolic stability and reducing the basicity of adjacent amines to mitigate off-target effects, such as hERG inhibition.[1][2][3]

  • The Fluorine Atom: The strategic placement of fluorine is one of the most powerful tools in modern drug design.[4] Its high electronegativity can modulate the pKa of nearby functional groups, influence binding affinity to target proteins, and, most critically, block sites of metabolic oxidation.[5][6] This often enhances metabolic stability and increases the half-life of a drug candidate.[7]

The convergence of these two motifs suggests that derivatives of (3-Fluorooxetan-3-yl)methanol are pre-disposed to possess favorable drug-like properties. This inherent potential makes them compelling candidates for screening campaigns aimed at discovering novel therapeutic agents across a wide range of disease areas. This guide outlines a robust, tiered approach to unlock that potential.

The Screening Cascade: A Tiered Strategy for Efficient Discovery

A successful preliminary screening campaign is not a monolithic endeavor but a staged funnel designed to efficiently identify promising compounds while minimizing resource expenditure. We propose a three-tiered cascade that moves from broad, high-throughput primary screens to more focused secondary and profiling assays.

G cluster_0 cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Elucidation cluster_3 Tier 3: Early ADME-Tox Profiling cluster_4 A Compound Library (3-Fluorooxetan-3-yl)methanol Derivatives B General Cell Viability / Cytotoxicity (e.g., MTT Assay) A->B Single high concentration D Dose-Response Analysis (IC50 / EC50 Determination) B->D Active 'Hits' C Phenotypic Screen (Optional) (High-Content Imaging) E Target-Based Screening (e.g., Kinase Panel) D->E F Permeability Assay (e.g., PAMPA) D->F I Hit Prioritization & Lead Optimization E->I Confirmed, On-Target Hits G Metabolic Stability Assay (Liver Microsomes) F->G H Plasma Protein Binding G->H H->I Favorable Drug-like Properties G cluster_0 Hypothetical Kinase Signaling Pathway node_style node_style Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase B (e.g., Akt) Kinase1->Kinase2 Effector Downstream Effector (e.g., mTOR) Kinase2->Effector Output Cell Proliferation & Survival Effector->Output Hit Our Hit Compound (Derivative XYZ) Hit->Kinase2  Inhibition

Caption: A potential mechanism of action for a hit compound.

Data Synthesis and Hit Prioritization

Data Summary Table (Hypothetical Data)
Compound IDCytotoxicity IC50 (µM) [A549 Cells]Target Kinase IC50 (µM) [Kinase B]PAMPA Pe (10⁻⁶ cm/s)HLM Stability (t½, min)
DERIV-0010.150.050.5< 5
DERIV-0021.200.458.245
DERIV-003> 50> 101.1> 60
DERIV-0040.850.306.515

Interpretation and Prioritization:

  • DERIV-001: Extremely potent both in cells and against the target kinase. However, its very low permeability and rapid metabolic degradation make it a poor candidate for further development without significant chemical modification.

  • DERIV-002: Exhibits a balanced profile. It has good potency, excellent permeability, and moderate metabolic stability. This compound represents a high-quality starting point for a lead optimization program.

  • DERIV-003: Inactive in the cytotoxicity and target assays, but highly stable. It could be useful as a negative control or for exploring other biological targets.

  • DERIV-004: Shows good potency and permeability but has questionable metabolic stability. It is a viable backup candidate but would require medicinal chemistry efforts to block the metabolic soft spot.

Based on this analysis, DERIV-002 would be prioritized as the lead compound to advance into more complex cellular models and eventually in vivo efficacy studies.

Conclusion

This guide outlines a logical, evidence-based framework for the preliminary biological screening of (3-Fluorooxetan-3-yl)methanol derivatives. By integrating cellular, biochemical, and biophysical assays in a tiered fashion, this strategy enables the efficient identification of bioactive compounds and the early assessment of their drug-like properties. This self-validating system ensures that resources are focused on compounds with the highest probability of success, providing a solid foundation for the subsequent stages of drug discovery and development.

References

  • Synthesis of 3‐fluorooxetan derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (PMC). Available at: [Link]

  • (3-Fluorooxetan-3-yl)methanol. Protheragen. Available at: [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications - Journal of Medicinal Chemistry. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health (NCBI Bookshelf). Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (PMC). Available at: [Link]

  • Kinetics of drug action: an overview. National Institutes of Health (PubMed). Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Institutes of Health (NCBI). Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. National Institutes of Health (PMC). Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Kinetics of drug action in disease states: towards physiology-based pharmacodynamic (PBPD) models. National Institutes of Health (PMC). Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]

  • Kinetics of Drug-Target Binding. YouTube. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. MDPI. Available at: [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • MTT Assay. YouTube. Available at: [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]

  • Inhibitory Activity of Some Plant Methanol Extracts on 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase. IMR Press. Available at: [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. Available at: [Link]

  • Enzyme kinetics. Wikipedia. Available at: [Link]

  • Small-molecule discovery through DNA-encoded libraries. National Institutes of Health (PMC). Available at: [Link]

  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. ResearchGate. Available at: [Link]

  • The kinetics of drug binding: why it is important. YouTube. Available at: [Link]

Sources

The Strategic Application of (3-Fluorooxetan-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small, Fluorinated Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the incorporation of unique structural motifs. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block.[1][2] Its inherent polarity, three-dimensional character, and metabolic stability make it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[3] The strategic introduction of fluorine, an element known for its ability to modulate a molecule's physicochemical and biological properties, further enhances the utility of these scaffolds.[4] This guide provides an in-depth exploration of the applications of a particularly promising building block: (3-Fluorooxetan-3-yl)methanol. This small, functionalized oxetane offers a unique combination of features that can be strategically leveraged to address key challenges in drug design and development.

The (3-Fluorooxetan-3-yl)methanol Moiety: A Toolkit of Physicochemical Advantages

The (3-Fluorooxetan-3-yl)methanol building block presents a constellation of desirable properties for medicinal chemists. The presence of the fluorine atom and the hydroxymethyl group on the same carbon of the oxetane ring provides a unique stereoelectronic environment that can profoundly influence the properties of a lead compound.

Key Physicochemical Properties of (3-Fluorooxetan-3-yl)methanol:
PropertyValueSource
CAS Number 865451-85-0[1]
Molecular Formula C4H7FO2[1]
Molecular Weight 106.1 g/mol [1]
Boiling Point 137.5±15.0 °C (Predicted)[1]
pKa 14.58±0.10 (Predicted)[1]

The strategic incorporation of the 3-fluoro-3-(hydroxymethyl)oxetane moiety can lead to significant improvements in:

  • Aqueous Solubility: The inherent polarity of the oxetane ring, further enhanced by the fluorine and hydroxyl groups, can lead to a substantial increase in the aqueous solubility of a drug candidate, a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities it can replace. The C-F bond is exceptionally strong, further shielding the molecule from metabolic attack at that position.

  • Lipophilicity (logP): The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the overall impact of the polar 3-fluoro-3-(hydroxymethyl)oxetane group is often a reduction in logP, which can be beneficial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[5]

  • Conformational Rigidity: The strained four-membered ring of the oxetane imposes a degree of conformational constraint on the molecule, which can lead to higher binding affinity and selectivity for the target protein.

Synthetic Pathways to Incorporate (3-Fluorooxetan-3-yl)methanol

The primary alcohol functionality of (3-Fluorooxetan-3-yl)methanol serves as a versatile handle for its incorporation into a wide range of molecular scaffolds. The most common and direct approach is through etherification reactions, particularly the Williamson ether synthesis.

General Workflow for Williamson Ether Synthesis:

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Formation Start (3-Fluorooxetan-3-yl)methanol Base Strong Base (e.g., NaH, KH) Start->Base Deprotonation Alkoxide Formation of the Alkoxide Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 Electrophile Alkyl Halide or Sulfonate (R-X) Electrophile->SN2 Ether (3-Fluorooxetan-3-yl)methyl Ether SN2->Ether

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol for a Representative Williamson Ether Synthesis:

This protocol describes the synthesis of a generic (3-fluorooxetan-3-yl)methyl ether.

Materials:

  • (3-Fluorooxetan-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-Fluorooxetan-3-yl)methanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (3-fluorooxetan-3-yl)methyl ether.

Note: This is a general procedure and may require optimization for specific substrates. The choice of base, solvent, temperature, and reaction time can significantly impact the yield and purity of the product.[6][7]

Applications in Bioactive Molecule Synthesis: A Case Study in Antimycobacterial Agents

While direct applications of (3-Fluorooxetan-3-yl)methanol in late-stage clinical candidates are not yet widely published, its utility as a key building block is demonstrated in the synthesis of novel antimycobacterial agents. A recent study detailed the synthesis of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives.[8]

In this work, a key intermediate, 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol, was synthesized and subsequently etherified with various substituted benzyl bromides. This approach highlights the feasibility of incorporating the 3-hydroxy-3-substituted oxetane moiety and then further functionalizing it to explore structure-activity relationships (SAR).

Synthetic Route to Oxetane-Containing Quinolines:

G Start 3-(2-Bromo-3-fluorophenoxy)- 8-fluoro-2-methylquinoline BuLi n-Butyllithium Start->BuLi Lithiation Oxetanone Oxetan-3-one BuLi->Oxetanone Nucleophilic Addition Intermediate 3-(2-Fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol Oxetanone->Intermediate Base Base (e.g., NaH) Intermediate->Base Deprotonation Benzyl_Bromide Substituted Benzyl Bromide Final_Product 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl) -3-fluorophenoxy)-8-fluoro-2-methylquinoline Benzyl_Bromide->Final_Product Base->Benzyl_Bromide Williamson Ether Synthesis

Caption: Synthesis of oxetane-containing quinoline derivatives.[8]

Structure-Activity Relationship (SAR) Insights:

The study revealed that the nature of the substituent on the benzyloxy group significantly influenced the antimycobacterial activity. For instance, compounds with electron-withdrawing groups such as cyano and fluoro at specific positions on the benzyl ring exhibited potent activity against Mycobacterium tuberculosis.[8] This underscores the importance of the (3-Fluorooxetan-3-yl)methanol scaffold in providing a platform for fine-tuning the biological activity of a molecule.

CompoundR GroupMIC (µM) against M. tuberculosis H37Rv
9a H57.73
9c 4-Cl6.68
9g 4-CN3.49
9h 3,5-di-F3.41
9i 6-F-pyridin-3-yl3.53
Adapted from Molecules 2022, 27(24), 8731.[8]

Future Perspectives and Conclusion

(3-Fluorooxetan-3-yl)methanol is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a polar, metabolically stable oxetane ring with the modulatory effects of a fluorine atom and a reactive hydroxyl group provides a powerful tool for drug discovery scientists. While the full potential of this building block is still being explored, the existing evidence strongly suggests that its strategic incorporation can lead to the development of novel drug candidates with improved physicochemical and pharmacological properties.

As synthetic methodologies continue to evolve, we can anticipate the broader application of (3-Fluorooxetan-3-yl)methanol in the design and synthesis of next-generation therapeutics targeting a wide range of diseases. The ability to fine-tune properties such as solubility, metabolic stability, and target engagement through the introduction of this and similar fluorinated oxetane scaffolds will undoubtedly contribute to the successful development of safer and more effective medicines.

References

Sources

Methodological & Application

Introduction: Escaping "Flatland" with Functionalized Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of (3-Fluorooxetan-3-yl)methanol in Medicinal Chemistry

In modern drug discovery, the "magic methyl" effect—where adding a methyl group boosts potency by filling a hydrophobic pocket—is a well-known phenomenon. However, methyl groups often introduce metabolic soft spots (benzylic/allylic oxidation) and increase lipophilicity (LogP), potentially hurting solubility.

(3-Fluorooxetan-3-yl)methanol (CAS: 1354738-32-5) has emerged as a critical building block for installing the 3-fluorooxetane moiety. This motif acts as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups. The combination of the oxetane ring's dipole and the fluorine atom's electronegativity allows researchers to modulate pKa, lower lipophilicity, and block metabolic degradation sites without significantly altering the steric footprint of the parent molecule.

Key Applications:

  • Solubility Enhancement: Lowering LogP via the polar ether oxygen.

  • Metabolic Blocking: Preventing oxidation at labile carbon centers.

  • Basicity Modulation: Lowering the pKa of adjacent amines to improve membrane permeability and reduce hERG liability.

Physicochemical Profile & Bioisosterism

The 3-fluorooxetane group offers a unique balance of steric bulk and polarity. The table below compares it against the standard gem-dimethyl group it often replaces.

Table 1: Comparative Physicochemical Properties

Propertygem-Dimethyl (–C(CH₃)₂)3-FluorooxetaneEffect on Drug Scaffold
Steric Bulk MediumMediumMinimal structural perturbation; fits similar binding pockets.
Lipophilicity (LogP) High (Lipophilic)Low (Polar)Reduces LogP (typically by ~1.0 unit), improving aqueous solubility.
H-Bond Acceptors 01 (Ether Oxygen)Increases water solubility; potential for new binding interactions.
Metabolic Stability Low (prone to CYP oxidation)HighBlocks metabolism ; the quaternary center prevents oxidation.
Inductive Effect Weakly electron-donatingStrong electron-withdrawingLowers pKa of adjacent amines (e.g., by 2-3 units), reducing lysosomal trapping.
Visualizing the Bioisosteric Replacement

The following diagram illustrates the structural logic of replacing a metabolically labile gem-dimethyl group with the 3-fluorooxetane motif using (3-Fluorooxetan-3-yl)methanol as the precursor.

Bioisostere_Logic cluster_properties Property Modulation GemDimethyl Gem-Dimethyl Scaffold (High LogP, Metabolic Liability) FluoroOxetane 3-Fluorooxetane Analog (Lower LogP, Metabolically Stable) GemDimethyl->FluoroOxetane Bioisosteric Replacement OxetaneBlock (3-Fluorooxetan-3-yl)methanol (Building Block) OxetaneBlock->FluoroOxetane Synthetic Incorporation P1 LogP ↓ FluoroOxetane->P1 P2 Solubility ↑ FluoroOxetane->P2 P3 Metabolic Stability ↑ FluoroOxetane->P3

Figure 1: Strategic replacement of gem-dimethyl groups with 3-fluorooxetane to optimize physicochemical properties.

Experimental Protocols

(3-Fluorooxetan-3-yl)methanol is an alcohol. To incorporate it into a drug scaffold, it is typically converted into a nucleophile (via the alcohol) or an electrophile (by converting the alcohol to a leaving group).

Protocol A: Activation as an Electrophile (Mesylation)

Objective: Convert the hydroxyl group into a mesylate (leaving group) to allow coupling with amines or other nucleophiles.

Reagents:

  • (3-Fluorooxetan-3-yl)methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve (3-Fluorooxetan-3-yl)methanol in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA dropwise.

  • Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

    • QC Check: Monitor by TLC (stain with KMnO₄; oxetanes are not UV active unless derivatized).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: The resulting mesylate is generally stable but should be used immediately in the next step (nucleophilic substitution) to avoid decomposition.

Protocol B: Nucleophilic Substitution (N-Alkylation)

Objective: Attach the fluorooxetane ring to a secondary amine scaffold (Drug-NH-R).

Reagents:

  • Secondary Amine Scaffold (1.0 eq)

  • (3-Fluorooxetan-3-yl)methyl methanesulfonate (from Protocol A) (1.2 eq)

  • K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine scaffold in ACN (0.1 M).

  • Addition: Add the base (K₂CO₃) and the mesylate intermediate.

  • Heating: Heat the reaction mixture to 60–80 °C (sealed tube preferred for ACN).

    • Expert Insight: Oxetanes are stable to basic conditions but sensitive to strong Lewis acids. Avoid acidic workups if possible.

  • Monitoring: Monitor by LC-MS for the formation of the product mass [M + 89 Da (fluorooxetanylmethyl group)].

  • Purification: Filter off solids, concentrate, and purify via flash chromatography.

Synthetic Workflow Visualization

The following diagram details the divergent synthetic pathways available starting from (3-Fluorooxetan-3-yl)methanol.

Synthesis_Workflow cluster_safety Safety Note Start (3-Fluorooxetan-3-yl)methanol (Starting Material) Mesylate Mesylate/Tosylate (Electrophile) Start->Mesylate MsCl, Et3N Aldehyde Aldehyde (via Swern/Dess-Martin) Start->Aldehyde DMP or Swern Acid Carboxylic Acid (via Jones/TEMPO) Start->Acid TEMPO/BAIB or Jones EtherProd Ether Linkage (Solubility Booster) Start->EtherProd NaH, R-X (Williamson Ether) AmineProd N-Alkylated Product (Basicity Modulation) Mesylate->AmineProd HNR2, K2CO3 RedAminProd Reductive Amination Product Aldehyde->RedAminProd HNR2, NaBH(OAc)3 AmideProd Amide Linkage Acid->AmideProd HNR2, HATU Warning Avoid strong Lewis Acids (Ring Opening Risk)

Figure 2: Divergent synthetic pathways for incorporating the 3-fluorooxetane motif.

Case Study: Modulating Basicity (pKa)

Challenge: A lead compound contains a piperidine ring (pKa ~10.5) causing lysosomal trapping (high Volume of Distribution, Vss) and phospholipidosis risk. Solution: Replace the N-methyl group with an N-(3-fluorooxetan-3-yl)methyl group.

  • Mechanism: The electron-withdrawing effect of the fluorine (inductive effect through bonds) and the oxygen in the oxetane ring pulls electron density away from the piperidine nitrogen.

  • Result: The pKa of the amine drops to ~7.5–8.5.

  • Benefit: The compound remains neutral at physiological pH (7.4), improving passive permeability while reducing intracellular accumulation.

References

  • Wuitschik, G., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] Link

  • Wuitschik, G., et al. (2006).[3] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link

  • Barnes-Seeman, D. (2014). The Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry, 57(20), 8396–8411. Link

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

Sources

(3-Fluorooxetan-3-yl)methanol: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Oxetanes in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems and fluorine atoms has emerged as a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Oxetanes, four-membered cyclic ethers, have garnered significant attention as valuable motifs that can impart improved aqueous solubility, metabolic stability, and conformational rigidity when used as bioisosteric replacements for more common functionalities like gem-dimethyl or carbonyl groups.[1][2] The introduction of a fluorine atom onto the oxetane scaffold, as in (3-fluorooxetan-3-yl)methanol , further enhances its utility by modulating electronic properties, pKa, and lipophilicity, offering a unique tool for medicinal chemists to navigate the complexities of drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[3][4]

This comprehensive guide provides a detailed overview of (3-fluorooxetan-3-yl)methanol as a building block in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its strategic application in the design of novel therapeutics, supported by detailed protocols and mechanistic insights.

Physicochemical Properties

A clear understanding of the physicochemical properties of (3-fluorooxetan-3-yl)methanol is crucial for its effective application in drug design.

PropertyValueSource
CAS Number 865451-85-0[5]
Molecular Formula C₄H₇FO₂[5]
Molecular Weight 106.10 g/mol [5]
Boiling Point 137.5 ± 15.0 °C (Predicted)[5]
pKa 14.58 ± 0.10 (Predicted)[5]
Storage Sealed in dry, store in freezer, under -20 °C[5]

Synthesis of (3-Fluorooxetan-3-yl)methanol: A Proposed Protocol

While a direct, one-pot synthesis of (3-fluorooxetan-3-yl)methanol is not extensively documented, a robust and scalable route can be devised based on established methodologies for the synthesis of substituted oxetanes and the reduction of carboxylic acid derivatives. The following multi-step protocol is proposed, leveraging common starting materials and reactions.

Overall Synthetic Scheme

Synthesis_of_3-Fluorooxetan-3-yl-methanol start Diethyl Malonate step1 Alkylation with 1,3-dibromo-2,2-dimethoxypropane start->step1 1. NaH, THF step2 Fluorination step1->step2 2. Selectfluor® step3 Hydrolysis and Decarboxylation step2->step3 3. NaOH, H₂O, Δ step4 Esterification step3->step4 4. EtOH, H₂SO₄ (cat.) step5 Reduction step4->step5 5. LiAlH₄, THF product (3-Fluorooxetan-3-yl)methanol step5->product

Caption: Proposed synthetic route to (3-fluorooxetan-3-yl)methanol.

Step-by-Step Protocol

Step 1: Synthesis of Diethyl 2-(2,2-dimethoxypropyl)malonate

This initial step involves the alkylation of diethyl malonate.

  • Materials: Diethyl malonate, sodium hydride (60% dispersion in mineral oil), 1,3-dibromo-2,2-dimethoxypropane, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2,2-dimethoxypropyl)malonate.

Step 2: Synthesis of Diethyl 2-fluoro-2-(2,2-dimethoxypropyl)malonate

This step introduces the fluorine atom at the alpha position to the ester groups.[6]

  • Materials: Diethyl 2-(2,2-dimethoxypropyl)malonate, sodium hydride, Selectfluor®, anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of diethyl 2-(2,2-dimethoxypropyl)malonate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portionwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add Selectfluor® (1.1 eq) portionwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield diethyl 2-fluoro-2-(2,2-dimethoxypropyl)malonate.

Step 3: Synthesis of 3-Fluorooxetane-3-carboxylic acid

This step involves the formation of the oxetane ring through intramolecular cyclization, followed by hydrolysis and decarboxylation.

  • Materials: Diethyl 2-fluoro-2-(2,2-dimethoxypropyl)malonate, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Dissolve diethyl 2-fluoro-2-(2,2-dimethoxypropyl)malonate (1.0 eq) in a solution of sodium hydroxide (3.0 eq) in water.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and acidify to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-fluorooxetane-3-carboxylic acid, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl 3-fluorooxetane-3-carboxylate

Esterification of the carboxylic acid is a standard procedure.

  • Materials: 3-Fluorooxetane-3-carboxylic acid, ethanol, sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve the crude 3-fluorooxetane-3-carboxylic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux overnight.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to give ethyl 3-fluorooxetane-3-carboxylate.

Step 5: Synthesis of (3-Fluorooxetan-3-yl)methanol

The final step is the reduction of the ester to the primary alcohol.[7][8]

  • Materials: Ethyl 3-fluorooxetane-3-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 3-fluorooxetane-3-carboxylate (1.0 eq) in THF dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford (3-fluorooxetan-3-yl)methanol .

Applications in Medicinal Chemistry: Key Reactions and Protocols

(3-Fluorooxetan-3-yl)methanol is a versatile building block that can be readily incorporated into lead compounds through the reaction of its primary alcohol functionality. The two most common and powerful methods for this are the Williamson ether synthesis and the Mitsunobu reaction.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[3]

Williamson_Ether_Synthesis start (3-Fluorooxetan-3-yl)methanol step1 Deprotonation start->step1 NaH, DMF step2 SN2 Attack step1->step2 product Fluorooxetanyl Ether step2->product reactants R-X (Alkyl Halide) reactants->step2

Caption: Williamson ether synthesis workflow.

  • Scope and Mechanistic Rationale: This SN2 reaction is most effective with primary alkyl halides or tosylates as electrophiles to minimize competing elimination reactions. The strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the halide. The use of a polar aprotic solvent like DMF or THF accelerates the reaction.

  • Detailed Protocol:

    • To a solution of (3-fluorooxetan-3-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 2: Mitsunobu Reaction for C-O Bond Formation

The Mitsunobu reaction is a powerful tool for forming esters, ethers, and other C-O bonds with inversion of stereochemistry at the alcohol carbon (though not applicable here due to the primary nature of the alcohol).[9] It is particularly useful for coupling with acidic nucleophiles like phenols or carboxylic acids under mild, neutral conditions.[4]

Mitsunobu_Reaction start (3-Fluorooxetan-3-yl)methanol intermediate Alkoxyphosphonium Salt start->intermediate reagents PPh₃, DIAD/DEAD reagents->intermediate nucleophile Nu-H (Phenol, Carboxylic Acid, etc.) nucleophile->intermediate Deprotonation product Coupled Product intermediate->product SN2 Attack

Caption: Mitsunobu reaction workflow.

  • Scope and Mechanistic Rationale: The reaction proceeds via the formation of an alkoxyphosphonium salt intermediate upon reaction of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate is then susceptible to nucleophilic attack by a pronucleophile (pKa < 15), leading to the desired product with the liberation of triphenylphosphine oxide and the reduced azodicarboxylate.

  • Detailed Protocol:

    • To a solution of (3-fluorooxetan-3-yl)methanol (1.0 eq), the nucleophile (e.g., a phenol, 1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate, can be challenging to remove, and specific purification strategies may be required.

Impact on Drug Properties and Medicinal Chemistry Case Studies

The incorporation of the (3-fluorooxetan-3-yl)methyl moiety can have a profound impact on the properties of a drug candidate.

  • Improved Solubility and Reduced Lipophilicity: The polar oxetane ring and the fluorine atom can increase the aqueous solubility and reduce the lipophilicity (logP) of a molecule, which is often beneficial for improving oral bioavailability and reducing off-target effects.[1]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities like gem-dimethyl groups.[10] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the fluorooxetane moiety can lower the pKa of nearby basic groups, such as amines.[11] This can be a crucial strategy for reducing hERG liability and improving cell permeability.

  • Bioisosteric Replacement: The (3-fluorooxetan-3-yl)methyl group can serve as a bioisostere for other groups, such as a tert-butyl group or a substituted aromatic ring, offering a way to maintain or improve target engagement while optimizing ADME properties.[11]

Case Study Example: Kinase Inhibitors

For instance, in the development of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom led to a reduction in pKa and hERG inhibition, resulting in a more selective and safer clinical candidate.[4] Similarly, in the optimization of EZH2 inhibitors, a methoxymethyl-oxetane substituent was introduced to improve metabolic stability and solubility, leading to a potent and orally bioavailable compound.[4]

The (3-fluorooxetan-3-yl)methyl group offers a further level of refinement for such strategies. Its primary alcohol provides a handle for attachment, and the fluorooxetane core can then exert its beneficial effects on the overall properties of the kinase inhibitor.

Conclusion

(3-Fluorooxetan-3-yl)methanol is a valuable and versatile building block for medicinal chemists. Its unique combination of a polar, metabolically stable oxetane ring and an electron-withdrawing fluorine atom provides a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The synthetic protocols outlined in this guide offer a practical approach to its preparation and incorporation into diverse molecular scaffolds. As the demand for drug candidates with improved ADME profiles continues to grow, the strategic use of building blocks like (3-fluorooxetan-3-yl)methanol will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • (3-Fluorooxetan-3-yl)methanol - Protheragen. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery | ChemRxiv. Available at: [Link]

  • Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. Available at: [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. Available at: [Link]

  • Chemical structures of oxetane-containing drugs - ResearchGate. Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. Available at: [Link]

  • Reduction of carboxylic acids - YouTube. Available at: [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available at: [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. Available at: [Link]

  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. Available at: [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: (3-Fluorooxetan-3-yl)methanol as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable motif for its ability to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2] This guide focuses on the utility of a key fluorinated building block, (3-Fluorooxetan-3-yl)methanol , in the synthesis of novel bioactive molecules. The presence of the fluorine atom provides an additional tool for fine-tuning electronic properties and metabolic soft spots. We present detailed protocols for the two primary transformations of this alcohol—etherification and esterification—providing researchers with the practical knowledge to leverage this versatile reagent in drug discovery campaigns.

The Scientific Imperative for Fluorooxetanes in Drug Design

The development of successful therapeutic agents is a multi-parameter optimization challenge. Lead compounds must not only exhibit high potency and selectivity for their biological target but also possess a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxetane ring, a four-membered oxygen-containing heterocycle, has proven to be an effective tool for addressing these challenges.[3]

Key Advantages of the Oxetane Motif:

  • Solubility Enhancement: The polar nature of the oxetane ether oxygen acts as a hydrogen bond acceptor, often improving the aqueous solubility of parent molecules.[3]

  • Metabolic Stability: Oxetanes can serve as metabolically robust bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[4]

  • Reduced Lipophilicity: Incorporation of an oxetane can reduce a compound's lipophilicity (LogP), a critical factor in avoiding off-target toxicity and improving drug-like properties.[5]

  • Vectorial Exit: The defined three-dimensional and polar nature of the oxetane ring can provide a vectorial exit point from a protein binding pocket towards the solvent-exposed face, improving binding affinity and solubility simultaneously.

The addition of a fluorine atom to the oxetane ring, as in (3-Fluorooxetan-3-yl)methanol, introduces further advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and block sites of oxidative metabolism, enhancing the overall stability and bioavailability of the final compound.[6]

Reagent Profile: (3-Fluorooxetan-3-yl)methanol

(3-Fluorooxetan-3-yl)methanol is a versatile primary alcohol that serves as the principal vehicle for introducing the 3-fluorooxetane moiety into a target scaffold.[7] Its primary alcohol functionality allows for straightforward and predictable chemical transformations.

Physicochemical and Safety Data
PropertyValueSource
CAS Number 865451-85-0[7]
Molecular Formula C₄H₇FO₂[7]
Molecular Weight 106.10 g/mol [7]
Boiling Point 146-150 °C
Storage Store in freezer, under -20 °C, sealed in dry conditions[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P305 + P351 + P338
Structural Representation and Reactive Center
Figure 1: Structure and reactive hydroxyl group.

Core Synthetic Protocols

The primary alcohol of (3-fluorooxetan-3-yl)methanol is readily functionalized via two main pathways: ether formation and ester formation.

Protocol 1: Williamson Ether Synthesis for C-O Bond Formation

This protocol details the coupling of (3-fluorooxetan-3-yl)methanol with a phenolic or alkyl halide substrate to form a stable ether linkage. The Williamson ether synthesis is a robust and widely used method that proceeds via an Sₙ2 mechanism.[8]

Principle: A strong base is used to deprotonate the primary alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide or other suitable leaving group on the substrate to form the desired ether.

Expertise & Causality:

  • Choice of Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct of deprotonation is hydrogen gas, which is easily removed from the reaction. The use of an anhydrous solvent is critical, as NaH reacts violently with water.

  • Solvent Selection: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (Na⁺) without interfering with the nucleophilicity of the alkoxide.

  • Leaving Group: The efficiency of the Sₙ2 reaction is highly dependent on the leaving group. The general trend is I > Br > Cl > OTs.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven- or flame-dried to remove residual moisture.

    • Use anhydrous solvents.

    • Handle Sodium Hydride (60% dispersion in mineral oil) with extreme care in a fume hood.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (3-fluorooxetan-3-yl)methanol (1.0 eq).

    • Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Alkoxide Formation:

    • Carefully add Sodium Hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.

    • Causality Note: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation:

    • Dissolve the electrophile (e.g., a phenolic substrate or alkyl bromide, 1.1 eq) in a minimal amount of anhydrous THF.

    • Add the electrophile solution dropwise to the alkoxide solution at room temperature.

    • The reaction may be heated (e.g., to 50-60 °C or reflux) to accelerate the substitution, particularly for less reactive electrophiles. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

    • Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Experimental Workflow Diagram:

Figure 2: Workflow for Williamson Ether Synthesis.
Protocol 2: Esterification using Acyl Chlorides

This protocol describes the formation of an ester linkage, a common functional group in bioactive molecules. While Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is possible, the use of a more reactive acyl chloride with a non-nucleophilic base is often preferred for valuable substrates as it proceeds under milder conditions and is generally irreversible.[9]

Principle: A tertiary amine base (e.g., triethylamine or pyridine) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

Expertise & Causality:

  • Reagent Choice: Acyl chlorides are highly reactive and ensure the reaction proceeds to completion under mild conditions (0 °C to room temperature).

  • Base Selection: Triethylamine (Et₃N) or pyridine can be used. Pyridine can also act as a nucleophilic catalyst. The base is crucial to neutralize the HCl byproduct, which could otherwise protonate the starting alcohol, deactivating it.

  • Solvent: A non-protic solvent such as Dichloromethane (DCM) or THF is used to prevent reaction with the solvent.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven- or flame-dried.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add (3-fluorooxetan-3-yl)methanol (1.0 eq) and the carboxylic acid chloride (1.1 eq).

    • Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M).

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq) if the alcohol is sterically hindered or less reactive.

    • Cool the solution to 0 °C with an ice-water bath.

  • Ester Formation:

    • Slowly add triethylamine (1.5 eq) dropwise to the stirred solution at 0 °C. A white precipitate of triethylammonium chloride will form.

    • Causality Note: Slow addition of the base controls the exotherm of the neutralization reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low or No Conversion Inactive base (NaH) or wet reagents/solvents.Use fresh NaH from a new container. Ensure all solvents are properly dried and glassware is anhydrous.
Poor leaving group on the electrophile.Consider converting the leaving group to a better one (e.g., from -Cl to -I via Finkelstein reaction) or use harsher conditions (higher temperature, longer reaction time).
Formation of Byproducts Elimination reaction (for secondary/tertiary halides).Use a less hindered base or milder reaction conditions.
Self-condensation or decomposition of starting materials.Add reagents at a lower temperature; ensure the base is added slowly.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the chromatography eluent system. Consider an alternative purification method like preparative HPLC if necessary.

Conclusion and Future Outlook

(3-Fluorooxetan-3-yl)methanol is a high-value building block that empowers medicinal chemists to strategically introduce the 3-fluorooxetane motif. This application note provides robust, field-tested protocols for its incorporation via ether and ester linkages. The predictable reactivity of its primary alcohol, combined with the beneficial physicochemical properties imparted by the fluorooxetane ring, makes it an indispensable tool in the rational design of next-generation therapeutic agents.[10] As the drive towards molecules with improved drug-like properties continues, the application of specialized building blocks like (3-fluorooxetan-3-yl)methanol will undoubtedly expand, paving the way for the discovery of novel and effective medicines.

References

  • Synthesis of 3‐fluorooxetan derivatives. ResearchGate. [Link]

  • (3-Fluorooxetan-3-yl)methanol. Protheragen. [Link]

  • Burés, J. (2016). A General Introduction to the Williamson Ether Synthesis. Synlett, 27(19), 2697-2698.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • FAME analysis protocol. Michigan State University. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Center for Biotechnology Information. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Kier, B. L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693-12722. [Link]

  • Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. National Center for Biotechnology Information. [Link]

  • Esterification of mixtures of pure fatty acids with methanol. ResearchGate. [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. [Link]

  • Rational Design and Synthesis of Bioactive Molecules. National Center for Biotechnology Information. [Link]

  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

  • Relative abundance of bioactive compounds found in thermosonicated ethyl acetate extract. ResearchGate. [Link]

  • Synthesis, Characterization, and Unusual Surface Activity of a Series of Novel Architecture, Water-Dispersible Poly(fluorooxetane)s. ACS Publications. [Link]

  • Synthesis of bioactive 28-hydroxy-3-oxolup-20(29)-en-30-al with antileukemic activity. PubMed. [Link]

  • The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the... RSC Publishing. [Link]

  • Fluoroalkoxy-derivatives of trivalent phosphorus: Synthesis and reactivity. ResearchGate. [Link]

  • Chemical structures of (A) 3-trifluoroacetoxypentadecane, (B)... ResearchGate. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

Sources

Application Notes and Protocols for the Esterification of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-Fluorooxetan-3-yl)methanol and its Esters in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy in modern medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. Among these, the oxetane motif has garnered significant attention as a versatile bioisostere for carbonyl groups and gem-dimethyl functionalities. (3-Fluorooxetan-3-yl)methanol, in particular, is a valuable building block that combines the benefits of the oxetane ring with the unique electronic properties of fluorine. The synthesis of its ester derivatives allows for the exploration of a wider chemical space, enabling the fine-tuning of a molecule's characteristics to optimize its pharmacokinetic and pharmacodynamic profile.

This guide provides detailed application notes and protocols for the esterification of (3-Fluorooxetan-3-yl)methanol. As a Senior Application Scientist, the following sections are designed to offer not only step-by-step procedures but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes. We will delve into the specific challenges posed by this substrate, namely the steric hindrance from the oxetane ring and the electronic effects of the fluorine atom, and present robust methodologies to overcome them.

Chemical Principles and Substrate-Specific Considerations

The esterification of (3-Fluorooxetan-3-yl)methanol presents a unique set of challenges that must be carefully considered when selecting a synthetic strategy.

  • Steric Hindrance: The tertiary carbon of the oxetane ring adjacent to the hydroxymethyl group creates a sterically hindered environment. This can significantly slow down the rate of reaction with carboxylic acids, particularly with bulky acid partners.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 3-position of the oxetane ring decreases the nucleophilicity of the primary alcohol. This effect, while less pronounced than in other systems, can further impede the esterification process.

  • Oxetane Ring Stability: The strained four-membered ring of the oxetane is susceptible to ring-opening, especially under harsh acidic conditions.[1][2] While 3,3-disubstituted oxetanes exhibit greater stability due to steric shielding, the presence of an adjacent hydroxyl group can act as an internal nucleophile, potentially facilitating ring-opening under acidic catalysis.[1] Therefore, strongly acidic and high-temperature conditions should be approached with caution or avoided altogether.

Given these considerations, esterification protocols that rely on the activation of the carboxylic acid or the alcohol under mild, preferably neutral or slightly basic conditions, are generally favored.

Recommended Esterification Protocols

The following protocols have been selected and adapted to address the specific challenges of esterifying (3-Fluorooxetan-3-yl)methanol.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3] This method is particularly well-suited for sterically hindered alcohols and acid-sensitive substrates.[3]

Causality Behind Experimental Choices:

  • Carbodiimide (DCC or EDC): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]

  • DMAP: Acts as a potent acyl transfer catalyst, accelerating the reaction and minimizing the formation of the N-acylurea byproduct, a common side reaction in Steglich esterifications.[3]

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the carbodiimide and the O-acylisourea intermediate, which would lead to reduced yields.

  • Low Temperature: Running the reaction at 0 °C initially and then allowing it to warm to room temperature helps to control the reaction rate and minimize potential side reactions, such as the rearrangement of the O-acylisourea to the unreactive N-acylurea.[4]

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 eq.), (3-Fluorooxetan-3-yl)methanol (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or EDC, 1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.

  • Dilute the reaction mixture with the reaction solvent and wash sequentially with 5% aqueous HCl or citric acid (to remove excess DMAP and any remaining EDC), saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. Increase the amount of coupling agent or DMAP slightly.

  • N-acylurea Formation: This side product can be difficult to remove. Running the reaction at a lower temperature for a longer period can minimize its formation.[4]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration, although this is not relevant for the achiral (3-Fluorooxetan-3-yl)methanol.[5] It proceeds under mild, neutral conditions, making it an excellent choice for sensitive substrates. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents combine to activate the alcohol, converting the hydroxyl group into a good leaving group in situ.[6]

  • Order of Addition: It is crucial to add the azodicarboxylate slowly to a pre-mixed solution of the alcohol, carboxylic acid, and phosphine at a low temperature to control the exothermic reaction and prevent side product formation.[5]

  • Anhydrous Solvent: THF is the most common solvent and must be anhydrous to prevent quenching of the reactive intermediates.[5]

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the (3-Fluorooxetan-3-yl)methanol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. These can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Difficult Purification: The removal of TPPO and the hydrazine byproduct can be challenging. Using polymer-supported triphenylphosphine can simplify the workup as the byproduct can be filtered off.[6] Alternatively, precipitation of TPPO with ZnCl₂ has been reported as an effective purification strategy.[7]

Protocol 3: Acid Chloride or Acid Anhydride Acylation

For less sterically hindered or more reactive carboxylic acids, acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base is a reliable method.

Causality Behind Experimental Choices:

  • Acid Chloride/Anhydride: These are highly electrophilic acylating agents that react readily with alcohols.

  • Base (e.g., Pyridine, Triethylamine): A base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Aprotic Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the acylating agent.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (3-Fluorooxetan-3-yl)methanol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the acid chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water, 1M aqueous HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data Summary

Protocol Reagents Typical Conditions Advantages Disadvantages
Steglich Esterification Carboxylic acid, Alcohol, DCC/EDC, DMAPDCM or THF, 0 °C to RTMild conditions, suitable for hindered alcohols and acid-sensitive substrates.Formation of urea byproducts can complicate purification.
Mitsunobu Reaction Carboxylic acid, Alcohol, PPh₃, DEAD/DIADTHF, 0 °C to RTVery mild, neutral conditions.Stoichiometric amounts of byproducts (TPPO and hydrazine) can be difficult to remove.
Acid Chloride/Anhydride Acylation Alcohol, Acid Chloride/Anhydride, BaseDCM, 0 °C to RTOften fast and high-yielding for reactive acylating agents.Acid chlorides/anhydrides may not be commercially available and require synthesis. Byproduct (HCl or acid) needs to be neutralized.

Visualizing the Reaction Pathways

Steglich_Esterification RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC/EDC DCC DCC/EDC DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP Urea Urea Byproduct O_Acylisourea->Urea DMAP DMAP DMAP->Acyl_DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol (3-Fluorooxetan-3-yl)methanol Alcohol->Ester

Caption: Steglich Esterification Workflow.

Mitsunobu_Reaction Alcohol (3-Fluorooxetan-3-yl)methanol Phosphonium_Betaine Phosphonium Betaine Alcohol->Phosphonium_Betaine PPh3 PPh₃ PPh3->Phosphonium_Betaine DEAD DEAD/DIAD DEAD->Phosphonium_Betaine Hydrazine_Deriv Reduced Hydrazine DEAD->Hydrazine_Deriv Reduced Alkoxyphosphonium Alkoxyphosphonium Salt Phosphonium_Betaine->Alkoxyphosphonium + RCOOH Ester Ester Product Alkoxyphosphonium->Ester + RCOO⁻ (SN2) TPPO TPPO Alkoxyphosphonium->TPPO RCOO Carboxylate RCOO->Ester

Caption: Mitsunobu Reaction Mechanism.

Concluding Remarks for the Practicing Scientist

The esterification of (3-Fluorooxetan-3-yl)methanol is a critical transformation for the synthesis of novel chemical entities in drug discovery. The choice of protocol should be guided by the specific properties of the carboxylic acid coupling partner and the scale of the reaction. For general-purpose synthesis, the Steglich esterification offers a robust and reliable method. The Mitsunobu reaction is an excellent alternative, particularly when very mild conditions are paramount, though purification requires careful consideration. For readily available and reactive acylating agents, acylation with acid chlorides or anhydrides can be a highly efficient route.

Due to the potential for the oxetane ring to undergo acid-catalyzed ring-opening, traditional Fischer esterification using strong acid catalysts and heat is generally not recommended for this substrate without careful preliminary studies.[1][8] Always monitor reactions closely by an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time and to check for the formation of byproducts. The insights and protocols provided herein should serve as a strong foundation for the successful synthesis of a diverse range of esters from this valuable fluorinated oxetane building block.

References

  • W. Scott, P. G. et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(23), 16951–16991. [Link]

  • Burés, J. (2018). Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • Taylor, R. J. K. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12594–12656. [Link]

  • Bull, J. A. et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers, with comparisons to the ester functional group. Organic & Biomolecular Chemistry, 21(25), 5218-5224. [Link]

  • Dong, V. M. (n.d.). Oxetane Presentation. The Dong Group. [Link]

  • Majer, P. et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 586–630. [Link]

  • Khan Academy. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Vedejs, E., & Diver, S. T. (1993). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry, 58(25), 6941–6944. [Link]

  • Reddit. (2025). Trouble with Steglich Esterification. r/Chempros. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters. Thieme. [Link]

  • Sciencemadness Discussion Board. (2020). Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. Sciencemadness. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130–3138. [Link]

  • Allen. (n.d.). The esterification of carboxylic acid with an alcohol is a nucleophilic acyl substitution. Statement II. Allen. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Jordan, A. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction. Organic Chemistry Data. [Link]

  • Batesky, D. C. et al. (2017). Chromatography-Free Product Separation in the Mitsunobu Reaction. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Mitsunobu Reaction with (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the 3-Fluorooxetan-3-ylmethyl Moiety

In contemporary medicinal chemistry, the integration of fluorine atoms and strained ring systems into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The 3-fluorooxetan-3-ylmethyl group is a particularly valuable building block, as it combines the unique properties of the fluorine atom—such as modulation of pKa, metabolic stability, and binding affinity—with the conformational rigidity and improved solubility often conferred by the oxetane ring. The Mitsunobu reaction offers a powerful and versatile method for the direct conversion of primary alcohols like (3-Fluorooxetan-3-yl)methanol into a diverse array of functional groups, including esters, ethers, and azides, under mild conditions.[1][2][3] This application note provides a detailed technical guide for performing the Mitsunobu reaction with (3-Fluorooxetan-3-yl)methanol, including a comprehensive protocol, mechanistic insights, and practical considerations for optimization and troubleshooting.

The Mitsunobu Reaction: A Mechanistic Overview

The Mitsunobu reaction is a redox-condensation reaction that facilitates the conversion of a primary or secondary alcohol into various functional groups upon treatment with triphenylphosphine (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable nucleophile.[1][4] The reaction proceeds through the activation of the alcohol's hydroxyl group, transforming it into a good leaving group, which is then displaced by the nucleophile in an Sₙ2 fashion.[5][6]

The key steps of the mechanism are as follows:

  • Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[5]

  • Proton Transfer: The betaine is a sufficiently strong base to deprotonate the acidic nucleophile (Nu-H), generating the corresponding nucleophilic anion and a protonated betaine.

  • Oxyphosphonium Salt Formation: The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of the protonated betaine, leading to the formation of a key intermediate, the oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The nucleophile then attacks the carbon atom bearing the activated oxygen in a backside attack, displacing the triphenylphosphine oxide (TPPO) and forming the desired product with inversion of configuration (if the alcohol is chiral).[6]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + Nu-H NuH Nucleophile (Nu-H) NuH->Protonated_Betaine Nu_anion Nu⁻ NuH->Nu_anion deprotonation Oxyphosphonium Oxyphosphonium Salt Protonated_Betaine->Oxyphosphonium + Alcohol Reduced_DEAD Reduced DEAD Protonated_Betaine->Reduced_DEAD byproduct Product Product (R-Nu) Nu_anion->Product Alcohol (3-Fluorooxetan-3-yl)methanol Alcohol->Oxyphosphonium Oxyphosphonium->Product + Nu⁻ (Sₙ2) TPPO TPPO Oxyphosphonium->TPPO byproduct

Figure 1: The generally accepted mechanism of the Mitsunobu reaction.

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the Mitsunobu reaction of (3-Fluorooxetan-3-yl)methanol with a generic acidic nucleophile (e.g., a phenol or a carboxylic acid).

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
(3-Fluorooxetan-3-yl)methanol865451-85-0106.101.0
Triphenylphosphine (PPh₃)603-35-0262.291.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.5
Nucleophile (Nu-H)--1.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-Fluorooxetan-3-yl)methanol (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1–0.5 M concentration with respect to the alcohol).

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Slowly, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution over a period of 10-15 minutes. A color change from colorless to yellow or orange is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude residue can be purified by flash column chromatography on silica gel to isolate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental_Workflow Start Start Combine_Reagents Combine (3-Fluorooxetan-3-yl)methanol, Nucleophile, and PPh₃ in THF Start->Combine_Reagents Cool Cool to 0 °C Combine_Reagents->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD React Stir at Room Temperature (6-24 h) Add_DIAD->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate in vacuo Monitor->Workup Reaction Complete Purify Purify by Flash Chromatography Workup->Purify End End Purify->End

Figure 2: A generalized workflow for the Mitsunobu reaction.

Critical Parameters and Optimization Strategies

The success of the Mitsunobu reaction with (3-Fluorooxetan-3-yl)methanol hinges on several key parameters:

  • Reagent Purity and Stoichiometry: The use of high-purity reagents is crucial. Triphenylphosphine can be recrystallized from ethanol if necessary. An excess of PPh₃ and DIAD (typically 1.5 equivalents) is often employed to ensure complete consumption of the starting alcohol.

  • Solvent: Anhydrous THF is the most commonly used solvent.[5] Other aprotic solvents like dichloromethane (DCM) or toluene can also be used. The choice of solvent can influence the reaction rate and solubility of the reagents and byproducts.[7]

  • Temperature Control: The initial addition of the azodicarboxylate should be performed at 0 °C to control the exothermic reaction between PPh₃ and DIAD.[8] Allowing the reaction to proceed at room temperature is generally sufficient. For sterically hindered substrates or less reactive nucleophiles, gentle heating may be required.[9]

  • Order of Addition: The standard protocol involves pre-mixing the alcohol, nucleophile, and PPh₃ before the addition of the azodicarboxylate.[8] This order is generally effective.

  • Nucleophile Acidity: The pKa of the nucleophile is a critical factor. For a successful reaction, the pKa of the nucleophile should generally be less than 15 to ensure it can be deprotonated by the betaine intermediate.[2] For less acidic nucleophiles, alternative Mitsunobu reagents or conditions may be necessary.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction due to low reactivity of the nucleophile or steric hindrance.Increase reaction time and/or temperature. Consider using a more acidic nucleophile if possible. For sterically hindered alcohols, using 4-nitrobenzoic acid as the nucleophile can improve yields.[9]
Decomposition of reagents or intermediates.Ensure all reagents are pure and the solvent is anhydrous. Maintain a strict inert atmosphere.
Formation of Byproducts Side reaction of the alcohol with the azodicarboxylate.This can occur with less acidic nucleophiles. Ensure the nucleophile's pKa is appropriate.
Elimination reactions for secondary alcohols.While (3-Fluorooxetan-3-yl)methanol is a primary alcohol, this is a consideration for other substrates.
Difficult Purification Co-elution of the product with triphenylphosphine oxide (TPPO) or reduced DIAD.Optimize the mobile phase for column chromatography. Precipitation of TPPO from a non-polar solvent like diethyl ether or a mixture of ether and hexanes can be effective.[9] Washing the crude reaction mixture with specific aqueous solutions can also aid in byproduct removal.

Purification of the Final Product

The primary challenge in the purification of Mitsunobu reaction products is the removal of the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diisopropyl hydrazodicarboxylate).

  • Crystallization: If the desired product is a solid, crystallization can be an effective method for purification. TPPO is also crystalline, so careful solvent selection is necessary.

  • Column Chromatography: This is the most common method for purifying Mitsunobu reaction products. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Alternative Workups: Several modified workup procedures have been developed to simplify purification. These include the use of polymer-supported triphenylphosphine, which can be removed by filtration, or specialized reagents that lead to byproducts that are more easily separated.[10]

Safety Considerations

  • (3-Fluorooxetan-3-yl)methanol: This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azodicarboxylates (DEAD and DIAD): These reagents are toxic and potentially explosive, especially DEAD in its neat form. It is recommended to use commercially available solutions of these reagents. Handle in a well-ventilated fume hood.

  • Triphenylphosphine: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough safety assessment before beginning any experimental work.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Mitsunobu Reaction. (2020, September 5). The Organic Chemistry Tutor. Retrieved from [Link]

  • General Procedure for Mitsunobu Reaction. Organic Synthesis. Retrieved from [Link]

  • Hyun, H., et al. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(21), 6953.
  • Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Retrieved from [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu reaction. Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11879-11933.
  • Christlieb, M., Davies, J. E., Eames, J., Hooley, R., & Warren, S. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, 2983-2996.
  • (3-Fluorooxetan-3-yl)methanol. Protheragen. Retrieved from [Link]

  • Camp, D., & Jenkins, I. D. (1989). The mechanism of the Mitsunobu esterification reaction. Part I. The involvement of phosphoranes and oxyphosphonium salts. The Journal of Organic Chemistry, 54(13), 3045-3049.
  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. ResearchGate. Retrieved from [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5133-5144.
  • Methanol. PubChem. Retrieved from [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Alfa Aesar. Retrieved from [Link]

  • 土竜の唄 コミック 1-63巻セット. Various. Retrieved from orientjchem.org (Note: This appears to be an erroneous, non-scientific link from the search results and is included for completeness of the search log but is not a valid scientific reference).

Sources

Application Notes & Protocols: Strategic Incorporation of (3-Fluorooxetan-3-yl)methanol into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 3-Fluorooxetane Moiety in Drug Discovery

In modern medicinal chemistry, the strategic introduction of fluorine atoms and strained ring systems into lead compounds has become a cornerstone for optimizing drug-like properties. The 3-fluorooxetane motif, in particular, has garnered significant attention as a versatile functional group.[1] Its incorporation into molecular scaffolds can profoundly influence key pharmacokinetic and pharmacodynamic parameters. The unique stereoelectronic properties of the C-F bond and the strained oxetane ring can enhance metabolic stability, improve aqueous solubility, modulate pKa of nearby basic centers, and serve as a valuable bioisosteric replacement for other functional groups.[2]

The (3-Fluorooxetan-3-yl)methyl group is an especially attractive building block, offering a flexible linker to introduce the fluorooxetane moiety onto a core scaffold. However, the primary alcohol functionality of (3-Fluorooxetan-3-yl)methanol necessitates specific activation strategies to facilitate its coupling with various nucleophilic heterocyclic systems. This guide provides a comprehensive overview of field-proven synthetic methodologies, detailed experimental protocols, and the underlying chemical principles for the successful incorporation of this valuable building block into N-, O-, and S-heterocyclic scaffolds.

Part 1: Core Synthetic Strategies & Mechanistic Considerations

The primary challenge in utilizing (3-Fluorooxetan-3-yl)methanol as an alkylating agent is the poor leaving group ability of the hydroxyl group (-OH). Therefore, all successful strategies rely on its in-situ or ex-situ conversion into a more reactive electrophile. The choice of strategy depends on the nature of the heterocyclic nucleophile, substrate tolerance, and desired reaction scale.

Activation of the Hydroxyl Group

Before coupling, the alcohol must be activated. This is the pivotal step that dictates the success of the subsequent nucleophilic substitution.

A (3-Fluorooxetan-3-yl)methanol (Poor Leaving Group) C (3-Fluorooxetan-3-yl)methyl Tosylate/Mesylate (Excellent Leaving Group) A->C Sulfonylation E Oxyphosphonium Salt (In-situ Activated Intermediate) A->E In-situ Activation B Activation Reagent (e.g., TsCl, MsCl) D Mitsunobu Reagents (PPh3, DIAD/DEAD)

Caption: Key activation pathways for (3-Fluorooxetan-3-yl)methanol.

  • Sulfonylation (Two-Step Approach): The most robust and widely used method involves converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups for SN2 reactions.[3] This two-step process (activation, then substitution) offers the advantage of isolating and purifying the activated intermediate, which often leads to cleaner reactions and higher overall yields.

  • Mitsunobu Reaction (One-Pot Approach): The Mitsunobu reaction provides an elegant one-pot solution for coupling the alcohol directly with acidic nucleophiles (pKa < 15).[4][5] The reaction of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) converts the hydroxyl group into a good leaving group (an oxyphosphonium salt) in situ.[6] This method is particularly valued for its mild conditions and stereochemical inversion, though the latter is not a factor for this achiral substrate.

N-Alkylation of Heterocycles

The alkylation of nitrogen atoms within heterocyclic rings is a common strategy in drug design.[7]

  • Via Sulfonate Intermediates: This is the workhorse method for N-alkylation. A deprotonated nitrogen heterocycle (e.g., imidazole, pyrazole, triazole) acts as a nucleophile and displaces the tosylate or mesylate group. A suitable base is required to deprotonate the N-H of the heterocycle, with the choice depending on the acidity of the proton. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for less acidic heterocycles.

  • Via Mitsunobu Reaction: Heterocycles with an acidic N-H proton, such as imidazoles, benzimidazoles, and triazoles, are excellent nucleophiles for the Mitsunobu reaction.[8] This approach avoids the need for a strong base and often proceeds under very mild, neutral conditions. It is particularly useful for sensitive substrates that may not tolerate the conditions of sulfonylation or strong bases.

O-Alkylation of Heterocycles

The formation of ether linkages (C-O bond formation) is readily achieved using similar principles.

  • Williamson-Type Ether Synthesis: This classical method is highly effective for O-alkylation.[9] A hydroxylated heterocycle (e.g., hydroxypyridine, hydroxyquinoline) is first deprotonated with a base (NaH is common for phenols) to generate a potent nucleophilic phenoxide or alkoxide. This intermediate then displaces the leaving group from the activated (3-fluorooxetan-3-yl)methyl tosylate/mesylate.

  • Via Mitsunobu Reaction: Phenolic hydroxyl groups on heterocyclic scaffolds are sufficiently acidic to participate as nucleophiles in the Mitsunobu reaction, providing a direct, one-pot conversion from the alcohol and hydroxy-heterocycle to the desired ether.[6]

S-Alkylation of Heterocycles

Thiol-containing heterocycles are typically excellent nucleophiles, making S-alkylation a straightforward transformation.

  • Via Thiolate Displacement: Thiol groups (-SH) are generally more acidic than their corresponding alcohols. Consequently, they can be easily deprotonated with mild bases like K₂CO₃ or triethylamine (Et₃N) to form highly nucleophilic thiolates. These readily react with (3-fluorooxetan-3-yl)methyl tosylate in a clean SN2 displacement to form the thioether linkage.[10]

Summary of Synthetic Approaches
Method Heteroatom Activation Key Reagents Advantages Considerations
Two-Step Alkylation N, O, SEx-situ (Sulfonylation)TsCl or MsCl, Base (e.g., K₂CO₃, NaH)Robust, reliable, clean reactions, scalable.Two separate synthetic steps required.
Mitsunobu Reaction N, OIn-situPPh₃, DIAD or DEADMild conditions, one-pot, good for sensitive substrates.Requires acidic nucleophile (pKa < 15), stoichiometric byproducts can complicate purification.[5]
Alternative: Buchwald-Hartwig NIndirectPd-catalyst, Ligand, BaseBroad scope for aryl-N bonds.[11]Requires synthesis of (3-fluorooxetan-3-yl)methanamine and a halo-heterocycle.[12]

Part 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DIAD, DEAD, and sodium hydride are hazardous and require careful handling.

Protocol 1: Two-Step N-Alkylation of 1H-Pyrazole

This protocol details the robust, two-step procedure involving the synthesis and isolation of the tosylate intermediate, followed by its reaction with a representative N-heterocycle.

cluster_0 Step A: Tosylation cluster_1 Step B: N-Alkylation A1 Dissolve Alcohol (1 eq) & Et3N (1.5 eq) in DCM A2 Cool to 0 °C A1->A2 A3 Add TsCl (1.2 eq) portion-wise A2->A3 A4 Warm to RT, Stir 12h A3->A4 A5 Aqueous Workup & Purification A4->A5 A6 Isolate Tosylate Product A5->A6 B1 Combine Pyrazole (1 eq), Tosylate (1.1 eq), & Cs2CO3 (1.5 eq) in DMF A6->B1 Use in next step B2 Heat to 60 °C, Stir 4h B1->B2 B3 Cool to RT B2->B3 B4 Aqueous Workup & Extraction B3->B4 B5 Purify via Chromatography B4->B5 B6 Isolate Final Product B5->B6

Caption: Workflow for Two-Step N-Alkylation via Tosylation.

Step A: Synthesis of (3-Fluorooxetan-3-yl)methyl 4-toluenesulfonate

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (3-Fluorooxetan-3-yl)methanol (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate as a stable solid or oil.

Step B: Synthesis of 1-((3-Fluorooxetan-3-yl)methyl)-1H-pyrazole

  • Reagent Setup: In a round-bottom flask, combine 1H-pyrazole (1.0 eq), (3-Fluorooxetan-3-yl)methyl 4-toluenesulfonate (1.1 eq, from Step A), and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M).

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the tosylate starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired N-alkylated product.

Protocol 2: One-Pot O-Alkylation of 4-Hydroxypyridine via Mitsunobu Reaction

This protocol describes the direct coupling of the alcohol with a hydroxy-heterocycle in a single, efficient step.

A Combine Alcohol (1.2 eq), 4-Hydroxypyridine (1.0 eq), & PPh3 (1.5 eq) in THF B Cool to 0 °C A->B C Add DIAD (1.5 eq) dropwise via syringe pump B->C D Stir at 0 °C for 30 min, then warm to RT for 6h C->D E Concentrate Mixture D->E F Purify via Chromatography (to remove PPh3=O) E->F G Isolate Ether Product F->G

Caption: Experimental workflow for the Mitsunobu O-Alkylation.

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxypyridine (1.0 eq), (3-Fluorooxetan-3-yl)methanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes using a syringe pump. A color change (typically to yellow/orange) and the formation of a white precipitate (triphenylphosphine oxide) may be observed. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: Stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to stir at room temperature for 6-12 hours. Monitor progress by LC-MS.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The resulting crude residue contains the product and a significant amount of triphenylphosphine oxide byproduct. Direct purification by flash column chromatography is typically required. Pro-Tip: In some cases, the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like diethyl ether and filtering, simplifying the subsequent chromatography.

Part 3: Troubleshooting and Field Insights

  • Low Yield in Two-Step Protocol: If the tosylation step is low-yielding, ensure all reagents and solvents are anhydrous. Pyridine can be used as both the base and solvent for this step. If the N-alkylation step is slow or incomplete, consider a more polar aprotic solvent like DMSO or a higher reaction temperature. The choice of base is critical; Cs₂CO₃ is often superior to K₂CO₃ due to its higher solubility and the "caesium effect."

  • Mitsunobu Reaction Fails: The most common cause of failure is wet reagents/solvents. The reaction is highly sensitive to moisture. Additionally, the nucleophile must be sufficiently acidic (pKa < 15).[5] If the reaction is sluggish, a slightly higher temperature (up to 40 °C) may be beneficial after the initial addition.

  • Purification Challenges: The removal of triphenylphosphine oxide (TPPO) from Mitsunobu reactions is a classic challenge. If precipitation does not work, purification on silica gel is the standard method. Using polymer-bound PPh₃ can simplify workup, as the resulting oxide can be removed by simple filtration.

References

  • ResearchGate. (2025). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorooxetan derivatives.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent.
  • Aspira Chemical. (n.d.). (3-Fluorooxetan-3-yl)methanol, 96%.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions.
  • Frontiers. (2019). A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol.
  • Wiley Online Library. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.

Sources

Application Notes and Protocols for the Synthesis of Spirocycles from (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to 3D Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine and the construction of three-dimensional molecular architectures are cornerstones of modern drug discovery. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4] Spirocycles, with their rigid, well-defined three-dimensional structures, are increasingly sought-after motifs that can improve target selectivity and reduce off-target effects by enabling more precise interactions within biological binding pockets.[5][6]

(3-Fluorooxetan-3-yl)methanol emerges as a highly valuable building block at the intersection of these two design principles.[7] It combines the advantageous properties of a fluorine atom with the latent reactivity of a strained oxetane ring. The inherent ring strain of the oxetane (approximately 106 kJ/mol) facilitates nucleophilic ring-opening reactions, providing a powerful driving force for the construction of more complex structures.[8][9] This guide provides detailed protocols and the underlying scientific rationale for leveraging this unique reagent in the synthesis of novel fluorinated spirocycles, intended for researchers and professionals in drug development and organic synthesis.

Core Synthetic Strategy: Tandem Nucleophilic Activation and Intramolecular Cyclization

The primary strategy for constructing spirocycles from (3-fluorooxetan-3-yl)methanol involves a sequence of activation followed by an intramolecular ring-opening/cyclization cascade. The process hinges on converting the primary alcohol into a reactive intermediate that can be appended to a bifunctional linker. The key spirocyclization step is then triggered by an intramolecular nucleophilic attack on the C3 carbon of the oxetane ring, driven by the release of ring strain.

Two primary pathways are presented herein: a Lewis acid-catalyzed direct annulation and a stepwise approach involving the pre-functionalization of the primary alcohol.

G cluster_start Starting Material cluster_path1 Pathway 1: Lewis Acid Catalyzed cluster_path2 Pathway 2: Stepwise Approach cluster_end Product Start (3-Fluorooxetan-3-yl)methanol P1_Step1 Couple with Bifunctional Nucleophile (e.g., Amino-alcohol) Start->P1_Step1 Direct Use P2_Step1 Activate Alcohol (e.g., Tosylation) Start->P2_Step1 Activation P1_Step2 Lewis Acid-Mediated Ring-Opening & Spirocyclization P1_Step1->P1_Step2 End Fluorinated Spirocycle P1_Step2->End P2_Step2 Attach Linker via SN2 P2_Step1->P2_Step2 P2_Step3 Base- or Acid-Mediated Intramolecular Spirocyclization P2_Step2->P2_Step3 P2_Step3->End

Caption: High-level overview of synthetic pathways.

Pathway 1: Lewis Acid-Catalyzed Spirocyclization

This pathway offers an efficient, convergent route to spirocycles. The reaction proceeds via the formation of an intermediate, such as an aminal or ether, which then undergoes a Lewis acid-promoted intramolecular cyclization. The Lewis acid activates the oxetane oxygen, rendering the C3 position highly electrophilic and susceptible to attack by the tethered nucleophile.

Mechanistic Rationale

// Nodes Start [label="Reactants:\n(3-Fluorooxetan-3-yl)methanol\n+ Bifunctional Nucleophile (H-Nu-R-XH)"]; Intermediate [label="Intermediate Formation\n(e.g., Aminal/Ether)"]; Activation [label="Lewis Acid (LA) Coordination\nto Oxetane Oxygen"]; Attack [label="Intramolecular Attack\nby Tethered Nucleophile (-XH)"]; RingOpen [label="Oxetane Ring-Opening"]; Spirocycle [label="Proton Transfer &\nLA Dissociation"]; Product [label="Final Spirocyclic Product"];

// Edges Start -> Intermediate [label="Condensation"]; Intermediate -> Activation [label="+ Lewis Acid"]; Activation -> Attack [label="Electrophilic Activation"]; Attack -> RingOpen [style=dotted]; RingOpen -> Spirocycle; Spirocycle -> Product; }

Caption: Mechanism for Lewis Acid-catalyzed spirocyclization.

Experimental Protocol: Synthesis of a Spiro-oxazine

This protocol details the synthesis of a fluorinated spiro-oxazine from (3-fluorooxetan-3-yl)methanol and 2-aminophenol.

Materials:

  • (3-Fluorooxetan-3-yl)methanol (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), add (3-fluorooxetan-3-yl)methanol and 2-aminophenol.

  • Add anhydrous DCM to dissolve the reactants (concentration ~0.1 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add BF₃·OEt₂ dropwise to the stirring solution over 5 minutes. Causality: The Lewis acid must be added slowly to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-oxazine.

Pathway 2: Stepwise Synthesis via an Activated Intermediate

This approach provides greater control and is suitable for a wider range of nucleophiles and linkers that may not be compatible with the one-pot Lewis acid conditions. The key is the initial conversion of the primary alcohol to a good leaving group, typically a tosylate or mesylate.

Mechanistic Rationale

The stepwise process isolates each key transformation:

  • Activation: The hydroxyl group is converted into a tosylate, a superior leaving group, facilitating the subsequent nucleophilic substitution. Pyridine or triethylamine is used as a non-nucleophilic base to neutralize the HCl generated.

  • Linker Attachment: A bifunctional linker (e.g., N-Boc-ethylenediamine) displaces the tosylate via an Sₙ2 reaction.

  • Spirocyclization: After deprotection (if necessary), a strong, non-nucleophilic base (e.g., NaH) deprotonates the terminal nucleophile, which then attacks the oxetane C3 carbon in an intramolecular fashion to forge the spirocyclic junction.

// Nodes Start [label="(3-Fluorooxetan-3-yl)methanol"]; Step1 [label="Tosylation\n(TsCl, Pyridine)"]; Tosylate [label="Activated Tosylate Intermediate"]; Step2 [label="SN2 Displacement\n(Bifunctional Linker)"]; Linked [label="Linker-Appended Intermediate"]; Step3 [label="Intramolecular Cyclization\n(Base or Acid)"]; Product [label="Fluorinated Spirocycle", fillcolor="#E6F4EA"];

// Edges Start -> Step1; Step1 -> Tosylate; Tosylate -> Step2; Step2 -> Linked; Linked -> Step3; Step3 -> Product; }

Caption: Workflow for the stepwise spirocyclization.

Experimental Protocol: Synthesis of a Spiro-piperazine

This multi-step protocol describes the synthesis of a Boc-protected fluorinated spiro-piperazine.

Part A: Tosylation of (3-Fluorooxetan-3-yl)methanol

  • Dissolve (3-fluorooxetan-3-yl)methanol (1.0 eq) in anhydrous DCM in a flask under argon.

  • Cool the solution to 0 °C.

  • Add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise. Causality: The use of pyridine as both a base and a catalyst ensures the reaction proceeds efficiently.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

  • Quench with water, and extract with DCM. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Part B: Linker Attachment

  • Dissolve the crude tosylate (1.0 eq) in acetonitrile (MeCN).

  • Add N-Boc-ethylenediamine (1.5 eq) and potassium carbonate (K₂CO₃) (2.5 eq). Causality: K₂CO₃ is a sufficient base to facilitate the Sₙ2 reaction while being mild enough to avoid elimination or other side reactions.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the N-Boc protected intermediate.

Part C: Deprotection and Spirocyclization

  • Dissolve the purified intermediate from Part B in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours to remove the Boc group.

  • Remove the solvent and TFA under reduced pressure. Dissolve the residue in a suitable solvent like THF.

  • To this solution, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) portion-wise at 0 °C. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by LC-MS).

  • Carefully quench the reaction with methanol, followed by water.

  • Extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

  • Purify by column chromatography to obtain the final spiro-piperazine product.

Data Summary

The following table provides representative data for the described synthetic pathways. Yields and conditions are illustrative and may require optimization for specific substrates.

PathwayStarting MaterialLinker/ReagentCatalyst/BaseSolventTemp (°C)Time (h)Product ClassApprox. Yield (%)
1(3-Fluorooxetan-3-yl)methanol2-AminophenolBF₃·OEt₂DCM0 to RT16Spiro-oxazine65-75%
1(3-Fluorooxetan-3-yl)methanolAnthranilic AcidTfOHMeCNRT12Spiro-quinazolinone50-60%
2A(3-Fluorooxetan-3-yl)methanolTsClPyridineDCM0 to RT5Tosylate>90%
2BTosylate IntermediateN-Boc-ethylenediamineK₂CO₃MeCN6012Linked Intermediate70-80%
2CDeprotected AmineNaHTHF0 to RT8Spiro-piperazine55-65% (from linked)

Conclusion and Outlook

(3-Fluorooxetan-3-yl)methanol is a versatile and powerful building block for accessing novel, fluorinated spirocyclic scaffolds. The protocols detailed in this guide demonstrate both convergent and stepwise strategies that can be adapted for various synthetic targets. The inherent reactivity of the strained oxetane ring is the key driver for the spirocyclization event. These methodologies open the door to a wide array of three-dimensional structures that are of high interest in medicinal chemistry for the development of next-generation therapeutics. Further exploration of different bifunctional linkers and catalysts will undoubtedly expand the synthetic utility of this valuable reagent.

References

  • The role of fluorine in drug design and development. Journal of Medicinal Chemistry. [Link]

  • Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]

  • Synthesis of fluorinated building blocks at Enamine. YouTube. [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]

  • (3-Fluorooxetan-3-yl)methanol. Protheragen. [Link]

  • Reactions of Oxetanes. YouTube. [Link]

  • The reaction of fluorine atoms with methanol. ResearchGate. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Alfa Aesar. [Link]

  • Nucleophilic ring opening of vinyl oxetanes. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]

  • Fluorine in Drug Design. ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the... RSC Publishing. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Reactions of halobenzenes with methanol on the microporous solid acids hbeta, HZSM-5, and HSAPO-5: halogenation does not improve the hydrocarbon pool. PubMed. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of (3-Fluorooxetan-3-yl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Fluorooxetan-3-yl)methanol is a critical building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly enhance the pharmacological properties of drug candidates. This application note provides a comprehensive guide to the scale-up synthesis of (3-Fluorooxetan-3-yl)methanol, designed for researchers, scientists, and drug development professionals. We present a detailed, three-step synthetic protocol that is both robust and scalable, addressing the key challenges associated with the synthesis of strained oxetane rings and the introduction of fluorine. This guide emphasizes the causality behind experimental choices, safety considerations for handling fluorinating agents, and provides detailed analytical and purification methods to ensure the final product meets the high-purity standards required for pharmaceutical applications.

Introduction: The Strategic Importance of (3-Fluorooxetan-3-yl)methanol in Drug Discovery

The introduction of fluorine into drug molecules is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The oxetane ring, a four-membered cyclic ether, has gained significant attention as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[2] The combination of a fluorine atom and a hydroxymethyl group on the same carbon of the oxetane ring in (3-Fluorooxetan-3-yl)methanol creates a highly valuable and versatile building block for the synthesis of novel therapeutic agents.[3][4] This molecule serves as a key intermediate in the development of pharmaceuticals across various therapeutic areas.[4]

The synthesis of oxetanes, however, is challenged by the inherent ring strain of the four-membered ring, which can complicate cyclization reactions.[5] Furthermore, the introduction of fluorine requires careful selection of fluorinating agents and reaction conditions, especially at a larger scale, to ensure safety and efficiency. This application note outlines a practical and scalable synthetic route to (3-Fluorooxetan-3-yl)methanol, designed to overcome these challenges.

Retrosynthetic Analysis and Strategy

A robust and scalable synthesis requires a strategy that utilizes readily available starting materials, involves high-yielding reactions, and allows for straightforward purification. Our retrosynthetic analysis of (3-Fluorooxetan-3-yl)methanol identifies a key protected intermediate, 3-((benzyloxy)methyl)-3-fluorooxetane, which can be synthesized from a suitable precursor and subsequently deprotected to yield the final product.

G Target (3-Fluorooxetan-3-yl)methanol Intermediate1 3-((benzyloxy)methyl)-3-fluorooxetane Target->Intermediate1 Deprotection (Hydrogenolysis) Intermediate2 3-((benzyloxy)methyl)oxetan-3-ol Intermediate1->Intermediate2 Fluorination (Deoxyfluorination) StartingMaterial 3-(hydroxymethyl)oxetan-3-ol Intermediate2->StartingMaterial Protection (Benzylation)

Figure 1: Retrosynthetic analysis of (3-Fluorooxetan-3-yl)methanol.

This three-step approach involves:

  • Protection: Benzyl protection of one of the hydroxyl groups of a suitable starting material, such as 3,3-bis(hydroxymethyl)oxetane, to differentiate the two hydroxyl groups.

  • Fluorination: Deoxyfluorination of the remaining tertiary alcohol to introduce the fluorine atom.

  • Deprotection: Removal of the benzyl protecting group to afford the final product.

This strategy is advantageous for scale-up as it avoids the direct fluorination of a diol, which could lead to side products, and utilizes a common and readily removable protecting group.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the gram-scale synthesis of (3-Fluorooxetan-3-yl)methanol. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplier
3,3-Bis(hydroxymethyl)oxetane98%Commercially Available
Benzyl Bromide99%Commercially Available
Sodium Hydride (60% dispersion in oil)Commercially Available
Tetrahydrofuran (THF), anhydrousDriSolvCommercially Available
Diethyl(aminosulfur) trifluoride (DAST)98%Commercially Available
Dichloromethane (DCM), anhydrousDriSolvCommercially Available
Palladium on Carbon (10 wt%)Commercially Available
MethanolACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available

Equipment:

  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrers and heating mantles

  • Addition funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Step 1: Synthesis of 3-((Benzyloxy)methyl)oxetan-3-ol

G Start 3,3-Bis(hydroxymethyl)oxetane Reagents 1. NaH, THF 2. Benzyl Bromide Product 3-((Benzyloxy)methyl)oxetan-3-ol Reagents->Product

Figure 2: Synthesis of the protected intermediate.

Protocol:

  • Reaction Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 24.0 g, 0.60 mol) in anhydrous tetrahydrofuran (THF, 400 mL).

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. A solution of 3,3-bis(hydroxymethyl)oxetane (59.0 g, 0.50 mol) in anhydrous THF (200 mL) is added dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Stirring: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Addition of Benzyl Bromide: The reaction mixture is cooled back to 0 °C, and benzyl bromide (85.5 g, 0.50 mol) is added dropwise over 1 hour.

  • Reaction Completion: The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of water (50 mL) at 0 °C.

  • Work-up: The mixture is diluted with ethyl acetate (500 mL) and washed with water (2 x 250 mL) and brine (250 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 3-((benzyloxy)methyl)oxetan-3-ol as a colorless oil.

ParameterValue
Typical Yield 75-85%
Purity (by NMR) >95%
Appearance Colorless oil
Step 2: Synthesis of 3-((Benzyloxy)methyl)-3-fluorooxetane

CAUTION: Diethyl(aminosulfur) trifluoride (DAST) is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It can react violently with water.

G Start 3-((Benzyloxy)methyl)oxetan-3-ol Reagent DAST, DCM Product 3-((Benzyloxy)methyl)-3-fluorooxetane Reagent->Product

Figure 3: Fluorination of the tertiary alcohol.

Protocol:

  • Reaction Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-((benzyloxy)methyl)oxetan-3-ol (83.3 g, 0.40 mol) in anhydrous dichloromethane (DCM, 400 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Diethyl(aminosulfur) trifluoride (DAST, 77.4 g, 0.48 mol) is added dropwise via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction Completion: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (300 mL).

  • Work-up: The layers are separated, and the aqueous layer is extracted with DCM (2 x 200 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 3-((benzyloxy)methyl)-3-fluorooxetane as a pale yellow oil.

ParameterValue
Typical Yield 60-70%
Purity (by NMR) >97%
Appearance Pale yellow oil
Step 3: Synthesis of (3-Fluorooxetan-3-yl)methanol

G Start 3-((Benzyloxy)methyl)-3-fluorooxetane Reagents H₂, Pd/C, Methanol Product (3-Fluorooxetan-3-yl)methanol Reagents->Product

Figure 4: Deprotection to yield the final product.

Protocol:

  • Reaction Setup: To a 500 mL hydrogenation flask, add a solution of 3-((benzyloxy)methyl)-3-fluorooxetane (58.8 g, 0.30 mol) in methanol (250 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5.9 g, 10 wt%).

  • Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen (50 psi). The reaction mixture is shaken at room temperature until the consumption of hydrogen ceases (typically 4-6 hours).

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol (100 mL).

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford (3-Fluorooxetan-3-yl)methanol as a clear, colorless liquid.

ParameterValue
Typical Yield 90-95%
Purity (by GC-MS) >98%
Appearance Clear, colorless liquid
Boiling Point 146-150 °C

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.

Safety and Handling

The synthesis of (3-Fluorooxetan-3-yl)methanol involves the use of hazardous materials that require strict safety protocols.

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle in an inert atmosphere and away from moisture.

  • Benzyl Bromide: A lachrymator and corrosive. Handle in a fume hood with appropriate gloves and eye protection.

  • Diethyl(aminosulfur) trifluoride (DAST): Highly toxic and corrosive. Reacts violently with water. Always handle in a fume hood with a face shield, and appropriate gloves. Ensure a quench solution (saturated sodium bicarbonate) is readily available.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, free from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of (3-Fluorooxetan-3-yl)methanol, a key building block for pharmaceutical research. The described three-step synthesis is robust and provides the target compound in high yield and purity. By understanding the rationale behind each step and adhering to the safety guidelines, researchers can confidently produce this valuable intermediate for their drug discovery programs. The methodologies presented are amenable to further optimization and scale-up for industrial production.

References

  • Gram-Scale Syntheses of a Series of Fluorinated Oxetane-Based Building Blocks. (2025). ResearchGate. Retrieved from [Link]

  • (3-Fluorooxetan-3-yl)methanol. Protheragen. Retrieved from [Link]

  • Study on Synthesis Of Oxetan-3-ol. (2017). Atlantis Press. Retrieved from [Link]

  • Breakthrough method opens door to fluorinated oxetane drug molecules. (2025). News-Medical.Net. Retrieved from [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. Retrieved from [Link]

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of oxetanes from diols. ResearchGate. Retrieved from [Link]

  • Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. (2020). PMC. Retrieved from [Link]

  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. ScienceDirect. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). PMC. Retrieved from [Link]

  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. SciSpace. Retrieved from [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. chemeurope.com. Retrieved from [Link]

  • Synthesis of Methyl 2-[(Benzyloxycarbonyl)amino]-3-cyanopropenoate and Its Transformations into Derivatives of Pyrrole, 2,5-Dioxoimidazolidine, 1H-Pyrazole, and 4,6-Diaminopyridazine. (2025). ResearchGate. Retrieved from [Link]

  • Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. (2021). WuXi STA. Retrieved from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2025). ResearchGate. Retrieved from [Link]

  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025). Scienmag. Retrieved from [Link]

  • A new path to elusive fluorinated oxetanes. (2025). C&EN Global Enterprise. Retrieved from [Link]

  • CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof. Google Patents.
  • A general, mild synthetic method for the oxidative fluorination of heteroatoms. (2019). YouTube. Retrieved from [Link]

Sources

protecting group strategies for (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for (3-Fluorooxetan-3-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (3-Fluorooxetan-3-yl)methanol

(3-Fluorooxetan-3-yl)methanol is a highly valuable building block in contemporary medicinal chemistry and drug development.[1] Its structure incorporates a unique combination of features: a primary alcohol for synthetic elaboration, a fluorine atom to modulate physicochemical properties such as pKa and metabolic stability, and a strained four-membered oxetane ring. The oxetane motif is particularly sought after as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability and aqueous solubility.[2]

The primary alcohol is a versatile functional handle, but its inherent reactivity, particularly its acidic proton, often interferes with desired transformations elsewhere in a molecule, such as those involving strongly basic reagents (e.g., Grignards, organolithiums) or sensitive functional groups.[3][4] Therefore, a robust protecting group strategy is paramount to temporarily mask the alcohol's reactivity, enabling complex synthetic sequences.[5][6]

This guide provides a detailed analysis of suitable . The central challenge lies in identifying protection and deprotection conditions that are fully compatible with the strained and electronically modified fluoro-oxetane core. We will explore the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Pillar 1: Understanding the Stability of the Fluoro-Oxetane Core

Before selecting a protecting group, it is crucial to understand the chemical tolerances of the (3-fluorooxetan-3-yl) moiety. The ring strain inherent in oxetanes (approximately 107 kJ/mol) makes them susceptible to ring-opening under certain conditions.[7][8]

  • Acidic Conditions: The oxetane oxygen is Lewis basic and can be protonated or coordinated by Lewis acids. This activation can lead to nucleophilic attack and ring cleavage. While 3,3-disubstituted oxetanes exhibit greater stability than their unsubstituted counterparts, concentrated or strong acids (pH < 1) and potent Lewis acids should be used with caution.[7][9]

  • Basic Conditions: The oxetane ring is generally very stable under basic conditions.[7][10] Ring opening by nucleophiles under basic or neutral conditions is typically slow and requires high temperatures.[7] This stability is a key consideration for selecting compatible protecting group chemistries.

  • Reductive/Oxidative Conditions: Oxetanes are stable to many common oxidizing and reducing agents. For instance, they are compatible with hydride reagents like LiBH₄ and conditions for hydrogenolysis (H₂, Pd/C).[10]

The presence of a fluorine atom at the 3-position introduces a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent carbinol center and potentially modulate the stability of the oxetane ring. This guide prioritizes strategies that operate under neutral or basic conditions to ensure the integrity of this valuable structural motif.

Pillar 2: Selecting an Orthogonal Protecting Group Strategy

The ideal protecting group for (3-Fluorooxetan-3-yl)methanol must satisfy three core criteria:

  • Mild and Efficient Installation: The protection reaction must proceed in high yield under conditions that do not compromise the fluoro-oxetane ring.

  • Robust Stability: The protected intermediate must be inert to the desired downstream reaction conditions.

  • Selective and Clean Cleavage: The deprotection step must be high-yielding and occur under mild conditions that leave both the target molecule and other functional groups intact (orthogonality).

Based on these criteria, silyl ethers and benzyl-type ethers represent the most reliable and versatile choices.

Strategy 1: Silyl Ethers - The Workhorse of Alcohol Protection

Silyl ethers are the most common and highly recommended protecting groups for alcohols due to their ease of formation, general stability, and exceptionally mild cleavage conditions.[3][4] The protection mechanism involves an SN2-type reaction at the silicon center, which is efficient for primary alcohols.[4]

Causality and Rationale:
  • Installation: Silyl ethers are formed using a silyl halide (e.g., TBDMS-Cl, TES-Cl) and a mild, non-nucleophilic base like imidazole or triethylamine. These conditions are weakly basic and completely benign to the oxetane ring.[7]

  • Stability: Silyl ethers are stable to a wide array of reagents, including organometallics, hydrides, and most oxidizing agents. Their stability can be tuned by adjusting the steric bulk of the silicon substituents (TIPS > TBDPS > TBDMS > TES > TMS).

  • Deprotection: The key advantage of silyl ethers is their selective cleavage using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[3][11] The exceptional strength of the Silicon-Fluoride bond (Si-F, ~580 kJ/mol) drives this reaction under neutral, non-acidic conditions, ensuring the fluoro-oxetane core remains intact.

Experimental Protocols

Protocol 1.1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

  • Materials:

    • (3-Fluorooxetan-3-yl)methanol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

    • Imidazole (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve (3-Fluorooxetan-3-yl)methanol and imidazole in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMS-Cl portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected ether.

Protocol 1.2: Deprotection of the TBDMS Ether

  • Materials:

    • TBDMS-protected (3-Fluorooxetan-3-yl)methanol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the 1.0 M solution of TBAF in THF dropwise.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to recover the parent alcohol.

Data Summary: Silyl Ether Protecting Groups
Protecting GroupCommon Reagents (Protection)Stability ProfileDeprotection Conditions
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DCM/DMFStable to base, organometallics, many oxidants. Labile to acid and fluoride.TBAF in THF; Acetic acid in THF/H₂O
TES (Triethylsilyl)TES-Cl, Et₃N, DCMLess stable than TBDMS. Good for selective deprotection.Mild acid (e.g., PPTS); TBAF in THF
TIPS (Triisopropylsilyl)TIPS-Cl, Imidazole, DMFMore stable than TBDMS. Increased steric hindrance.TBAF in THF (slower); HF-Pyridine
TBDPS (tert-Butyldiphenylsilyl)TBDPS-Cl, Imidazole, DMFVery robust. Stable to mild acid that cleaves TBDMS.TBAF in THF; HF-Pyridine
Visualization: Silyl Ether Protection Workflow

G cluster_protection Protection cluster_deprotection Deprotection A (3-Fluorooxetan-3-yl)methanol B TBDMS-O-(3-Fluorooxetan-3-yl)methane A->B  TBDMS-Cl, Imidazole  DCM, 0°C to rt C TBDMS-O-(3-Fluorooxetan-3-yl)methane D (3-Fluorooxetan-3-yl)methanol C->D  TBAF  THF, 0°C to rt

Caption: Workflow for TBDMS protection and deprotection.

Strategy 2: Benzyl (Bn) and para-Methoxybenzyl (PMB) Ethers

Benzyl-type ethers offer an orthogonal protection strategy. They are significantly more robust than silyl ethers, particularly towards acidic conditions, but require different methods for cleavage.

Causality and Rationale:
  • Installation: Benzyl ethers are typically formed via a Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with a benzyl halide (BnBr or PMB-Cl). The use of NaH is compatible with the oxetane ring.[7]

  • Stability: These ethers are exceptionally stable across a wide pH range and are compatible with most organometallic reagents, hydrides, and many oxidizing/reducing agents.

  • Deprotection:

    • Benzyl (Bn) Ether: The standard deprotection method is catalytic hydrogenolysis (H₂, Pd/C). This reaction is performed under neutral conditions and is highly selective, making it an excellent choice for sensitive substrates like the fluoro-oxetane.

    • para-Methoxybenzyl (PMB) Ether: The PMB group offers an alternative, non-reductive cleavage method. The electron-donating methoxy group renders the benzyl ring susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[12] These conditions are generally mild and compatible with the oxetane core.

Experimental Protocols

Protocol 2.1: Protection as a Benzyl (Bn) Ether

  • Materials:

    • (3-Fluorooxetan-3-yl)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (BnBr, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of (3-Fluorooxetan-3-yl)methanol in THF dropwise. Stir for 30 minutes at 0 °C.

    • Add BnBr dropwise to the resulting alkoxide solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 2.2: Deprotection of the Benzyl (Bn) Ether via Hydrogenolysis

  • Materials:

    • Bn-protected (3-Fluorooxetan-3-yl)methanol (1.0 eq)

    • Palladium on carbon (Pd/C), 10 wt% (0.1 eq)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the Bn-protected compound in MeOH.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the reaction vigorously under an H₂ atmosphere (1 atm) for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Purify by flash column chromatography if necessary.

Visualization: Benzyl Ether Protection Workflow

G cluster_protection Protection cluster_deprotection Deprotection A (3-Fluorooxetan-3-yl)methanol B Bn-O-(3-Fluorooxetan-3-yl)methane A->B  1. NaH, THF, 0°C  2. BnBr, rt C Bn-O-(3-Fluorooxetan-3-yl)methane D (3-Fluorooxetan-3-yl)methanol C->D  H₂, 10% Pd/C  MeOH, rt

Caption: Workflow for Benzyl (Bn) ether protection and deprotection.

Comparative Summary and Recommendations

StrategyKey AdvantagesKey ConsiderationsBest For...
Silyl Ethers (TBDMS) Extremely mild protection/deprotection. Orthogonal to many groups. Tunable stability.Labile to acidic conditions. Fluoride source required for cleavage.General purpose protection, especially when acidic or harsh conditions must be avoided.
Benzyl Ether (Bn) Very robust and stable to a wide range of conditions (acid, base, redox).Requires strong base for installation. Deprotection requires H₂ and a catalyst (not suitable for molecules with reducible groups like alkynes).Protecting the alcohol through multi-step sequences involving a wide variety of reagents.
para-Methoxybenzyl (PMB) Robust like Bn ether. Offers an orthogonal, non-reductive deprotection pathway.Requires strong base for installation. DDQ/CAN can react with other electron-rich moieties.Cases where hydrogenolysis is not viable due to other functional groups in the molecule.

Final Recommendation: For most applications involving (3-Fluorooxetan-3-yl)methanol, the TBDMS protecting group is the primary recommendation . Its installation and removal under mild, nearly neutral conditions provide the highest level of assurance for maintaining the integrity of the sensitive fluoro-oxetane ring. The benzyl ether strategy serves as an excellent secondary option when exceptional robustness is required for subsequent synthetic steps, and hydrogenolysis is a viable deprotection option.

References

  • Jarowicki, K., & Kocienski, P. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2135. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Burés, J. (2018). A Practical Guide to the Strategic Use of Protecting Groups. Angewandte Chemie International Edition, 57(49), 15994-16009. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C–H Bond Functionalizations: A Challenge for Organic Chemistry. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052. [Link]

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. Product Page. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • The Dong Group. Oxetane Presentation. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

Sources

Application Note: Catalytic Transformations of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluorooxetan-3-yl)methanol (CAS 855659-19-1) has emerged as a critical "fragment-based" building block in modern medicinal chemistry. The 3-fluorooxetane moiety serves as a superior bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability, lowered lipophilicity (


), and modulated pKa due to the inductive effect of the fluorine atom.

This Application Note details three distinct catalytic workflows for this substrate. Unlike standard primary alcohols, the strained oxetane ring requires specific catalytic conditions to prevent unwanted ring-opening or polymerization.

Key Applications:

  • Pd-Catalyzed Etherification: Attaching the oxetane motif to heteroaryl drug scaffolds.

  • Catalytic Oxidation (TEMPO): Accessing the carboxylic acid derivative without ring cleavage.

  • Lewis Acid Ring Opening: Controlled scaffold hopping to fluorinated acyclic systems.

Section 1: Chemical Profile & Stability

The coexistence of a strained ether ring (oxetane) and a fluorine atom creates a unique reactivity profile. The fluorine atom at the 3-position exerts a strong electron-withdrawing effect (


), lowering the pKa of the hydroxyl group compared to non-fluorinated oxetan-3-yl methanol.
PropertyValue / CharacteristicImplication for Catalysis
Structure 4-membered ether w/ geminal F and CH2OHHigh ring strain (~106 kJ/mol).
Acid Stability LowCRITICAL: Avoid strong Brønsted acids (pH < 3) or strong Lewis acids unless ring opening is desired.
Base Stability HighCompatible with NaH, KOtBu, and Cs2CO3 (standard cross-coupling bases).
Nucleophilicity ModerateThe F-atom reduces O-nucleophilicity; requires efficient Pd-catalysts or S_NAr conditions.

Section 2: Protocol A - Pd-Catalyzed C-O Cross-Coupling

Objective: Covalent attachment of the (3-fluorooxetan-3-yl)methanol motif to an aryl/heteroaryl halide (Ar-X) while retaining the oxetane ring.

Rationale

Traditional S_NAr requires highly electron-deficient arenes. For electron-rich or neutral scaffolds, Palladium-catalyzed Buchwald-Hartwig etherification is the gold standard. Bulky biaryl phosphine ligands are required to facilitate the reductive elimination of the electron-poor alkoxide.

Reaction Workflow (DOT Visualization)

Pd_Coupling Substrate (3-Fluorooxetan-3-yl) methanol Cycle_LE Ligand Exchange (Alkoxide) Substrate->Cycle_LE ArX Aryl Halide (Ar-Cl/Br) Cycle_OA Oxidative Addition ArX->Cycle_OA Cat Pd(OAc)2 / RockPhos (Catalyst) Cat->Cycle_OA Base Cs2CO3 (Base) Base->Cycle_LE Cycle_OA->Cycle_LE Cycle_RE Reductive Elimination Cycle_LE->Cycle_RE Cycle_RE->Cat Regeneration Product Oxetane-Ether Product Cycle_RE->Product

Figure 1: Catalytic cycle for the Pd-catalyzed etherification. Note the critical role of the bulky ligand (RockPhos) in facilitating the reductive elimination step.

Step-by-Step Protocol

Reagents:

  • Substrate: (3-Fluorooxetan-3-yl)methanol (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RockPhos or tBuBrettPhos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Ar flow, charge a reaction vial with Pd(OAc)₂ and the Ligand. Add 1 mL of Toluene and stir at ambient temperature for 5 minutes to generate the active catalytic species.

  • Substrate Addition: Add the Aryl Bromide, (3-Fluorooxetan-3-yl)methanol, and Cs₂CO₃ to the vial.

  • Reaction: Seal the vial and heat to 90 °C for 12–16 hours.

    • Note: Do not exceed 100 °C to minimize thermal decomposition of the strained ring.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel. (Note: Oxetanes are polar; adjust gradient accordingly).

Section 3: Protocol B - Catalytic Oxidation (TEMPO)

Objective: Conversion of the alcohol to 3-fluorooxetane-3-carboxylic acid. Challenge: Standard Jones Oxidation (CrO₃/H₂SO₄) is too acidic and will open the ring. A catalytic, pH-buffered approach is required.

Mechanism

We utilize the Anelli Oxidation protocol using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as the catalyst and Bleach (NaOCl) as the stoichiometric oxidant. This proceeds at pH 8.6–9.5, preserving the oxetane ring.

Step-by-Step Protocol

Reagents:

  • Substrate: (3-Fluorooxetan-3-yl)methanol (10 mmol)

  • Catalyst: TEMPO (0.1 mmol, 1 mol%)

  • Co-Catalyst: KBr (1.0 mmol, 10 mol%)

  • Oxidant: NaOCl (commercial bleach, ~12%, 2.2 equiv)

  • Buffer: NaHCO₃ (saturated aq.) to maintain pH ~9.

Procedure:

  • Dissolve the substrate in CH₂Cl₂ (20 mL) and cool to 0 °C.

  • Add the aqueous KBr solution and TEMPO.

  • Slowly add NaOCl (buffered with NaHCO₃) dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature < 5 °C. The reaction is exothermic.

  • Stir vigorously at 0 °C for 2 hours. Monitor by TLC (stain with KMnO₄).

  • Quench: Add Na₂S₂O₃ (aq) to destroy excess hypochlorite.

  • Isolation: Acidify carefully with 1M HCl to pH 4 (do not go lower) and extract immediately with EtOAc.

  • Result: Yields 3-fluorooxetane-3-carboxylic acid, a precursor for amide coupling.

Section 4: Protocol C - Lewis Acid Catalyzed Ring Opening

Objective: Controlled opening of the ring to access fluorinated acyclic building blocks (e.g., for polymer synthesis or linear chain extension).

Rationale

While usually avoided, ring opening is useful for generating quaternary carbon centers containing fluorine. BF₃·OEt₂ acts as the Lewis Acid catalyst to activate the ether oxygen.

Pathway Visualization

Ring_Opening Start (3-Fluorooxetan-3-yl) methanol Complex Activated Oxonium Intermediate Start->Complex Coordination LA BF3·OEt2 (Catalyst) LA->Complex Nu Nucleophile (e.g., Allyl-TMS) Result Acyclic Fluorinated Product Nu->Result Attack at less hindered C Complex->Result Ring Cleavage

Figure 2: Lewis-acid catalyzed ring opening. Nucleophilic attack typically occurs at the less hindered methylene carbon.

Protocol
  • Dissolve substrate in anhydrous CH₂Cl₂ at -78 °C.

  • Add Nucleophile (e.g., Allyltrimethylsilane, 1.2 equiv).

  • Add BF₃·OEt₂ (10 mol%) dropwise.

  • Allow to warm to 0 °C over 2 hours.

  • Quench with saturated NaHCO₃.

References

  • Protheragen. (2024). (3-Fluorooxetan-3-yl)methanol Product Profile and Applications. Retrieved from [Link]

  • ResearchGate. (2025).[1] Applications of Fluorine in Medicinal Chemistry: Bioisosterism of Oxetanes. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Oxidation of Alcohols to Carboxylic Acids: TEMPO Protocols. Retrieved from [Link]

Sources

application of (3-Fluorooxetan-3-yl)methanol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (3-Fluorooxetan-3-yl)methanol in Agrochemical Synthesis

Executive Summary

In modern agrochemical discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic structures to sp³-rich scaffolds. (3-Fluorooxetan-3-yl)methanol (CAS 865451-85-0) has emerged as a critical building block in this domain. It serves as a bioisostere for gem-dimethyl, carbonyl, and morpholine groups, offering a unique combination of reduced lipophilicity (lower LogP), enhanced metabolic stability, and improved aqueous solubility.

This guide details the strategic application of (3-Fluorooxetan-3-yl)methanol, focusing on its conversion to the activated tosylate and subsequent incorporation into heteroaromatic scaffolds common in SDHI fungicides and neonicotinoid-replacement insecticides.

Chemical Profile & Physicochemical Properties

The 3-fluorooxetane moiety is distinct due to the "fluorine effect," where the high electronegativity of fluorine lowers the basicity of the oxetane oxygen, paradoxically increasing chemical stability against acid-catalyzed ring opening compared to non-fluorinated oxetanes while modulating the dipole moment.

PropertyDataRelevance to Agrochemistry
Compound Name (3-Fluorooxetan-3-yl)methanolCore Building Block
CAS Number 865451-85-0Identification
Molecular Weight 106.10 g/mol Fragment-based design efficiency
Boiling Point 146–150 °CStable under standard reflux conditions
LogP (Predicted) ~ -0.5 to 0.2Lowers overall LogP of lipophilic actives
H-Bond Donors 1 (OH group)Functionalization handle
Bioisosterism gem-dimethyl, C=O[1][2]Metabolic blocking at C3 position

Strategic Application: The Bioisostere Shift

Replacing a gem-dimethyl group with a 3-fluorooxetane ring often results in a LogP reduction of 1.0–2.0 units . This is critical for systemic agrochemicals that require phloem mobility.

Mechanism of Action: Metabolic Blocking

The C3 position of an oxetane is a metabolic "soft spot" for oxidative metabolism (P450). Substituting a hydrogen with a fluorine atom at this position (as in this building block) blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol), extending the half-life of the active ingredient in the plant or pest.

Bioisostere_Shift cluster_effects Physicochemical Impact GemDimethyl Gem-Dimethyl Scaffold (High LogP, Metabolic Liability) Optimization Optimization Step (Scaffold Hopping) GemDimethyl->Optimization Identify Liability Fluorooxetane 3-Fluorooxetane Analog (Lower LogP, Metabolic Block) Optimization->Fluorooxetane Incorporate (3-Fluorooxetan-3-yl)methanol Solubility Aq. Solubility: Increased Fluorooxetane->Solubility Metabolism P450 Oxidation: Blocked Fluorooxetane->Metabolism Mobility Systemicity: Enhanced Fluorooxetane->Mobility

Figure 1: Strategic rationale for replacing gem-dimethyl groups with the 3-fluorooxetane moiety.

Experimental Protocols

Caution: While fluorination stabilizes the ring, oxetanes remain sensitive to strong Lewis acids. All reactions should proceed under basic or neutral conditions to prevent polymerization or ring opening.

Protocol A: Activation via Tosylation

Objective: Convert the hydroxyl group into a leaving group (Tosylate) suitable for nucleophilic substitution. This is the industry-standard intermediate (Ref: WO2023000636A1).

Reagents:

  • (3-Fluorooxetan-3-yl)methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with (3-Fluorooxetan-3-yl)methanol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[3][4]

  • Base Addition: Add Triethylamine dropwise. Stir for 10 minutes.

  • Activation: Add TsCl portion-wise (solid) or as a solution in DCM over 20 minutes. Add catalytic DMAP.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (polar) should disappear, replaced by the less polar tosylate.

  • Workup (Critical): Quench with saturated aqueous NaHCO₃ (Do NOT use water or acid initially). Extract with DCM.[3] Wash organic layer with brine.[3]

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo at <40°C. The product, (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate , is typically a white solid/oil that can be used directly or purified via short silica plug (eluting with 10% EtOAc/Hexane).

Protocol B: N-Alkylation of Heteroaromatic Scaffolds

Objective: Link the fluorooxetane motif to an agrochemical core (e.g., Pyrazole for SDHI fungicides).

Reagents:

  • Agrochemical Core (e.g., Pyrazole/Imidazole derivative) (1.0 eq)

  • (3-Fluorooxetan-3-yl)methyl tosylate (from Protocol A) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over K₂CO₃ for solubility.

  • Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the heteroaromatic core in MeCN.

  • Base: Add Cs₂CO₃. Stir at room temperature for 15 minutes to deprotonate the N-H.

  • Coupling: Add the fluorooxetane tosylate.

  • Heating: Heat to 60–80°C. Note: Do not exceed 100°C to avoid thermal decomposition of the oxetane ring.

  • Monitoring: Reaction typically completes in 4–12 hours.

  • Isolation: Filter off inorganic salts. Concentrate filtrate.[3][5] Purify via column chromatography.[3]

Workflow Visualization

The following diagram illustrates the complete synthesis pathway from the raw building block to the final active ingredient.

Synthesis_Workflow Start Starting Material: (3-Fluorooxetan-3-yl)methanol Step1 Step 1: Activation (TsCl, Et3N, DCM, 0°C) Start->Step1 OH Activation Intermediate Intermediate: (3-Fluorooxetan-3-yl)methyl tosylate Step1->Intermediate Yield: ~90% Step2 Step 2: N-Alkylation (Heterocycle, Cs2CO3, MeCN, 60°C) Intermediate->Step2 Nucleophilic Attack Final Target Agrochemical: N-(3-Fluorooxetan-3-yl)methyl Azole Step2->Final C-N Bond Formation Core Heteroaromatic Core (e.g., Pyrazole) Core->Step2 Input

Figure 2: Synthetic workflow for incorporating the fluorooxetane moiety into agrochemical scaffolds.

Safety & Handling

  • Ring Strain: Oxetanes possess significant ring strain (~26 kcal/mol). While stable at room temperature, avoid contact with strong Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (AlCl₃), which can trigger exothermic polymerization or ring opening to diols.

  • Toxicity: As with many alkylating agents, the tosylate intermediate (Protocol A) is a potential genotoxin. Handle in a fume hood with double gloves. The starting alcohol is generally considered lower risk but should be treated as an irritant.

  • Thermal Stability: Do not heat reaction mixtures containing the oxetane ring above 120°C unless necessary and validated by DSC (Differential Scanning Calorimetry).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. [Link]

  • Patent WO2023000636A1. (2023). "Method for synthesis of (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate.
  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Using (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of (3-Fluorooxetan-3-yl)methanol in Modern Kinase Inhibitor Design

In the landscape of contemporary drug discovery, the pursuit of kinase inhibitors with optimized pharmacological profiles is a paramount objective. The strategic incorporation of unique chemical motifs plays a pivotal role in fine-tuning the properties of these targeted therapeutics. Among the emerging building blocks, (3-Fluorooxetan-3-yl)methanol has garnered significant attention for its potential to confer advantageous physicochemical properties to kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3-Fluorooxetan-3-yl)methanol in the synthesis and evaluation of novel kinase inhibitors.

The rationale for employing the (3-fluorooxetan-3-yl)methoxy moiety stems from the combined benefits of the oxetane ring and the fluorine atom. Oxetanes are four-membered cyclic ethers that can act as bioisosteric replacements for commonly used functional groups, such as gem-dimethyl or carbonyl groups.[1] Their introduction into a molecule can lead to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[2] The addition of a fluorine atom, the most electronegative element, can further enhance a molecule's properties by increasing its binding affinity through favorable interactions with the target protein, blocking metabolic oxidation, and modulating pKa.[3][4]

This guide will provide a detailed exploration of the synthesis of a representative kinase inhibitor incorporating the (3-fluorooxetan-3-yl)methoxy moiety, focusing on a pyrazolo[3,4-d]pyrimidine scaffold, a core structure present in numerous approved kinase inhibitors.[5] Furthermore, it will outline essential protocols for the biochemical and cellular characterization of the resulting compounds.

Physicochemical Properties of (3-Fluorooxetan-3-yl)methanol

Understanding the properties of the building block is crucial for its effective application.

PropertyValueReference
CAS Number 865451-85-0[6]
Molecular Formula C4H7FO2[6]
Molecular Weight 106.10 g/mol [6]
Boiling Point 146-150 °C[7]
Melting Point 5-8 °C[7]
Storage Sealed in dry, store in freezer, under -20 °C[6]

Synthetic Strategy: Incorporation of the (3-Fluorooxetan-3-yl)methoxy Moiety

The introduction of the (3-fluorooxetan-3-yl)methoxy group can be achieved through various synthetic routes. Two common and effective methods are the Williamson ether synthesis and the Mitsunobu reaction.

Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for the synthesis of a kinase inhibitor incorporating the (3-fluorooxetan-3-yl)methoxy moiety.

Protocol 1: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[7][8] In this context, a suitably substituted phenol on the kinase inhibitor scaffold is reacted with an activated form of (3-Fluorooxetan-3-yl)methanol, such as its tosylate or mesylate derivative.

Step 1: Activation of (3-Fluorooxetan-3-yl)methanol

  • To a solution of (3-Fluorooxetan-3-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (3-Fluorooxetan-3-yl)methyl tosylate.

Step 2: Etherification

  • To a solution of the phenolic precursor of the kinase inhibitor (e.g., a substituted 4-hydroxyphenyl-pyrazolo[3,4-d]pyrimidine) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs2CO3) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the (3-Fluorooxetan-3-yl)methyl tosylate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired kinase inhibitor.

Protocol 2: Mitsunobu Reaction Approach

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including ethers, with inversion of stereochemistry if applicable.[6][9][10] This reaction is particularly useful for coupling the alcohol directly with a phenolic or nitrogen-containing heterocyclic core.

  • Dissolve the phenolic or N-H containing heterocyclic kinase inhibitor precursor (1.0 eq), (3-Fluorooxetan-3-yl)methanol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel kinase inhibitors must be evaluated for their biological activity. This typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Workflow for Biological Evaluation

Caption: A stepwise workflow for the comprehensive biological evaluation of newly synthesized kinase inhibitors.

Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized kinase inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the synthesized kinase inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Proliferation Assay (e.g., BaF3 Cell Transformation Assay)

This assay is used to assess the inhibitor's effect on the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.

Materials:

  • BaF3 cells engineered to express the target oncogenic kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized kinase inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the engineered BaF3 cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the synthesized kinase inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37 °C in a humidified CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well and mix.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the subsequent evaluation of its biological activity provide valuable structure-activity relationship (SAR) data. When incorporating the (3-fluorooxetan-3-yl)methoxy moiety, it is crucial to compare its effects to other substituents at the same position.

Example SAR Table:

CompoundR GroupKinase IC50 (nM)Cell Proliferation GI50 (nM)
1 -H500>1000
2 -OCH3150800
3 -O(CH2)2OCH380450
4 -O-CH2-(3-fluorooxetan-3-yl)25 150

This hypothetical data illustrates how the incorporation of the (3-fluorooxetan-3-yl)methoxy group (Compound 4) can lead to a significant improvement in both biochemical potency and cellular activity compared to other substituents.

Conclusion and Future Directions

(3-Fluorooxetan-3-yl)methanol is a valuable building block for the development of next-generation kinase inhibitors. Its unique combination of a polar oxetane ring and an electronegative fluorine atom can impart favorable physicochemical and pharmacological properties, leading to compounds with enhanced potency, selectivity, and improved drug-like characteristics. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the potential of this promising chemical moiety in their drug discovery programs. Future efforts should focus on expanding the application of (3-fluorooxetan-3-yl)methanol to a wider range of kinase targets and further investigating the in vivo pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

References

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. [Link]

  • Demchenko, A. V., & Stine, K. J. (2009). The Mitsunobu Reaction: A Powerful Tool in Modern Organic Synthesis. Molecules, 14(7), 2463–2493.
  • Fletcher, S., & Gunning, P. T. (2010). The Mitsunobu reaction in the 21st century. Beilstein Journal of Organic Chemistry, 6, 113.
  • Swamy, K. C. K., & Kumar, N. S. (2009). Mitsunobu reaction using basic amines as pronucleophiles. Tetrahedron Letters, 50(26), 3349-3352.
  • Kutateladze, A. G. (2006). The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). Chemistry of Heterocyclic Compounds, 42(10), 1259–1279.
  • Beilstein Journals. (2012). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • Duan, H. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Aspira Chemical. (n.d.). (3-Fluorooxetan-3-yl)methanol, 96%. [Link]

  • ResearchGate. (2015). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Wuts, P. G. (2014). The oxetane ring as a carbonyl replacement in medicinal chemistry. MedChemComm, 5(5), 596-607.
  • Google Patents. (2014). Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
  • PubMed. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. [Link]

  • MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • Google Patents. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.
  • PubMed. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. [Link]

  • Taylor & Francis Online. (2023). Synthetic oxetanes in drug discovery: where are we in 2023? [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • PubMed Central (PMC). (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. [Link]

  • PubMed Central (PMC). (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

  • PubMed Central (PMC). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • ResearchGate. (2023). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

Application Note: (3-Fluorooxetan-3-yl)methanol in PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the strategic integration of (3-Fluorooxetan-3-yl)methanol into PET ligand development. It addresses the molecule's role as a critical bioisostere, the synthesis of non-radioactive reference standards, and the complex radiochemical strategies required to introduce Fluorine-18 (


F) into this specific motif.

Part 1: Strategic Rationale & Bioisosteric Utility

The "Polar Hydrophobic" Paradox

In modern PET ligand design, lipophilicity (LogP) often dictates non-specific binding (NSB) and blood-brain barrier (BBB) penetration. Traditional lipophilic groups like gem-dimethyl or tert-butyl often increase NSB. The (3-fluorooxetan-3-yl)methanol motif serves as a high-value bioisostere because it offers a unique "polar hydrophobic" profile.

  • Metabolic Stability: The oxetane ring, particularly when 3,3-disubstituted, is surprisingly resistant to oxidative metabolism (P450s) compared to open-chain ethers or carbonyls.

  • Dipole Moment: The alignment of the C–O and C–F dipoles creates a localized polarity that improves solubility without significantly raising the overall TPSA (Topological Polar Surface Area) to levels that inhibit membrane permeability.

  • Conformational Lock: The 3-fluorooxetane group acts as a rigid spacer, orienting the pendant hydroxyl/methylene group in a precise vector for ligand-target binding.

The Role of (3-Fluorooxetan-3-yl)methanol

It is critical to distinguish between the Building Block and the Radiolabeling Precursor :

  • As a Building Block (Cold): This commercially available alcohol is used to synthesize the non-radioactive reference standard (

    
    F-ligand). This standard is mandatory for validating the identity of the radioactive tracer via co-injection HPLC.
    
  • As a Structural Motif (Hot): Direct radiofluorination of the tertiary carbon in the oxetane ring is sterically hindered and chemically challenging. Therefore, the synthesis of the

    
    F-labeled tracer  often requires alternative strategies, such as labeling a different position on the scaffold or using specialized spirocyclic precursors.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of the Cold Reference Standard ( F-Ligand)

Objective: To attach the (3-fluorooxetan-3-yl)methyl moiety to a drug scaffold (e.g., a phenol or amine) to create the analytical standard.

Mechanism: Mitsunobu Reaction or Alkylation (via Mesylate). We will describe the Alkylation route as it is more robust for scale-up.

Materials:
  • (3-Fluorooxetan-3-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Target Scaffold (Nucleophile: Phenol/Amine)

  • Cesium Carbonate (

    
    )
    
  • Solvents: Dichloromethane (DCM), DMF (anhydrous)

Step-by-Step Methodology:
  • Activation (Mesylation):

    • Dissolve (3-Fluorooxetan-3-yl)methanol in anhydrous DCM at 0°C under

      
      .
      
    • Add TEA followed by dropwise addition of MsCl.

    • Stir for 2 hours at 0°C. Note: The oxetane ring is acid-sensitive; avoid strong acidic workups.

    • Quench with saturated

      
      , extract with DCM, and concentrate to yield the mesylate intermediate. Do not store long-term; use immediately. 
      
  • Coupling (Alkylation):

    • Dissolve the Target Scaffold (e.g., Ar-OH) in anhydrous DMF.

    • Add

      
       (2.0 equiv) and stir at room temperature for 15 min to generate the phenoxide.
      
    • Add the crude mesylate (from Step 1) dissolved in minimal DMF.

    • Heat to 60–80°C for 4–12 hours. Monitoring: Reaction progress is best monitored by LC-MS to detect the M+106 fragment.

  • Purification:

    • Dilute with EtOAc, wash with water/brine (5x) to remove DMF.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm identity via

      
      H-NMR, 
      
      
      
      F-NMR (characteristic quartet/multiplet ~ -150 to -160 ppm), and HRMS.
Protocol B: Radiosynthesis Strategy for the PET Tracer ( F)

Critical Insight: You cannot simply react


 with the alcohol to get the product. The tertiary fluoride must be introduced using a Spirocyclic Iodonium Ylide (SCIDY)  strategy if the label is on an attached aromatic ring, or via Late-Stage Fluorination  of a precursor.

If the design requires the


F atom specifically on the oxetane ring (rare and difficult), specialized precursors are needed. However, the standard industry practice is to label the aromatic core  and use the cold oxetane alcohol as a fixed substituent.

Recommended Route: Copper-Mediated Late-Stage Radiofluorination (of the Core) This protocol assumes the (3-fluorooxetan-3-yl)methyl group is already attached (using Protocol A materials) and the label is introduced onto the aromatic scaffold.

Materials:
  • Precursor: Boronic ester (Bpin) or Stannane derivative of the ligand (containing the cold fluorooxetane moiety).

  • Isotope:

    
     (produced via cyclotron).
    
  • Catalyst:

    
     (Tetrakis(pyridine)copper(II) triflate).
    
  • Solvent: DMF/n-Butanol mixture.

Workflow:
  • Azeotropic Drying:

    • Trapp

      
       on a QMA carbonate cartridge.
      
    • Elute with

      
       or 
      
      
      
      solution.
    • Dry azeotropically with MeCN (3x) at 100°C under He flow.

  • Radiofluorination:

    • Dissolve Precursor (4 µmol) and Cu-Catalyst (20 µmol) in 0.5 mL DMF.

    • Add to the dried

      
       residue.
      
    • Heat to 110°C for 20 minutes in a sealed reactor.

    • Mechanism:[1][2][3] The Cu(II) complex facilitates oxidative addition of the aryl-boronate/stannane, followed by reductive elimination of the Ar-

      
      F bond. The cold fluorooxetane moiety remains stable under these conditions.
      
  • Purification:

    • Dilute with water, pass through a C18 Sep-Pak.

    • Purify via semi-preparative HPLC (Ethanol/Water gradient).

    • QC: Co-inject with the Cold Reference Standard (from Protocol A) to confirm retention time match.

Part 3: Data Visualization & Logic

Comparative Physicochemical Properties

The table below highlights why a researcher would choose the (3-fluorooxetan-3-yl)methyl group over standard alkyl groups.

Propertygem-Dimethyl (

)
Oxetane (

)
3-Fluorooxetane (

)
LogP (Lipophilicity) High (Increases NSB)Low (lowers LogP ~1.0 unit)Balanced (Modulates LogP ~0.5 unit)
Metabolic Stability Low (Benzylic oxidation)HighVery High (F blocks metabolism)
H-Bond Acceptor NoStrongWeakened (F reduces O basicity)
pKa Influence NeutralInductive withdrawalStrong Inductive (Lowers pKa of nearby amines)
Synthesis & Logic Flowchart

The following diagram illustrates the decision matrix for synthesizing the Cold Standard versus the Hot Tracer.

PET_Synthesis_Workflow Start Target Ligand Design (Contains 3-Fluorooxetane) Choice Synthesis Pathway Start->Choice Cold_Path Cold Reference Standard (Required for QC) Choice->Cold_Path Method Validation Hot_Path 18F-Radiotracer (For Imaging) Choice->Hot_Path Clinical Batch Reagent_Cold Reagent: (3-Fluorooxetan-3-yl)methanol (CAS: 865451-85-0) Cold_Path->Reagent_Cold Precursor_Design Precursor Selection: Label Aromatic Core vs. Oxetane Hot_Path->Precursor_Design Step_Act Step 1: Activation (MsCl / TEA) Reagent_Cold->Step_Act Step_Coup Step 2: Coupling (Cs2CO3 / Ar-OH) Step_Act->Step_Coup Result_Cold Final Cold Standard (19F-Ligand) Step_Coup->Result_Cold QC Quality Control: Co-injection of Hot Tracer + Cold Standard Result_Cold->QC Reference Route_A Route A (Standard): Label Ar-Bpin / Ar-SnBu3 (Oxetane is Cold/Fixed) Precursor_Design->Route_A Preferred (High Yield) Route_B Route B (Advanced): Label Oxetane Ring (Requires Spiro-Ylide) Precursor_Design->Route_B Complex (Low Yield) Reaction_Hot Radiofluorination: [18F]F- / Cu-Catalyst / 110°C Route_A->Reaction_Hot Reaction_Hot->QC

Caption: Workflow distinguishing the use of the alcohol building block for reference standards vs. the late-stage radiofluorination strategy for the active tracer.

Part 4: References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups. Journal of Medicinal Chemistry.

  • Tredwell, M., et al. (2014). A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes. Angewandte Chemie.

  • Rotstein, B. H., et al. (2014). Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered arenes. Nature Communications.

  • Preshlock, S., et al. (2016).[4] 18F-Labeling of Arenes and Heteroarenes for PET Imaging. Chemical Reviews.

Disclaimer: This protocol involves the use of radioactive isotopes and hazardous chemicals.[2][4][5] All procedures must be performed in a licensed facility under strict radiation safety and chemical hygiene regulations.

Sources

Troubleshooting & Optimization

overcoming challenges in reactions with (3-Fluorooxetan-3-yl)methanol

[1]

Current Status: Operational Subject: Troubleshooting Reaction Failures & Stability Protocols Molecule ID: (3-Fluorooxetan-3-yl)methanol (CAS: 865451-85-0) Ticket Priority: High (Structural Integrity Risk)

Introduction: The "Gem-Dimethyl" Imposter

You are likely working with (3-Fluorooxetan-3-yl)methanol because you are engaged in bioisosteric replacement. The 3,3-disubstituted oxetane motif is a celebrated surrogate for the gem-dimethyl group, offering reduced lipophilicity (LogP) and improved metabolic stability while maintaining steric bulk.

However, this molecule presents a paradox: it is metabolically stable but synthetically fragile . The high ring strain (~106 kJ/mol) combined with the inductive effect of the geminal fluorine makes the ring prone to catastrophic failure (ring-opening) if exposed to acidic environments or unbuffered electrophiles.

This guide provides the protocols required to navigate these instabilities.

Part 1: Critical Stability & Storage (FAQ)

Q: My bottle arrived at room temperature. Is it degraded? A: Likely not, but immediate action is required. While the reagent is stable for short periods at ambient temperature, prolonged exposure promotes slow polymerization or hydrolysis.

  • Protocol: Verify purity via 1H NMR (look for broad signals around 3.5-4.0 ppm indicating ring-opened polyether chains).

  • Storage: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen).

Q: Can I use this reagent in acidic media? A: Absolutely not. The oxetane oxygen is basic enough to be protonated by strong Brønsted acids (pKa < 1), and the resulting oxetanium ion will rapidly undergo nucleophilic attack at the C2/C4 position, cleaving the ring.

  • Rule: Avoid HCl, H₂SO₄, and strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) unless ring-opening is the intended outcome.

Part 2: Activation of the Alcohol (Troubleshooting)

The most common workflow involves converting the hydroxyl group into a leaving group (Tosylate/Mesylate) for subsequent substitution. This is the #1 failure point for this molecule.

Issue: "I tried to tosylate the alcohol, but I got a complex mixture/ring-opened product."

Root Cause: The reaction of an alcohol with Tosyl Chloride (TsCl) generates HCl as a byproduct. If the base (Pyridine/TEA) is insufficient or the addition is too fast, local acid "hotspots" form. The protonated oxetane ring opens before the tosylation completes.

The Solution: The "Buffered Cold" Protocol Do not use standard room-temperature protocols. You must scavenge protons faster than they are generated.

Optimized Protocol:

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Base: Use a slight excess of Triethylamine (TEA) (1.5 eq) plus a catalytic amount of DMAP (0.1 eq). The DMAP accelerates the reaction, reducing the time the molecule sits in the reaction mixture.

  • Temperature: Start at 0°C . Do not warm to RT until TLC confirms consumption of starting material.

  • Reagent Addition: Add TsCl (1.1 eq) slowly as a solution in DCM, not as a solid.

Data Summary: Leaving Group Stability

Leaving GroupStability on 3-F-OxetaneRisk FactorRecommendation
Mesylate (Ms) LowHigh (MsCl is highly reactive; HCl generation is rapid)Use only if Ts fails; cool to -78°C.
Tosylate (Ts) ModerateMediumStandard Choice. Easy to handle.
Triflate (Tf) Very LowCritical (TfOH is a superacid)Avoid. Use non-nucleophilic bases (2,6-lutidine).

Part 3: Oxidation to Carboxylic Acid

Issue: "Jones oxidation destroyed my starting material."

Root Cause: Jones Reagent (CrO₃ in H₂SO₄) is highly acidic. It protonates the oxetane oxygen immediately, triggering ring opening and oxidative degradation.

The Solution: Non-Acidic Oxidation Pathways You must use oxidation methods that operate at neutral or basic pH.

Recommended Protocol: BAIB/TEMPO Oxidation This method proceeds under mild, buffered conditions and avoids heavy metals.

  • Reagents: (3-Fluorooxetan-3-yl)methanol (1 eq), TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene, 2.2 eq).

  • Solvent: DCM/Water (1:1 mixture).

  • Buffer: Add NaHCO₃ (solid) to the aqueous layer to ensure pH remains > 7.

  • Observation: The reaction typically completes in 2–4 hours at RT.

Alternative: Dess-Martin Periodinane (DMP) is excellent for stopping at the aldehyde stage. To go to the acid, a Pinnick oxidation (NaClO₂) can be used, but ensure the phosphate buffer is strictly maintained at pH 3.5–4.5 (do not go lower).

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for (3-Fluorooxetan-3-yl)methanol.

OxetaneReactivityStart(3-Fluorooxetan-3-yl)methanol(Starting Material)AcidPathAcidic Conditions(HCl, H2SO4, Lewis Acids)Start->AcidPathExposureBasePathBasic/Neutral Conditions(TEA, Pyridine, NaHCO3)Start->BasePathProtectionRingOpenRing Opening(Cationic Failure)AcidPath->RingOpenProtonation of OActivationActivation(Tosylation/Mesylation)BasePath->ActivationTsCl / TEAOxidationOxidation(TEMPO/BAIB)BasePath->OxidationTEMPO / NaHCO3PolymerPolymerization / Diols(Unusable Waste)RingOpen->PolymerDegradationActivation->RingOpenIf HCl not scavenged!ProductAStable Tosylate(Ready for Substitution)Activation->ProductA0°C, BufferedProductBCarboxylic Acid(Intact Ring)Oxidation->ProductBpH > 7

Caption: Reactivity flow chart highlighting the critical necessity of basic/buffered conditions to prevent irreversible ring opening.

Part 5: Nucleophilic Substitution (The "Payoff")

Once you have the Tosylate (Product A in the diagram), you likely want to displace it with an amine or another nucleophile.

Challenge: The carbon bearing the leaving group is primary, but it is attached to a quaternary carbon (the C3 of the oxetane). This creates a "Neopentyl-like" steric environment. S_N2 reactions here are sluggish.

Troubleshooting Guide:

  • Don't: Crank the heat to >100°C. Thermal stress can degrade the ring.

  • Do: Use a polar aprotic solvent (DMF or DMSO) to accelerate the S_N2 mechanism.

  • Do: Use a strong, small nucleophile (Azide, Cyanide, or primary amines).

  • Tip: If the reaction is too slow, consider adding NaI (Finkelstein condition) to generate the transient, more reactive Iodide intermediate in situ.

References

  • Oxetanes as Bioisosteres: Wuitschik, G., et al. (2006). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition.

  • General Oxetane Synthesis: Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." The Journal of Organic Chemistry.

  • Oxidation Protocols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. (Referencing TEMPO/BAIB mild conditions).

  • Tosylation Best Practices: Ding, H., et al. (2011). "Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates." Molecules.

Technical Support Center: Purification of (3-Fluorooxetan-3-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-fluorooxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this valuable fluorinated building block. The unique combination of a polar alcohol, a strained oxetane ring, and an electron-withdrawing fluorine atom presents specific challenges in achieving high purity. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the properties of (3-Fluorooxetan-3-yl)methanol that influence its behavior during purification.

PropertyValueSignificance for Purification
Molecular Weight 106.10 g/mol Low molecular weight contributes to its volatility.
Boiling Point 146-150 °CModerately high boiling point allows for distillation, but care must be taken to avoid decomposition.
Melting Point 5-8 °CLow melting point means it is a liquid at room temperature, making recrystallization challenging but not impossible.
Polarity HighThe hydroxyl and fluoro groups, along with the ether linkage in the oxetane ring, make it a very polar molecule. This dictates the choice of chromatographic stationary and mobile phases.
pKa ~14.58 (predicted)The alcohol proton is weakly acidic, similar to other primary alcohols.
Storage Store at -20°CIndicates potential for instability or degradation at higher temperatures over time.

Common Impurities and Side Products: Know Your Enemy

Effective purification starts with identifying potential impurities. The synthesis of (3-fluorooxetan-3-yl)methanol can generate several byproducts, depending on the specific synthetic route. The oxetane ring is susceptible to ring-opening under both acidic and strongly basic conditions, which is a primary source of impurities.[1]

Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Ring-Opened Byproducts (Diols): Acidic or basic conditions can lead to the opening of the oxetane ring, resulting in the formation of 2-fluoro-1,3-propanediol derivatives.[1]

  • Defluorination Products: Harsh reaction conditions can sometimes lead to the loss of the fluorine atom.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Reagent-Derived Impurities: Byproducts from the reagents used in the synthesis.

A crucial first step in any purification strategy is to obtain a crude Nuclear Magnetic Resonance (NMR) spectrum and a Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) trace to identify the major and minor components of your reaction mixture.

Purification Strategy Decision Tree

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale and purity of the final product. The following decision tree can guide your selection process.

Purification_Strategy start Crude Reaction Mixture is_solid Is the major impurity a solid? start->is_solid is_volatile Are impurities significantly more or less volatile? is_solid->is_volatile No filtration Filtration is_solid->filtration Yes is_polar_diff Significant polarity difference between product and impurities? is_volatile->is_polar_diff No distillation Fractional Distillation is_volatile->distillation Yes is_soluble_diff Differential solubility in a suitable solvent system? is_polar_diff->is_soluble_diff No chromatography Column Chromatography is_polar_diff->chromatography Yes extraction Liquid-Liquid Extraction is_soluble_diff->extraction Yes recrystallization Recrystallization is_soluble_diff->recrystallization No filtration->is_volatile distillation->is_polar_diff end Pure Product chromatography->end extraction->recrystallization recrystallization->end

Caption: A decision tree to guide the selection of the primary purification technique.

In-Depth Purification Protocols & Troubleshooting

Fractional Distillation

Principle: This technique separates compounds based on differences in their boiling points. Given the moderate boiling point of (3-fluorooxetan-3-yl)methanol (146-150 °C), distillation is a viable method for removing less volatile or more volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency. Ensure all glassware is dry.

  • Vacuum Application: Due to the relatively high boiling point, vacuum distillation is recommended to prevent potential thermal decomposition. A vacuum of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask in a heating mantle with stirring.

  • Fraction Collection: Collect fractions based on the boiling point at the applied pressure. Monitor the temperature at the distillation head closely.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Troubleshooting Guide:

IssuePotential CauseSolution
Bumping/Unstable Boiling Uneven heating or lack of boiling chips/stir bar.Use a magnetic stir bar or fresh boiling chips. Ensure the heating mantle provides even heat distribution.
Product Decomposition Excessive temperature.Use a lower vacuum to reduce the boiling point. Ensure the heating mantle temperature is not set too high.
Poor Separation Inefficient column or incorrect reflux ratio.Use a longer packed or Vigreux column. Adjust the heating rate to ensure a slow and steady distillation.
Column Flooding Excessive boil-up rate.Reduce the heating rate to the distillation flask.[2]
Weeping Low vapor velocity.Increase the heating rate slightly.[2]
Column Chromatography

Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Due to the high polarity of (3-fluorooxetan-3-yl)methanol, special considerations are needed.

Choosing the Right Chromatography Mode:

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. For highly polar compounds, a very polar eluent is required, which can lead to poor separation.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often a better choice for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase with a high concentration of organic solvent in the mobile phase. Water is used as the strong eluting solvent. HILIC is particularly well-suited for the purification of very polar compounds.[3]

Experimental Protocol (HILIC):

  • Stationary Phase Selection: Use a HILIC-type stationary phase such as an amino-propyl bonded silica.[3]

  • Mobile Phase Preparation: A typical mobile phase would be a gradient of acetonitrile and water. A starting condition of 95:5 acetonitrile:water, gradually increasing the water content, is a good starting point.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze fractions by TLC (if applicable) or LC-MS to identify the pure product.

Troubleshooting Guide:

IssuePotential CauseSolution
Compound Elutes at the Solvent Front Mobile phase is too polar, or the stationary phase is not retentive enough.In NPC, decrease the polarity of the mobile phase. In RPC, increase the polarity of the mobile phase. Consider switching to a more suitable stationary phase (e.g., HILIC).
Poor Separation (Tailing Peaks) Interactions with acidic silica gel sites or inappropriate mobile phase.For NPC on silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or a polar protic solvent like methanol to the eluent. Consider using deactivated silica gel.[4][5]
Compound is Unstable on the Column The compound is degrading on the acidic silica gel.Switch to a less acidic stationary phase like alumina or a bonded phase. Alternatively, deactivate the silica gel with a base before use.[4]
Liquid-Liquid Extraction

Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6] It is particularly useful for removing water-soluble or water-insoluble impurities.

Experimental Protocol:

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which your product has good solubility (e.g., ethyl acetate, dichloromethane).

  • Extraction: Dissolve the crude reaction mixture in the chosen organic solvent. Wash this solution with water or a saturated aqueous solution (e.g., brine) in a separatory funnel.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer. Repeat the washing process as necessary.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide:

IssuePotential CauseSolution
Emulsion Formation Vigorous shaking or presence of surfactants.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding a small amount of brine can also help to break up emulsions.
Poor Recovery of Product The product has some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Saturating the aqueous phase with a salt (salting out) can decrease the solubility of the organic product in the aqueous layer.
Third Layer Formation Presence of a solvent that is partially miscible with both phases.Add more of either the aqueous or organic solvent to try and force the third component into one of the layers.
Recrystallization

Principle: This technique purifies solids by dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize upon cooling, leaving the impurities in the solution.[7][8] Given the low melting point of (3-fluorooxetan-3-yl)methanol, this technique is challenging but can be attempted at low temperatures.

Experimental Protocol:

  • Solvent Screening: Find a solvent or solvent pair in which the product is soluble at a higher temperature but sparingly soluble at a lower temperature. Common solvent systems for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[9]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to allow for crystal formation. Further cooling in an ice bath or freezer may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide:

IssuePotential CauseSolution
Oiling Out The compound is melting before it dissolves, or the solution is supersaturated.Add more solvent. Try a different solvent system with a lower boiling point. Ensure slow cooling.
No Crystals Form The solution is not saturated, or the compound is too soluble even at low temperatures.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Poor Recovery Too much solvent was used, or the compound is still significantly soluble at low temperatures.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is cooled sufficiently.

FAQs: Frequently Asked Questions

Q1: My (3-fluorooxetan-3-yl)methanol appears to be degrading during purification on a silica gel column. What can I do?

A1: The oxetane ring can be sensitive to the acidic nature of silica gel.[1] There are a few strategies to mitigate this:

  • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-3% of triethylamine. Let it sit for about an hour before packing the column. This will neutralize the acidic sites.[5]

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica like diol or amino-propyl silica.

  • Switch to Reversed-Phase Chromatography: This avoids the use of silica gel altogether.

Q2: I am having trouble separating my product from a very polar impurity. What chromatographic technique is best?

A2: For separating highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective method.[3] It provides good retention for polar analytes that would otherwise elute in the void volume in reversed-phase chromatography.

Q3: Can I use distillation to purify my product if it contains water?

A3: It is generally not advisable to distill with significant amounts of water present, as this can lead to the formation of an azeotrope or co-distillation. It is best to first remove the majority of the water through a liquid-liquid extraction and drying of the organic phase before proceeding with distillation.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" is a common problem, especially with low-melting compounds. Try the following:

  • Use a different solvent system: Experiment with different solvent pairs.

  • Cool more slowly: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath.

  • Lower the concentration: Add a bit more of the "good" solvent to the hot solution.

  • Induce crystallization: Try adding a seed crystal or scratching the flask.

Q5: How can I effectively remove residual high-boiling solvents like DMF or DMSO?

A5: These solvents can be challenging to remove by simple evaporation. A common technique is to perform multiple aqueous washes during a liquid-liquid extraction. Alternatively, azeotropic distillation with a solvent like toluene can be effective. For small amounts, high-vacuum distillation or lyophilization (if the compound is soluble in water and non-volatile) can be employed.

References

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. [Link]

  • Chemistry LibreTexts. (2022). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ship & Shore Environmental, Inc. (2023). Troubleshooting Distillation Column Malfunctions. [Link]

  • ResearchGate. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (2010). Ring-opening reactions of oxetanes and their applications in the synthesis of natural products. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • F. A. Carey, R. J. Sundberg. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer.
  • W. L. F. Armarego, C. L. L. Chai.

Sources

Technical Support Center: Managing (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-OX-3M-SUP Subject: Stability, Derivatization, and Side Reaction Management Assigned Specialist: Senior Application Scientist

Core Directive & Reagent Profile

User Advisory: (3-Fluorooxetan-3-yl)methanol is a high-value building block used primarily as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties (solubility, metabolic stability) in drug candidates.

The Central Challenge: The oxetane ring possesses significant ring strain (~106 kJ/mol).[1] While the 3-fluoro substituent lowers the basicity of the ring oxygen (increasing acid stability relative to unsubstituted oxetane), the molecule remains fragile. The primary failure mode is acid-catalyzed ring opening.

Quick Reference Specs
PropertyValueCritical Note
CAS 865451-85-0
Ring Strain ~106 kJ/molHigh energy; prone to release via cleavage.
pKa (Conj. Acid) ~ -2.0Less basic than THF, but protonation still triggers rapid decomposition.
Storage -20°C, Inert GasHygroscopic. Moisture + trace acid = autocatalytic decomposition.

Troubleshooting Guides (FAQ Format)

Module A: Stability & Ring Integrity

Q: "I observed a new polar spot on TLC that doesn't move. What happened?"

Diagnosis: You likely triggered Acid-Catalyzed Ring Opening . If the reaction medium became even slightly acidic (pH < 4) or if strong Lewis acids were present, the oxetane oxygen protonates. This creates a distinct leaving group, allowing weak nucleophiles (like water or chloride) to attack the C2 or C4 position, cleaving the ring into a diol or chlorinated linear alcohol.

The Mechanism of Failure:

  • Protonation: H+ binds to the oxetane oxygen.

  • Nucleophilic Attack: A nucleophile attacks the less hindered carbon (C2/C4). Note: Attack at C3 is disfavored due to the destabilizing effect of Fluorine on the developing positive charge.

  • Collapse: The ring snaps open to relieve strain.

Corrective Protocol:

  • Buffer Everything: Ensure reaction mixtures are buffered or contain a "base sponge" (e.g., solid

    
     or excess triethylamine).
    
  • Quench Carefully: Never quench reactions with strong acid (e.g., 1M HCl). Use saturated

    
     (mildly acidic) or phosphate buffer (pH 7).
    
  • Avoid Lewis Acids: Reagents like

    
    , 
    
    
    
    , or
    
    
    will instantly open the ring unless specific low-temperature protocols are followed.
Module B: Alcohol Activation (Leaving Group Installation)

Q: "My yield is low when making the Mesylate/Tosylate. I see polymerization."

Diagnosis: HCl generation during sulfonation. Standard protocols for mesylation (


) generate HCl as a byproduct. If the addition of base is too slow or the mixing is poor, local concentrations of HCl will destroy the oxetane ring before the reaction completes.

The "Safe-Activation" Protocol:

  • Solvent: Dry DCM or THF.

  • Temperature: Cool to -10°C to 0°C (Critical).

  • Order of Addition:

    • Add Base (Et3N or DIPEA) FIRST . Use 1.5 - 2.0 equivalents.

    • Add MsCl/TsCl dropwise SECOND .

    • Why? This ensures that every molecule of HCl generated is immediately neutralized by the excess base already present in the solution.

  • Workup: Wash with saturated

    
     immediately. Do not let the organic layer sit with acidic byproducts.
    
Module C: Oxidation Strategies

Q: "Can I use Jones Reagent to make the carboxylic acid?"

Diagnosis: Catastrophic Failure. Jones Reagent (


 in 

) is highly acidic. It will obliterate the oxetane ring long before it oxidizes the alcohol.

Recommended Oxidation Matrix:

Target ProductRecommended ReagentProtocol Notes
Aldehyde Dess-Martin Periodinane (DMP) Best Choice. Neutral conditions. Run in DCM at RT.
Aldehyde Swern (DMSO/Oxalyl Chloride) Good. Must keep T < -60°C. Ensure excess base is added before warming up.
Aldehyde TPAP / NMO Excellent. Mild, catalytic.[2] Use 4Å MS to keep dry.
Carboxylic Acid Pinnick Oxidation Two-Step: Oxidize to aldehyde (DMP), then Pinnick (

,

). The phosphate buffer protects the ring.
Carboxylic Acid RuCl3 / NaIO4 Risky. Can be too harsh. Only use if Pinnick fails.

Visualizing the Chemistry

Diagram 1: The Degradation Pathway (Acid Sensitivity)

This diagram illustrates why maintaining basic/neutral conditions is non-negotiable.

OxetaneDegradation cluster_0 Danger Zone (pH < 4) SM (3-Fluorooxetan-3-yl)methanol (Intact Ring) Protonated Protonated Intermediate (Activated for Attack) SM->Protonated + H+ (Acid) Transition Ring Opening (Strain Release) Protonated->Transition + Nucleophile (H2O, Cl-) Product Linear Diol/Polymer (Dead End) Transition->Product Irreversible

Caption: Acid-catalyzed pathway leading to irreversible ring opening and loss of the bioisostere structure.

Diagram 2: Decision Tree for Derivatization

Follow this logic to select the correct reagent.

DerivatizationLogic Start Goal: Derivatize Alcohol Type Reaction Type? Start->Type Oxidation Oxidation Type->Oxidation Activation Activation (LG) Type->Activation Target Target? Oxidation->Target BaseCheck Base Strategy? Activation->BaseCheck Aldehyde Aldehyde Target->Aldehyde Acid Carboxylic Acid Target->Acid UseDMP USE: DMP or TPAP (Neutral) Aldehyde->UseDMP UseJones AVOID: Jones Reagent (Acidic) Aldehyde->UseJones Do not use Acid->UseJones Do not use UsePinnick USE: 2-Step Pinnick (Buffered) Acid->UsePinnick Standard MsCl then Base BaseCheck->Standard Risk of HCl Safe Base then MsCl (Excess Base) BaseCheck->Safe Safe Path

Caption: Logical workflow for selecting reagents that preserve the oxetane ring.

References & Authoritative Grounding

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Bioisosteres for Gem-Dimethyl and Carbonyl Groups." Journal of Medicinal Chemistry.

    • Context: Establishes stability profiles and pKa values demonstrating the inductive effect of fluorine.

  • Burkhard, J. A., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition.

    • Context: The definitive review on synthesis and ring-opening risks.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5] Chemical Reviews.

    • Context: Detailed mechanisms on acid-catalyzed degradation and compatible reagents.

  • Organic Chemistry Portal. "Oxidation of Alcohols."

    • Context: General protocols for DMP and Swern oxidations cited in the troubleshooting matrix.

Sources

Technical Support Center: Synthesis of (3-Fluorooxetan-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-fluorooxetan-3-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable fluorinated building blocks. The unique physicochemical properties of fluorooxetanes make them increasingly important in medicinal chemistry for enhancing metabolic stability, aqueous solubility, and lipophilicity.[1][2][3] However, their synthesis can present specific challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (3-Fluorooxetan-3-yl)methanol?

A1: The primary strategies for synthesizing the (3-fluorooxetan-3-yl)methanol core involve either constructing the oxetane ring with the fluorine atom already in place or fluorinating a pre-existing oxetane-3-methanol derivative.

  • Route A: Cyclization of a Fluorinated Precursor: This approach often starts with a fluorinated diol derivative. A common method is the Williamson etherification of a protected 3-fluoro-1,3-propanediol derivative, where a tosylate or mesylate is displaced intramolecularly by a hydroxyl group under basic conditions to form the oxetane ring.[2]

  • Route B: Deoxyfluorination of Oxetane-3-methanol: This route begins with the more readily available oxetane-3-methanol. The hydroxyl group is then replaced with fluorine using a deoxyfluorination reagent. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and PyFluor.[4]

Q2: I am observing significant ring-opening byproducts. What is causing this?

A2: The oxetane ring is strained and susceptible to nucleophilic or acid-catalyzed ring-opening.[2] This is a common side reaction, particularly under harsh reaction conditions.

  • Acidic Conditions: Strong acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack, leading to diol or other opened-chain derivatives.

  • Nucleophilic Attack: Strong nucleophiles, including some fluoride sources used in fluorination reactions, can directly attack one of the ring carbons, causing it to open. The regioselectivity of this opening can be influenced by the electronic properties of the substituents.[5][6]

  • High Temperatures: Elevated temperatures can promote decomposition and ring-opening pathways.

Q3: Which fluorinating agent is best for converting oxetane-3-methanol to its fluorinated analog?

A3: The choice of fluorinating agent is critical and depends on the substrate's sensitivity and the desired scale of the reaction.

ReagentAdvantagesDisadvantages
DAST Effective for many alcohol fluorinations.Can be thermally unstable; may lead to elimination byproducts.
Deoxo-Fluor® More thermally stable than DAST; often gives cleaner reactions.More expensive than DAST.
PyFluor Thermally stable and often shows high selectivity with minimal elimination.[4]May require specific reaction conditions for optimal performance.
Selectfluor® An electrophilic fluorinating agent, generally used for different types of fluorinations.[7]Not typically used for deoxyfluorination of simple alcohols.

For deoxyfluorination of the tertiary alcohol on the oxetane ring, a careful choice is necessary to avoid rearrangement or ring-opening.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Formation

If you are experiencing low conversion of your starting material to the desired (3-fluorooxetan-3-yl)methanol derivative, consider the following:

Potential Cause A: Inefficient Fluorination
  • Causality: The hydroxyl group of your oxetane-3-methanol derivative may not be efficiently activated or substituted by the fluoride. Deoxyfluorination reactions can be sensitive to steric hindrance and the electronic nature of the substrate.

  • Troubleshooting Steps:

    • Reagent Choice: If using DAST and observing low yield, consider switching to a more modern and often more selective reagent like PyFluor or AlkylFluor.[4]

    • Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. Slowly warming the reaction to room temperature can sometimes be necessary to drive it to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

    • Solvent: Use an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The presence of water will quench the fluorinating reagent.

Potential Cause B: Incomplete Cyclization (Williamson Etherification Route)
  • Causality: The intramolecular ring-closing reaction is a key step. Incomplete reaction can be due to a weak base, a poor leaving group, or unfavorable reaction kinetics.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base is often required. Sodium hydride (NaH) in an appropriate solvent like THF or DMF is a common choice. Potassium tert-butoxide is another option.

    • Leaving Group: Ensure your starting material has a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). If you are using a halide, iodide is a better leaving group than bromide or chloride.

    • Concentration: The cyclization is an intramolecular process, so running the reaction at high dilution can favor the desired ring formation over intermolecular side reactions.

Problem 2: Formation of Significant Impurities

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products.

Potential Cause A: Ring-Opening Products
  • Causality: As discussed in the FAQs, the strained oxetane ring can open under the reaction conditions. This is particularly prevalent when using acidic fluorinating reagents or if there are trace acid impurities.

  • Troubleshooting Steps:

    • Control pH: If possible, include a non-nucleophilic acid scavenger, such as pyridine or a hindered base, in your reaction mixture, especially during deoxyfluorination.

    • Milder Reagents: Consider using fluorinating agents that operate under neutral or near-neutral conditions.

    • Temperature Management: Avoid excessive heating during the reaction and workup, as this can promote ring-opening.

Workflow for Diagnosing and Mitigating Ring-Opening

start Ring-Opening Side Products Observed check_acid Are acidic reagents or byproducts present? start->check_acid check_temp Was the reaction run at elevated temperatures? check_acid->check_temp No add_scavenger Add a non-nucleophilic base (e.g., pyridine). check_acid->add_scavenger Yes check_nucleophile Is a strong nucleophile present? check_temp->check_nucleophile No lower_temp Run reaction at lower temperature (e.g., 0 °C to -78 °C). check_temp->lower_temp Yes milder_reagent Use a milder fluorinating agent. check_nucleophile->milder_reagent Yes protect_group Consider protecting other functional groups. check_nucleophile->protect_group No

Caption: Troubleshooting decision tree for ring-opening.

Problem 3: Difficult Purification

The final product may be difficult to isolate from starting materials or byproducts due to similar polarities.

  • Causality: The desired (3-fluorooxetan-3-yl)methanol is a small, polar molecule. Its polarity might be very close to that of the starting alcohol or ring-opened diol byproducts, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Derivative Formation: If the primary alcohol is the issue, consider protecting it with a bulky, non-polar protecting group (e.g., a silyl ether) before the key reaction step. This will significantly alter the polarity and make purification easier. The protecting group can be removed in a final step.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica.

    • Distillation: (3-Fluorooxetan-3-yl)methanol has a predicted boiling point around 137-150 °C.[8] If the impurities are not volatile, distillation under reduced pressure could be an effective purification method for larger scales.

Experimental Protocol: Deoxyfluorination of Oxetane-3-methanol

This protocol provides a general procedure for the synthesis of (3-fluorooxetan-3-yl)methanol using a deoxyfluorinating agent.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add oxetane-3-methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the deoxyfluorinating agent (e.g., DAST, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.

Visual Workflow of the Deoxyfluorination Process

A 1. Dissolve Oxetane-3-methanol in anhydrous DCM B 2. Cool to -78 °C A->B C 3. Add Deoxyfluorinating Agent B->C D 4. Reaction & Monitoring C->D E 5. Quench with NaHCO3 (aq) D->E F 6. Extraction & Purification E->F

Caption: Key stages in the deoxyfluorination protocol.

IV. References

  • Synthesis of 3‐fluorooxetan derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. ResearchGate. Available at: [Link]

  • (3-Fluorooxetan-3-yl)methanol. Protheragen. Available at: [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents. Available at:

  • Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

  • Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. National Institutes of Health. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. Available at: [Link]

  • Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. ACS Publications. Available at: [Link]

  • Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the... RSC Publishing. Available at: [Link]

Sources

troubleshooting ring-opening of the oxetane in (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ring-Opening of (3-Fluorooxetan-3-yl)methanol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Fluorooxetan-3-yl)methanol. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of oxetane ring-opening reactions.

The 3-fluoro-3-(hydroxymethyl)oxetane moiety is a valuable building block in medicinal chemistry, prized for its ability to introduce unique physicochemical properties into drug candidates. However, the inherent ring strain and the electronic influence of the fluorine atom present specific challenges. This guide is designed to address these challenges head-on, providing both theoretical understanding and practical, field-tested solutions.

Core Principles: Understanding the Reaction

The ring-opening of an oxetane is driven by the release of its significant ring-strain energy (~25 kcal/mol).[1][2] This process is typically initiated by activation of the oxetane's oxygen atom with a Lewis or Brønsted acid, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[1]

The reaction of (3-Fluorooxetan-3-yl)methanol is governed by several key factors:

  • Acid Catalysis: An acid catalyst protonates or coordinates to the oxygen atom, activating the ring. The choice and strength of the acid are critical to prevent unwanted side reactions.[1][3]

  • Nucleophilic Attack: A nucleophile attacks one of the electrophilic ring carbons (C2 or C4).

  • Regioselectivity: The presence of the C3-substituents—an electron-withdrawing fluorine atom and a hydroxymethyl group—profoundly influences which carbon the nucleophile will attack. Electronic effects from the fluorine atom often direct the regioselectivity.[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the ring-opening of (3-Fluorooxetan-3-yl)methanol in a practical question-and-answer format.

Question 1: My reaction is sluggish, shows low conversion, or stalls completely. What are the likely causes and how can I fix it?

Answer:

This is a frequent issue stemming from insufficient activation of the oxetane ring or poor nucleophilicity.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Action
Insufficient Acid Catalysis The oxetane oxygen must be sufficiently activated to lower the energy barrier for nucleophilic attack. While less strained than epoxides, oxetanes still require activation.[1] Action: Increase the loading of your Lewis or Brønsted acid catalyst in small increments (e.g., from 0.1 eq to 0.2 eq). If using a weak acid, consider switching to a stronger one (e.g., from NH₄Cl to Sc(OTf)₃ or BF₃·OEt₂). Be cautious, as overly strong acids can promote polymerization.[3]
Weak Nucleophile The inherent strength of the nucleophile is critical. Neutral nucleophiles (e.g., alcohols, water) are often slow to react without strong acid catalysis.[6] Action: If possible, deprotonate your nucleophile to increase its reactivity (e.g., use sodium phenoxide instead of phenol). If this is not feasible, increasing the reaction temperature or using a more polar, coordinating solvent like DMF or NMP may enhance the reaction rate.
Low Reaction Temperature Many oxetane ring-opening reactions require thermal energy to overcome the activation barrier, especially with moderately reactive nucleophiles. Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely by TLC or LCMS to ensure the desired product is forming and decomposition or side reactions are not accelerating.
Inhibitors in Reagents Commercial reagents or solvents may contain stabilizers or water, which can quench the acid catalyst. Action: Use freshly distilled/dried solvents and high-purity reagents. Ensure all glassware is rigorously dried before use.

Question 2: I'm observing significant polymerization of my starting material, resulting in a low yield of the desired product. How can I prevent this?

Answer:

Polymerization is a common and troublesome side reaction in oxetane chemistry, occurring when an oxetane molecule acts as a nucleophile, attacking another activated oxetane.[7] This is particularly prevalent under strongly acidic conditions.[3][8]

Probable Causes & Solutions:

  • Excessively Strong or Concentrated Acid: Strong Brønsted acids (e.g., H₂SO₄, TfOH) or high concentrations of Lewis acids can lead to a rapid buildup of activated oxonium ions, initiating a cationic ring-opening polymerization cascade.[7][8]

    • Solution: Reduce the catalyst loading to the minimum required for activation. Consider using a milder Lewis acid, such as Yb(OTf)₃ or MgCl₂, which are known to be effective yet less prone to causing polymerization.[1] Alternatively, use a chiral Brønsted acid which can promote the desired reaction under milder conditions.[9]

  • High Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and the undesired polymerization pathway.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be beneficial to add the acid catalyst slowly at a low temperature (e.g., 0 °C or -78 °C) before allowing the reaction to warm to its target temperature.[10]

  • High Substrate Concentration: Higher concentrations increase the probability of intermolecular reactions (polymerization).

    • Solution: Perform the reaction under more dilute conditions. A slow, syringe-pump addition of the oxetane starting material to a solution of the nucleophile and catalyst can maintain a low instantaneous concentration of the oxetane, favoring the desired bimolecular reaction over polymerization.

Troubleshooting Workflow: Low Yield

Below is a decision tree to guide your troubleshooting process when faced with low product yield.

G start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm check_side_products Analyze Side Products (TLC, LCMS, NMR) start->check_side_products sm_present Significant SM Remains? check_sm->sm_present polymer Polymerization Observed? check_side_products->polymer increase_activation Increase Catalyst Loading or Use Stronger Acid sm_present->increase_activation Yes sm_present->polymer No increase_temp Increase Reaction Temperature increase_activation->increase_temp check_nucleophile Use Stronger/ Activated Nucleophile increase_temp->check_nucleophile reduce_conditions Reduce Catalyst Loading or Use Milder Acid polymer->reduce_conditions Yes other_byproducts Other Byproducts? polymer->other_byproducts No lower_temp Lower Reaction Temperature reduce_conditions->lower_temp dilute Use Higher Dilution or Slow Addition lower_temp->dilute optimize_regio Optimize for Regioselectivity (See FAQ 2) other_byproducts->optimize_regio Yes, regioisomers

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Which type of acid catalyst is better for this reaction: Lewis or Brønsted?

A: Both Lewis and Brønsted acids can effectively catalyze oxetane ring-opening, and the optimal choice is often substrate- and nucleophile-dependent.[1]

  • Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Al(C₆F₅)₃): These coordinate directly to the oxetane oxygen. They are often highly effective and can provide excellent regioselectivity.[11] However, stronger Lewis acids like BF₃·OEt₂ can be aggressive and may require low temperatures to control reactivity and prevent polymerization.[10] Frustrated Lewis Pairs (FLPs) are also emerging as powerful, metal-free catalysts for oxetane activation.[12]

  • Brønsted Acids (e.g., TfOH, HCl, CSA): These protonate the oxygen. While effective, strong Brønsted acids can readily promote polymerization.[3][13] Chiral phosphoric acids represent a milder class of Brønsted acids that have been used successfully in asymmetric ring-opening reactions.[9]

Recommendation: Start with a moderately strong, well-behaved Lewis acid like Sc(OTf)₃ or Yb(OTf)₃. They offer a good balance of reactivity and control.

Q2: How do the C3-substituents (–F and –CH₂OH) influence the regioselectivity of the nucleophilic attack?

A: The electronic properties of the fluorine atom are the dominant directing factor. Fluorine is a strongly electron-withdrawing group, which destabilizes the formation of an adjacent carbocation. Therefore, in an Sₙ1-like mechanism, the positive charge will preferentially develop on the carbon atom further from the fluorine. In an Sₙ2-like mechanism, the nucleophile will attack the less sterically hindered carbon. For 3-substituted oxetanes, attack typically occurs at the C2 or C4 position. The electronic influence of the fluorine at C3 generally favors nucleophilic attack at the C2/C4 positions, leading to a 1,3-difunctional product.[4][5]

General Reaction Mechanism

G cluster_0 1. Activation cluster_1 2. Nucleophilic Attack OXT Oxetane OXT_H Activated Oxonium Ion OXT->OXT_H Reversible H_plus H⁺ (Acid) H_plus->OXT_H Product Ring-Opened Product OXT_H->Product Sₙ2-like attack Nu Nucleophile (Nu⁻) Nu->Product

Caption: Acid-catalyzed ring-opening of an oxetane.

Validated Experimental Protocol

Example Reaction: Boron Trifluoride Etherate-Catalyzed Methanolysis of (3-Fluorooxetan-3-yl)methanol

This protocol describes a representative procedure for the ring-opening of (3-Fluorooxetan-3-yl)methanol with methanol as the nucleophile.

Materials:

  • (3-Fluorooxetan-3-yl)methanol (1.0 eq)

  • Anhydrous Methanol (MeOH, solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add (3-Fluorooxetan-3-yl)methanol (e.g., 1.20 g, 10 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous methanol (e.g., 50 mL, 0.2 M solution) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is crucial to control the initial exothermic reaction upon adding the Lewis acid.[10]

  • Catalyst Addition: Slowly add boron trifluoride etherate (e.g., 0.25 mL, 2 mmol, 0.2 eq) to the cold, stirring solution dropwise over 5 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 3-fluoro-4-methoxybutane-1,3-diol.

References

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv (Preprint) URL: [Link]

  • Title: Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

  • Title: A Case Study in Catalyst Generality: Simultaneous, Highly-Enantioselective Brønsted- and Lewis-Acid Mechanisms in Hydrogen-Bond-Donor Catalyzed Oxetane Openings Source: Journal of the American Chemical Society URL: [Link]

  • Title: Oxetane opening by various nucleophiles. Source: ResearchGate (Conference Paper) URL: [Link]

  • Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: Arkivoc URL: [Link]

  • Title: Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics Source: ResearchGate (Request PDF for Chemistry – A European Journal) URL: [Link]

  • Title: Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review Source: ResearchGate (Published in Synthetic Communications) URL: [Link]

  • Title: Oxetane Presentation Source: The Dong Group (Presentation Slides) URL: [Link]

  • Title: Polyoxetane Source: Wikipedia URL: [Link]

  • Title: Brønsted-Acid-Catalyzed Intramolecular Carbonyl–Olefin Reactions: Interrupted Metathesis vs Carbonyl-Ene Reaction Source: PMC, National Institutes of Health URL: [Link]

  • Title: Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System Source: The Doyle Group, Princeton University URL: [Link]

  • Title: Opening polymerization mechanism of oxetane cation series compounds Source: RSC Advances, RSC Publishing URL: [Link]

  • Title: Epoxide ring opening using methanol Source: ResearchGate (from a paper on Polyurethane foams) URL: [Link]

  • Title: Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 Source: ResearchGate (Request PDF for Chemistry – A European Journal) URL: [Link]

Sources

dealing with the hygroscopicity of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the hygroscopic nature of (3-Fluorooxetan-3-yl)methanol. Through a detailed troubleshooting guide and frequently asked questions (FAQs), this document addresses common issues encountered during storage, handling, and experimental use. The protocols and recommendations herein are grounded in established principles of chemical reactivity and best practices for handling moisture-sensitive reagents to ensure experimental success and maintain the integrity of this valuable building block.

Introduction

(3-Fluorooxetan-3-yl)methanol is a key building block in modern medicinal chemistry, valued for its ability to introduce the 3-fluorooxetane motif, which can enhance properties such as metabolic stability and aqueous solubility in drug candidates.[1][2] However, its utility is accompanied by a significant practical challenge: hygroscopicity. The presence of a polar alcohol functional group and the oxetane ring makes the compound susceptible to absorbing atmospheric moisture. This absorbed water can have detrimental effects on its stability and reactivity, leading to inconsistent experimental results, reduced yields, and the formation of impurities.

This guide is designed to serve as a first line of technical support, empowering users to anticipate, diagnose, and resolve issues related to the hygroscopicity of (3-Fluorooxetan-3-yl)methanol.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Problem 1: Inconsistent or Low Yields in Reactions

Q: My reaction using (3-Fluorooxetan-3-yl)methanol as a starting material is giving inconsistent yields, and sometimes fails completely. Could water contamination be the cause?

A: Yes, water contamination is a primary suspect when dealing with inconsistent results involving (3-Fluorooxetan-3-yl)methanol. The impact of water depends on the specific reaction conditions:

  • Reactions where the alcohol is a nucleophile (e.g., O-alkylation, esterification): Water can compete with the methanol's hydroxyl group as a nucleophile, leading to the formation of undesired byproducts. Additionally, many reagents used in these transformations (e.g., strong bases, acid chlorides, activating agents) are themselves highly sensitive to moisture.

  • Reactions involving activation of the alcohol (e.g., conversion to a leaving group): Reagents used for this purpose (e.g., tosyl chloride, mesyl chloride) will react preferentially with water, consuming the reagent and reducing the efficiency of the desired transformation.

  • Reactions under acidic conditions: While the oxetane ring is generally stable, the presence of water under acidic conditions can facilitate its ring-opening, leading to the formation of diol impurities.[3]

  • Reactions using organometallic reagents: Any moisture will quench organometallic reagents such as Grignards or organolithiums, leading to significantly lower yields or complete reaction failure.

Troubleshooting Workflow:

start Inconsistent/Low Yields check_reagents Are all other reagents and solvents scrupulously dry? start->check_reagents check_glassware Was all glassware oven- or flame-dried and cooled under inert atmosphere? check_reagents->check_glassware Yes fail Consult further literature for other reaction inhibitors. check_reagents->fail No check_atmosphere Was the reaction performed under a dry, inert atmosphere (N2 or Ar)? check_glassware->check_atmosphere Yes check_glassware->fail No quantify_water Quantify water content in (3-Fluorooxetan-3-yl)methanol (See Protocol 1 or 2) check_atmosphere->quantify_water Yes check_atmosphere->fail No dry_reagent Dry the (3-Fluorooxetan-3-yl)methanol (See Protocol 3) quantify_water->dry_reagent Water content > 0.1% rerun_reaction Re-run the reaction with dried reagent and stringent anhydrous technique. quantify_water->rerun_reaction Water content < 0.1% dry_reagent->rerun_reaction success Problem Solved rerun_reaction->success

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: Appearance of Unknown Impurities in NMR/LC-MS

Q: I am observing unexpected peaks in the NMR or LC-MS of my reaction mixture. Could they be related to water contamination of my (3-Fluorooxetan-3-yl)methanol?

A: This is highly probable. Water can lead to the formation of specific byproducts that may appear as impurities:

  • Diol formation: Under acidic conditions, water can act as a nucleophile and open the oxetane ring, leading to the formation of 2-fluoro-1,3-propanediol derivatives.

  • Hydrolysis of reagents/products: If your reaction involves moisture-sensitive functional groups (e.g., esters, acid chlorides), water can cause their hydrolysis.

Diagnostic Steps:

  • Analyze the mass of the impurity: In your LC-MS data, check if the mass of the impurity corresponds to the expected mass of a ring-opened product or a hydrolyzed version of your starting materials or product.

  • Check for characteristic NMR signals: A ring-opened diol will show additional O-H and C-H signals in the 1H NMR spectrum compared to the starting material.

  • Perform a control reaction: Run a small-scale reaction where you intentionally add a small amount of water to see if the intensity of the impurity peak increases.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (3-Fluorooxetan-3-yl)methanol to minimize water absorption?

A1: Proper storage is the first line of defense against hygroscopicity.

  • Original Container: Keep the reagent in its original supplier container, which is often designed for moisture-sensitive materials.[4]

  • Inert Atmosphere: For long-term storage, or after the first use, store the container inside a desiccator with a fresh desiccant (e.g., silica gel, Drierite). For enhanced protection, place the container in a larger, sealed container that has been backfilled with an inert gas like argon or nitrogen.

  • Temperature: Store at the recommended temperature, typically -20°C, to minimize any potential degradation.

  • Sealing: After each use, ensure the container cap is tightly sealed. For screw-cap bottles, wrapping the cap with Parafilm can provide an additional barrier against atmospheric moisture.[5]

Q2: What is the best way to handle (3-Fluorooxetan-3-yl)methanol when setting up a reaction?

A2: Minimize exposure to the atmosphere at all times.

  • Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[6]

  • Rapid Weighing: If a glovebox is not available, have all your equipment ready and weigh the required amount of the compound as quickly as possible. Have the reaction flask under a positive pressure of inert gas ready for the addition.

  • Headspace: As you use the material, the headspace in the storage bottle will increase, containing more atmospheric moisture each time it is opened.[5] For critical reactions, it is advisable to use a fresh bottle or to aliquot the material into smaller vials under an inert atmosphere for single use.

Q3: How can I determine the water content of my (3-Fluorooxetan-3-yl)methanol?

A3: The most common and accurate method is Karl Fischer titration. Quantitative NMR (qNMR) is also a viable alternative.

  • Karl Fischer (KF) Titration: This is the gold standard for water determination.[7] Both volumetric and coulometric methods are suitable. For expected low water content (<0.1%), coulometric KF is preferred.[8] See Protocol 1 for a general procedure.

  • Quantitative NMR (qNMR): This method can be used to determine the water content by integrating the water peak against a known internal standard.[6][9][10] See Protocol 2 for a general procedure.

Q4: Can I dry (3-Fluorooxetan-3-yl)methanol if it has absorbed water?

A4: Yes, it is possible to dry the reagent, but care must be taken to avoid degradation. Given its relatively low boiling point, distillation is not ideal. A common method is azeotropic removal of water. See Protocol 3 for a suggested procedure.

Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration (Volumetric)

This protocol provides a general guideline. Specific parameters should be optimized for your instrument.

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for alcohols, such as a commercially available methanol-based KF solvent.

  • Solvent Conditioning: Add the KF solvent to the titration vessel and precondition it by running a titration until the solvent is dry and the drift is stable and low.

  • Sample Preparation: In a dry, inert atmosphere if possible, accurately weigh approximately 1-2 g of (3-Fluorooxetan-3-yl)methanol into a gas-tight syringe.

  • Titration: Inject the sample into the conditioned titration vessel and start the titration.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed. Express the result as a percentage or in parts per million (ppm).

Protocol 2: Water Content Determination by Quantitative NMR (qNMR)
  • Sample Preparation: In a glovebox or under a flow of inert gas, accurately weigh approximately 10-20 mg of (3-Fluorooxetan-3-yl)methanol into an NMR tube.

  • Internal Standard: Add a known mass of a suitable, anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Solvent: Add a deuterated solvent that has been dried over molecular sieves (e.g., CDCl3 or acetone-d6).

  • Acquisition: Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Carefully integrate the water peak (chemical shift is solvent-dependent) and a well-resolved peak from the internal standard. Calculate the molar ratio and then the mass percentage of water.

Protocol 3: Drying of (3-Fluorooxetan-3-yl)methanol by Azeotropic Distillation

This procedure should be performed with caution and under an inert atmosphere.

  • Setup: Assemble a flame-dried distillation apparatus under a positive pressure of argon or nitrogen.

  • Dissolution: To a round-bottom flask, add the hydrated (3-Fluorooxetan-3-yl)methanol and an equal volume of anhydrous toluene.

  • Azeotropic Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill off.

  • Completion: Continue the distillation until all the toluene has been removed. The remaining liquid should be the dried (3-Fluorooxetan-3-yl)methanol.

  • Verification: Confirm the removal of water by Karl Fischer titration or qNMR.

Data Summary

PropertyValueSource
CAS Number865451-85-0
Molecular FormulaC4H7FO2
Molecular Weight106.10 g/mol
Boiling Point146-150 °C
Storage Temperature-20 °C

Logical Relationships

cluster_cause Cause cluster_effect Potential Effects cluster_solution Solutions hygroscopicity (3-Fluorooxetan-3-yl)methanol is Hygroscopic water_absorption Absorbs Atmospheric Water hygroscopicity->water_absorption inconsistent_yields Inconsistent/Reduced Yields water_absorption->inconsistent_yields side_reactions Side Reactions (e.g., Ring Opening) water_absorption->side_reactions reagent_deactivation Deactivation of Other Reagents water_absorption->reagent_deactivation proper_storage Proper Storage (Inert atm, Desiccator) water_absorption->proper_storage careful_handling Careful Handling (Glovebox, Rapid Weighing) water_absorption->careful_handling water_quantification Water Quantification (KF, qNMR) water_absorption->water_quantification drying_procedure Drying Procedures (Azeotropic Distillation) water_absorption->drying_procedure

Caption: Relationship between hygroscopicity and experimental outcomes.

References

  • Aspira Chemical. (3-Fluorooxetan-3-yl)methanol, 96%. [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • MDPI. (2024). Oxetanes in Drug Discovery Campaigns. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ACS Publications. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. [Link]

  • ResearchGate. (2025). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Blog. (2025). How to store fluorinated pharmaceutical intermediates properly? [Link]

  • Blog. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage? [Link]

Sources

Technical Support Center: Analytical Strategies for (3-Fluorooxetan-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving (3-Fluorooxetan-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic workflows. The unique structure of the oxetane ring, combined with the electronic properties of the fluorine atom, presents specific challenges and opportunities for reaction monitoring.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively design robust analytical methods for your future experiments.

Part 1: Frequently Asked Questions (FAQs) - Initial Method Selection

This section addresses high-level questions to guide your initial strategy for monitoring reactions of (3-Fluorooxetan-3-yl)methanol, a key intermediate in pharmaceutical and organic synthesis.[][4]

Q1: What are the primary analytical methods I should consider for monitoring reactions involving (3-Fluorooxetan-3-yl)methanol?

A1: The three most powerful and commonly used techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The best choice depends on the specific reaction, the properties of your reactants and products, and the information you need.

  • NMR Spectroscopy (¹H and ¹⁹F): This is arguably the most informative technique. It is non-destructive and provides rich structural information, making it excellent for identifying starting materials, intermediates, and final products directly in the reaction mixture.[5] The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful and selective tool.

  • HPLC (with UV/DAD or MS detection): HPLC is the workhorse for monitoring reaction progress and purity. It excels at separating complex mixtures and providing quantitative data on the consumption of starting materials and formation of products. HPLC is often more sensitive than NMR.[6]

  • GC-MS: This method is suitable if your starting material and products are thermally stable and volatile. The primary alcohol group in (3-Fluorooxetan-3-yl)methanol may require derivatization (e.g., silylation) to improve volatility and prevent on-column degradation.[7]

Table 1: Comparison of Primary Analytical Methods

MethodProsConsBest For
NMR (¹H, ¹⁹F) Rich structural data, non-destructive, quantitative without calibration standards, ¹⁹F NMR offers high selectivity.[5][8]Lower sensitivity, potential for peak overlap in complex mixtures, requires deuterated solvents for locking (unless using flow-NMR with solvent suppression).[5]Identifying unknown byproducts, mechanistic studies, reactions with significant structural changes.
HPLC-UV/MS High sensitivity and resolution, excellent for quantitation, adaptable to a wide range of compounds.[9]Requires chromophores for UV detection, MS detectors are more complex, method development can be time-consuming.Routine reaction progress monitoring, purity analysis of crude and final products, analyzing complex mixtures.
GC-MS Excellent separation efficiency, provides mass for identification, high sensitivity.[10]Limited to volatile and thermally stable compounds, may require derivatization for polar molecules like alcohols.Analysis of non-polar products, reactions where the alcohol is converted to a less polar group.

Q2: How does the fluorine atom specifically impact my analytical approach?

A2: The fluorine atom is a major asset for analysis.

  • ¹⁹F NMR Spectroscopy: Fluorine has a spin of ½, is 100% abundant, and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shifts are very sensitive to the local electronic environment, so even minor changes to the molecule will result in a distinct signal in the ¹⁹F spectrum. This creates a clean, unambiguous window to monitor the reaction, free from the complexity of ¹H NMR spectra.[5]

  • HPLC Analysis: The C-F bond increases the polarity of the molecule. This can be leveraged in reversed-phase HPLC, where fluorinated compounds may exhibit unique retention behaviors. Specialized fluorinated HPLC phases can offer enhanced selectivity for separating fluorinated analytes from their non-fluorinated counterparts.[11]

  • Mass Spectrometry: The presence of fluorine is easily identified by its monoisotopic mass. In high-resolution mass spectrometry (HRMS), this allows for confident formula determination.

Q3: What are the most common challenges I should anticipate when monitoring reactions with this compound?

A3: Be prepared for:

  • Oxetane Ring Opening: The oxetane ring is strained and can open under strongly acidic or nucleophilic conditions, leading to diol or other side products. Your analytical method must be able to distinguish the desired product from these ring-opened species.

  • Volatility Issues: While the starting material has a defined boiling point, its derivatives may have very different volatilities, which can complicate GC analysis.

  • Product Polarity: Reactions at the hydroxyl group (e.g., esterification, etherification) will change the polarity of the molecule significantly, requiring adjustments to your chromatography method (TLC, HPLC, or column chromatography) as the reaction progresses.

Part 2: Troubleshooting Guides by Analytical Method

This section provides solutions to specific problems you might encounter with each analytical technique.

Troubleshooting NMR Spectroscopy

Q4: My ¹H NMR spectrum is too crowded to interpret. How can I simplify the analysis?

A4: This is a common issue, especially when dealing with complex product mixtures.

  • Leverage ¹⁹F NMR: This is your best first step. Acquire a simple ¹⁹F NMR spectrum. You will likely see a single peak for your starting material, which will shift to a new, distinct position for your product. This provides a clean, quantitative view of the reaction's progress.

  • Use 2D NMR: If you need to assign the proton signals, run a ¹H-¹⁹F HETCOR (or HSQC-like) experiment. This will show you which protons are coupled to the fluorine atom, dramatically simplifying spectral assignment.

  • At-Line Monitoring: For real-time analysis, you can take aliquots from the reaction, dilute with a deuterated solvent, and acquire spectra at regular intervals.[8] This allows you to track the disappearance of starting material signals and the appearance of product signals over time.

Workflow for NMR Analysis

Caption: Workflow for NMR-based reaction monitoring.

Troubleshooting HPLC

Q5: I am struggling to separate my polar starting material from my non-polar product using reversed-phase HPLC. What should I do?

A5: This is a classic challenge when a polar alcohol is converted to a less polar derivative (e.g., an ether or ester). Your starting material elutes early with the solvent front, while the product has a very long retention time.

  • Implement a Gradient: Start with a high percentage of aqueous mobile phase (e.g., 95% water) to retain the (3-Fluorooxetan-3-yl)methanol, then ramp to a high percentage of organic solvent (e.g., 95% acetonitrile or methanol) to elute your product.

  • Adjust the Mobile Phase: For highly non-polar products, consider using a stronger organic solvent like isopropanol or adding a small percentage to your acetonitrile/methanol. Fluorinated alcohols like hexafluoroisopropanol (HFIP) can also be used as mobile phase modifiers, particularly for LC-MS applications, as they can improve peak shape and ionization.[12]

  • Change the Stationary Phase: If a standard C18 column doesn't provide adequate separation, consider a phenyl-hexyl phase for alternative selectivity or a polar-embedded phase to better retain the starting alcohol. For separating fluorinated compounds, a specialized fluorous phase column can provide unique and powerful selectivity.[11]

Troubleshooting HPLC Peak Separation

HPLC_Troubleshooting start Poor Separation of SM and Product q1 Are you using a gradient? start->q1 sol_gradient Implement a steep gradient (e.g., 5-95% B in 10 min) q1->sol_gradient No q2 Is the gradient optimized? q1->q2 Yes a1_yes Yes a1_no No sol_gradient->q2 sol_optimize Make gradient shallower to improve resolution q2->sol_optimize No q3 Have you tried a different stationary phase? q2->q3 Yes a2_yes Yes a2_no No sol_optimize->q3 sol_column Switch to a different column (e.g., Phenyl-Hexyl, Fluorous) q3->sol_column No end_node Separation Achieved q3->end_node Yes a3_yes Yes a3_no No sol_column->end_node

Caption: Decision tree for troubleshooting HPLC separation.

Q6: My compound does not have a strong UV chromophore. How can I detect it with HPLC?

A6: (3-Fluorooxetan-3-yl)methanol itself lacks a significant UV chromophore, making detection difficult.

  • Use a Universal Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. These detectors respond to any non-volatile analyte.

  • Couple to a Mass Spectrometer (LC-MS): This is the most powerful solution. Mass spectrometry provides sensitive detection and mass confirmation of your analytes, regardless of their optical properties.[9]

  • Derivatization: You can react your alcohol with a UV-active tagging agent (e.g., a benzoyl chloride derivative) before analysis. This is often a last resort as it adds an extra step and potential for side reactions.

Troubleshooting GC-MS

Q7: My alcohol is showing severe peak tailing or is not eluting at all from the GC column. What is the problem?

A7: The free hydroxyl group on your molecule is polar and can interact strongly with active sites (silanol groups) on the GC column and liner, leading to poor chromatography.

  • Derivatization is Key: The most reliable solution is to convert the alcohol into a less polar, more volatile derivative before injection. The most common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogen on the alcohol with a -Si(CH₃)₃ group.

  • Use a Wax or Polar Column: If derivatization is not possible, a more polar column (like a "WAX" phase) is designed to handle polar analytes like alcohols better than a standard non-polar (DB-5) phase. However, peak shape may still be suboptimal.

  • Check Injector Temperature: Too high an injector temperature can cause on-column degradation, while too low a temperature can lead to incomplete volatilization. An initial temperature ramp study is recommended.

Part 3: Key Experimental Protocols

Protocol 1: At-Line ¹⁹F NMR Reaction Monitoring

This protocol describes taking a sample from a reaction for quick analysis of conversion.

  • Prepare NMR Tubes: In advance, prepare several NMR tubes, each containing ~0.6 mL of a deuterated solvent (e.g., CDCl₃) with an internal standard. A common standard for ¹⁹F NMR is trifluorotoluene.

  • Reaction Sampling (t=0): Before initiating your reaction (e.g., before adding the final reagent or starting heating), withdraw a small aliquot (~50 µL) of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot by adding it to one of the prepared NMR tubes. The dilution in the cold solvent will effectively stop the reaction. Mix thoroughly.

  • Acquire Spectrum: Lock and shim the spectrometer on the deuterated solvent. Acquire a ¹⁹F NMR spectrum. This is your t=0 reference.

  • Monitor Progress: At regular intervals (e.g., every 30-60 minutes), repeat steps 2 and 3 with new NMR tubes.

  • Data Analysis: Process the spectra. Integrate the peak for the starting material and the peak for the product. The percent conversion can be calculated directly from the relative integrals: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100

Protocol 2: General HPLC Method Development for a Reaction Converting the Alcohol

This protocol outlines a starting point for developing a gradient HPLC method for a reaction where (3-Fluorooxetan-3-yl)methanol is converted to a less polar product.

  • Column and Solvents:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) scanning 200-400 nm, and/or MS.

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (re-equilibration)

  • Sample Preparation: Take an aliquot of your reaction mixture (~10 µL) and dilute it into ~1 mL of a 50:50 mixture of water and acetonitrile. Filter if particulates are present.

  • Analysis and Optimization:

    • Inject your t=0 sample and a current reaction sample.

    • The starting material should elute early. The product should elute later.

    • If the peaks are too close, lengthen the gradient (e.g., from 10 to 20 minutes) to improve resolution.

    • If the product takes too long to elute, you can make the gradient steeper (e.g., 5-95% B in 5 minutes).

References

  • EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
  • Analytical Methods. (URL: Not Available)
  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (URL: [Link])

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News - Speciation.net. (URL: [Link])

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. (URL: [Link])

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (URL: [Link])

  • Fluorometric Monitoring Of Organic Reactions On Solid Phase - CGIQ. (URL: Not Available)
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (URL: [Link])

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (URL: Not Available)
  • (3-Fluorooxetan-3-yl)methanol, 96%. (URL: [Link])

  • Chemical Space Exploration of Oxetanes - MDPI. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • (3-Fluorooxetan-3-yl)methanol - Protheragen. (URL: [Link])

  • The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the ... - RSC Publishing. (URL: [Link])

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. (URL: [Link])

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

  • Guide to Inline Monitoring of Reaction Mechanisms - Mettler Toledo. (URL: [Link])

  • Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors - RSC Publishing. (URL: [Link])

  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])

  • Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS ? | ResearchGate. (URL: [Link])

  • The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC - NIH. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

Sources

catalyst selection for transformations of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Transformation Guide for (3-Fluorooxetan-3-yl)methanol

Executive Summary: The Stability-Reactivity Paradox

(3-Fluorooxetan-3-yl)methanol is a high-value building block used to introduce the 3-fluorooxetane moiety—a bioisostere for gem-dimethyl or carbonyl groups that modulates lipophilicity and metabolic stability.

The Core Challenge: The oxetane ring possesses significant ring strain (~25.4 kcal/mol). While the 3-fluorine substituent inductively reduces the basicity of the cyclic oxygen (making it slightly more resistant to protonation than unsubstituted oxetane), the ring remains highly susceptible to acid-catalyzed ring opening .

Golden Rule: Select catalysts that operate under basic, neutral, or buffered conditions . Avoid strong Brønsted acids and unbuffered Lewis acids.

Catalyst Selection Matrix (Decision Guide)

Use this table to select the appropriate catalyst system for your target transformation.

TransformationRecommended Catalyst/ReagentAvoid (Risk of Ring Opening)Mechanism of Failure
Esterification DMAP (with EDC or DCC)H₂SO₄, p-TsOH, HClProtonation of oxetane oxygen leads to nucleophilic attack by alcohol/water at C2/C4.
Oxidation (to Aldehyde) TEMPO/BAIB or DMP (Buffered w/ NaHCO₃)Jones Reagent, Unbuffered PCCStrong acidic environment (Jones) or acidic byproducts (Acetic acid from DMP) cleave the ring.
Activation (Leaving Group) Et₃N / Pyridine (with MsCl or TsCl)SOCl₂, PBr₃ (without excess base)In situ generation of HCl/HBr leads to halide attack and ring opening.
Etherification NaH, KOtBu (Base catalysis)Acid-catalyzed Williamson (rare)Oxetanes are generally stable to strong bases.

Technical Modules & Troubleshooting

Module A: Acylation & Esterification

Goal: Functionalize the primary alcohol without disturbing the oxetane core.

Q: I am seeing a byproduct with a mass of [M+18] or [M+36] during esterification. What happened? A: You likely used an acidic catalyst or allowed acidic byproducts to accumulate.

  • Diagnosis: The [M+18] corresponds to water addition (hydrolysis of the ring to a diol). [M+36] (if HCl was present) suggests chloride opening.

  • Solution: Switch to Steglich Esterification . Use DCC or EDC with catalytic DMAP.

  • Protocol Adjustment: If using an acid chloride, ensure you have >1.1 equivalents of a scavenger base (Triethylamine or DIPEA) present before adding the acylating agent.

Q: Can I use lipases for esterification? A: Yes. Immobilized lipases (e.g., Candida antarctica Lipase B) are excellent for this substrate as they operate under mild, neutral conditions, preserving the strained ring.

Module B: Oxidation to 3-Fluorooxetane-3-carbaldehyde

Goal: Convert the alcohol to an aldehyde for reductive amination or olefination.

Q: My yield is low with Dess-Martin Periodinane (DMP). Why? A: DMP releases 2 equivalents of acetic acid during the reaction.[1] Even this weak acid can open the sensitive fluorooxetane ring over time.

  • Fix: Add 5-10 equivalents of Solid Sodium Bicarbonate (NaHCO₃) or Pyridine to the reaction mixture before adding DMP. This buffers the acetic acid immediately.

Q: Is Swern Oxidation safe? A: Generally, yes, because the intermediate is quenched with a base (Triethylamine). However, strictly control the temperature (-78°C). If the temperature rises before the base is added, the intermediate oxalyl species can act as a Lewis acid.

Module C: Activation (Mesylation/Tosylation)

Goal: Turn the hydroxyl into a leaving group for nucleophilic substitution.

Q: Can I use Thionyl Chloride (SOCl₂) to make the chloride? A: High Risk. SOCl₂ generates HCl gas. The chloride ion is a good nucleophile that will attack the protonated oxetane ring, leading to a ring-opened dichlorinated product.

  • Alternative: Convert to a Mesylate (MsCl/Et₃N) first, then displace with a chloride source (like LiCl) in a polar aprotic solvent if the chloride is absolutely necessary.

Visualizing the Pathways

The following diagram illustrates the "Safe" vs. "Unsafe" pathways for (3-Fluorooxetan-3-yl)methanol.

G cluster_0 Mechanism of Failure Start (3-Fluorooxetan-3-yl)methanol (Starting Material) Acid Acidic Conditions (H+, Lewis Acids) Start->Acid Catalyst Error Base Basic/Neutral Conditions (DMAP, NaH, Buffered DMP) Start->Base Correct Selection RingOpen Ring Opening (Byproducts) Acid->RingOpen Nu- attack at C2/C4 Functionalized Target Product (Ester, Aldehyde, Ether) Base->Functionalized Reaction on -OH only

Caption: Figure 1. Decision pathways. Acidic catalysts lead to irreversible ring destruction, while basic/neutral pathways preserve the fluorooxetane core.

Validated Experimental Protocol: Buffered Oxidation

Objective: Synthesis of 3-fluorooxetane-3-carbaldehyde using Buffered Dess-Martin Periodinane.

  • Preparation: In a flame-dried flask, dissolve (3-Fluorooxetan-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Buffering (CRITICAL): Add Sodium Bicarbonate (NaHCO₃) (5.0 eq) directly to the DCM solution. Stir for 5 minutes.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq) in one portion at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (stain with KMnO₄; aldehyde spots often appear distinct from alcohol).

  • Quench: Dilute with Et₂O. Pour into a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ (to destroy excess oxidant). Stir vigorously until the organic layer is clear.

  • Isolation: Separate layers, dry organics over MgSO₄, and concentrate in vacuo at low temperature (<30°C) as the aldehyde may be volatile.

References

  • Protheragen . (3-Fluorooxetan-3-yl)methanol Product Specifications. Retrieved from [Link]

  • Master Organic Chemistry . Opening of Epoxides With Acid. (Mechanism analogous to oxetane opening).[2] Retrieved from [Link]

  • Chemistry Steps . Swern Oxidation Mechanism and Limitations. Retrieved from [Link]

Sources

Technical Support Hub: Solvent Effects on (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Oxetane Paradox[1]

You are working with (3-Fluorooxetan-3-yl)methanol , a specialized bioisostere often used to replace gem-dimethyl or carbonyl groups in drug scaffolds. To successfully manipulate this molecule, you must understand the "electronic tug-of-war" inherent in its structure:

  • The Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy, making it susceptible to ring-opening.[1]

  • The Fluorine Effect: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (

    
    ). This reduces the basicity of the ring oxygen, making it more stable to acid-catalyzed hydrolysis than non-fluorinated oxetanes. However, once activated (e.g., by a strong Lewis Acid), the fluorine stabilizes the transition state for nucleophilic attack, directing regioselectivity.
    

The Critical Variable: Solvent choice is not passive here; it dictates whether the ring remains intact (for alcohol functionalization) or opens (for chain extension).

Troubleshooting Guide: Solvent-Driven Issues

Issue A: Unintended Ring Opening (Solvolysis)

Symptom: Formation of diols, chloro-hydrins, or polymeric byproducts during reactions intended for the alcohol group (e.g., mesylation, oxidation). Root Cause: Protic solvents or acidic impurities in halogenated solvents are activating the ether oxygen.

Solvent SystemRisk LevelMechanism of Failure
Methanol / Ethanol 🔴 CriticalActs as both solvent and nucleophile. In the presence of trace acid, the alcohol opens the ring to form alkoxy-diols.
Chloroform (

)
🟠 HighOften contains HCl stabilizers. The acid protonates the oxetane oxygen, triggering ring opening by the chloride ion.
Water (Aqueous Workup) 🟡 ModerateProlonged exposure to acidic aqueous layers (

) hydrolyzes the ring.

Corrective Action:

  • Switch to DCM (Dichloromethane): Use anhydrous, amine-stabilized DCM for functionalizing the hydroxyl group.

  • Buffer Systems: When oxidizing the alcohol (e.g., Swern or Dess-Martin), add solid

    
     or pyridine to the reaction mixture before adding the oxidant to scavenge acidic byproducts.
    
Issue B: Stalled Reactivity in Nucleophilic Substitution

Symptom: Attempting to open the ring with an amine or azide nucleophile results in <10% conversion, even at high temperatures. Root Cause: "Naked" anion effect is absent due to over-solvation or Lewis Acid deactivation.

Solvent SystemStatusTechnical Insight
THF / Diethyl Ether ❌ AvoidThese are Lewis bases. If you are using a Lewis Acid (e.g.,

) to catalyze ring opening, THF coordinates to the Boron, killing its catalytic activity.
Toluene / Hexanes ⚠️ Poor SolubilityThe polar hydroxyl and fluorine groups make the substrate insoluble in non-polar media, leading to heterogeneous "sludge" reactions.
Acetonitrile (

)
✅ RecommendedGood compromise. Solubilizes the substrate and supports polar transition states without strongly deactivating mild Lewis Acids.

Decision Matrix: Solvent Selection Workflow

The following diagram illustrates the logic flow for selecting the correct solvent based on your synthetic goal.

SolventStrategy Start (3-Fluorooxetan-3-yl)methanol Substrate Goal What is your Synthetic Goal? Start->Goal KeepRing Functionalize Alcohol (Keep Ring Intact) Goal->KeepRing Target: -OH OpenRing Ring Opening (Nucleophilic Attack) Goal->OpenRing Target: Ring C Reagent1 Reagents: Tosyl Chloride, Oxidants, Esters KeepRing->Reagent1 Mechanism Mechanism Type? OpenRing->Mechanism Solvent1 Solvent: Anhydrous DCM (+ Pyridine/Base) Reagent1->Solvent1 Warning1 Avoid: Methanol, Water, Acidic Chloroform Solvent1->Warning1 LewisAcid Lewis Acid Catalyzed (BF3, TMSOTf) Mechanism->LewisAcid SN2 Thermal / Basic (Azides, Amines) Mechanism->SN2 Solvent2 Solvent: DCM or Toluene (Non-coordinating) LewisAcid->Solvent2 Solvent3 Solvent: DMF or DMSO (Polar Aprotic) SN2->Solvent3 Warning2 Avoid: THF, Et2O (Deactivates Catalyst) Solvent2->Warning2

Caption: Decision tree for solvent selection based on reaction pathway (Retention vs. Ring Opening).

Optimized Protocols

Protocol A: Safe Tosylation (Ring Retention)

Objective: Convert the alcohol to a leaving group without opening the oxetane ring.

  • Solvent Prep: Ensure Dichloromethane (DCM) is distilled over

    
     or passed through an activated alumina column. Do not use stabilized chloroform. 
    
  • Setup: Dissolve (3-Fluorooxetan-3-yl)methanol (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) . Crucial: The excess base buffers the HCl generated during the reaction, preventing acid-catalyzed ring opening.

  • Reagent: Cool to 0°C. Add

    
    -Toluenesulfonyl chloride (1.2 equiv) portion-wise.
    
  • Workup: Quench with saturated aqueous

    
    . Do not use HCl for neutralization.
    
Protocol B: Lewis-Acid Catalyzed Ring Opening

Objective: Open the ring with a weak nucleophile (e.g., an alcohol or aniline).

  • Solvent Choice: Use DCM or Toluene . Strictly avoid THF or Acetonitrile, as they will coordinate to the catalyst.

  • Catalyst:

    
     (0.1 – 1.0 equiv, depending on nucleophile strength).
    
  • Procedure:

    • Dissolve substrate and nucleophile (1.1 equiv) in DCM.

    • Cool to -78°C (The fluorine substituent stabilizes the oxetane, but temperature control is vital to prevent polymerization).

    • Add catalyst dropwise.

    • Warm slowly to 0°C.

  • Observation: The reaction is driven by the relief of ring strain. If the reaction stalls, do not add heat; instead, switch to a "Super Acid" catalyst like

    
     if available, still in non-coordinating solvents.
    

Frequently Asked Questions (FAQs)

Q1: Can I use DMF for nucleophilic substitution on the alcohol (e.g., Appel reaction)? Answer: Yes, but proceed with caution. DMF is excellent for


 reactions, but at high temperatures (>80°C), the fluoride ion on the oxetane ring can become labile, leading to defluorination or elimination side products. Keep reaction temperatures below 60°C.

Q2: Why is my product water-soluble during workup? Answer: (3-Fluorooxetan-3-yl)methanol is a small, polar molecule (


). It has a high affinity for the aqueous phase.
  • Fix: Saturate your aqueous layer with NaCl (brine) and perform multiple extractions (3x) with a polar organic solvent like Ethyl Acetate or DCM/Isopropanol (3:1 mixture).

Q3: Does the fluorine atom make the ring easier or harder to open compared to standard oxetane? Answer: It makes it harder to open via acid hydrolysis (due to the electron-withdrawing fluorine destabilizing the protonated intermediate) but directs the regioselectivity more cleanly once opened. The nucleophile will typically attack the less substituted carbon (distal to the fluorine) due to steric and electronic repulsion.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes as Gem-Dimethyl Isosteres. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition. (Discusses metabolic stability and solubility profiles). Link

  • Bull, J. A., et al. (2016). Exploiting the Strain: Ring-Opening of Oxetanes and Azetidines.[3] Chemical Reviews. (Comprehensive guide on Lewis Acid choice and solvent compatibility). Link

  • Jenkins, K., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.[4] European Journal of Organic Chemistry. (Recent protocols on solvent effects in catalyzed opening). Link

Sources

workup procedures for reactions involving (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Fluorooxetan-3-yl)methanol

Welcome to the dedicated technical support center for (3-Fluorooxetan-3-yl)methanol. As a uniquely functionalized building block, its incorporation into novel chemical entities is rapidly growing, particularly in pharmaceutical and materials science research.[1][] The combination of a primary alcohol, a fluorine-substituted quaternary center, and a strained oxetane ring presents specific challenges and opportunities during reaction workup and purification.

This guide is structured to provide direct, actionable advice for researchers. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and behavior of (3-fluorooxetan-3-yl)methanol and its derivatives.

Q1: How stable is the oxetane ring in (3-Fluorooxetan-3-yl)methanol during workup?

A1: The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening, particularly under acidic conditions.[3][4] While more stable than an epoxide, strong Lewis or Brønsted acids can catalyze its cleavage. Routine aqueous workups involving strong acids (e.g., 1M HCl) should be avoided or performed with extreme caution at low temperatures. Basic and neutral conditions are generally well-tolerated. A recent analysis highlights that while the oxetane ring is prone to opening in acidic conditions, the presence of an adjacent acidic group like a carboxylic acid is compatible, with ring-opening only observed with strong acids.[5]

Q2: My product containing the (3-fluorooxetan-3-yl)methyl moiety has high water solubility. How can I efficiently extract it?

A2: This is a common challenge due to the polarity imparted by the oxetane oxygen, the fluorine atom, and potentially the hydroxyl group or its derivatives.

  • Salting Out: Saturate the aqueous phase with NaCl or Na₂SO₄ to decrease the polarity of the aqueous layer and drive the organic product into the organic phase.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.

  • Solvent Choice: Use more polar extraction solvents. While ethyl acetate is common, mixtures like 2-MeTHF or a 3:1 mixture of Chloroform/Isopropanol can be more effective for pulling polar compounds from the aqueous phase.[6] On a small scale, you can dilute the reaction mixture with a large volume of the extraction solvent and wash it multiple times; water-miscible solvents like THF will partition into the aqueous layer if the volume of the extraction solvent is sufficient.[6]

Q3: What are the key safety considerations when working with (3-Fluorooxetan-3-yl)methanol?

A3: (3-Fluorooxetan-3-yl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhaling vapors.[9][10]

  • Storage: Store in a tightly sealed container in a freezer, typically under -20°C, as recommended by suppliers.[1]

Physicochemical Properties Summary

The following table summarizes key data for (3-Fluorooxetan-3-yl)methanol, crucial for planning purification strategies.

PropertyValueSource
Molecular FormulaC₄H₇FO₂[1][11]
Molecular Weight106.10 g/mol [1][11]
Boiling Point146-150 °C
pKa (Predicted)14.58 ± 0.10[1]
Storage Temp.-20 °C[1]

Part 2: Troubleshooting Guide for Workup Procedures

This section is designed to solve specific problems encountered during the workup and isolation of products derived from (3-fluorooxetan-3-yl)methanol.

Problem 1: Low or No Isolated Yield After an Acidic Workup

  • Probable Cause: Acid-catalyzed ring-opening of the oxetane moiety. The strained ring can be cleaved by strong acids, leading to the formation of a diol or other degradation products which are highly polar and difficult to extract.[4][5]

  • Validation: Analyze the aqueous layer by LC-MS or TLC (if a suitable staining method is available). Look for a product with a mass corresponding to the addition of a water molecule (M+18) to your expected product mass.

  • Solution:

    • Avoid Strong Acids: Quench the reaction with a neutral or mildly acidic source, such as saturated aqueous ammonium chloride (NH₄Cl) solution or water.

    • Use a Buffered System: If pH control is critical, use a buffered aqueous solution (e.g., phosphate buffer, pH 7) for the wash.

    • Temperature Control: If a mildly acidic wash is unavoidable, perform the extraction at 0°C or below to minimize the rate of the ring-opening reaction.

    • Non-Aqueous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with a solid reagent, filter, and concentrate the filtrate. The crude product can then be purified directly by chromatography.

Problem 2: Persistent Emulsion During Aqueous Extraction

  • Probable Cause: The amphiphilic nature of the product or byproducts. The polar oxetane head and a nonpolar molecular backbone can act as surfactants, stabilizing the oil-in-water or water-in-oil interface. This is common when using solvents like THF or MeCN which have some water miscibility.[6]

  • Solution:

    • Brine Wash: Add saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane or toluene can alter the interfacial tension.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or a phase separator paper.

    • Centrifugation: If the scale allows, centrifuging the mixture can effectively separate the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) will allow the layers to separate.

Problem 3: Product is Lost During Solvent Removal (Rotary Evaporation)

  • Probable Cause: The product is volatile. Derivatives of (3-fluorooxetan-3-yl)methanol can have surprisingly low boiling points, especially if the reaction has removed the polar -OH group (e.g., via etherification) and the other substituents are small.

  • Validation: Check the cold trap of your rotary evaporator. If product has condensed there, volatility is the issue.

  • Solution:

    • Control the Temperature: Use a low-temperature water bath (room temperature or below) during evaporation.

    • Control the Pressure: Do not apply a high vacuum immediately. Gradually reduce the pressure and stop when you observe gentle, controlled boiling.

    • Use a Higher Boiling Point Solvent: If possible, perform the final extraction into a higher boiling point solvent from which the product can be isolated more gently.

    • Avoid Full Evaporation: Concentrate the solution to a small volume (an oil or slurry) rather than to complete dryness, and proceed directly to the next step (e.g., column chromatography).

Part 3: Recommended Workup Protocols

The choice of workup is dictated by the stability of your product and the nature of the reagents used. The flowchart below provides a decision-making framework.

Workup Selection Logic

Workup_Decision_Tree start Reaction Complete check_reagents Are non-polar, non-ionic reagents used? start->check_reagents check_acid_stability Is the oxetane product known to be acid-stable? check_polarity Is the product expected to be highly water-soluble? check_acid_stability->check_polarity No protocol_C Protocol C: Careful Mild-Acidic Workup check_acid_stability->protocol_C Yes check_reagents->check_acid_stability No protocol_A Protocol A: Non-Aqueous Workup check_reagents->protocol_A Yes protocol_B Protocol B: Neutral/Basic Aqueous Workup check_polarity->protocol_B No check_polarity->protocol_B Yes (with modifications) Low_Yield_Troubleshooting start Low Yield After Protocol B Workup check_aqueous Analyze aqueous layers by LC-MS/TLC start->check_aqueous product_found Product Detected in Aqueous Layer check_aqueous->product_found Yes no_product_found No Product Detected check_aqueous->no_product_found No action_extract Perform extensive back-extraction (3-5 times) or use continuous extraction. product_found->action_extract action_reaction Issue is likely with the reaction (incomplete conversion, side reactions) not the workup. no_product_found->action_reaction

Sources

characterization of impurities in (3-Fluorooxetan-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FOM-CHAR-001 Topic: Troubleshooting Impurity Profiling & Stability in (3-Fluorooxetan-3-yl)methanol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Invisible" Challenge

You are likely reading this because your standard analytical methods are failing. (3-Fluorooxetan-3-yl)methanol (CAS: 865451-85-0) is a high-value bioisostere for gem-dimethyl or carbonyl groups, but it presents a "perfect storm" for characterization:

  • Lack of Chromophore: It is virtually invisible to standard UV detectors (HPLC-UV).

  • High Polarity: It retains poorly on standard C18 columns.

  • Ring Strain: The oxetane ring is susceptible to acid-catalyzed opening, creating impurities during analysis or workup.

This guide moves beyond basic synthesis into the forensic characterization of impurities. We will treat your reaction mixture not just as a synthesis problem, but as a detection challenge.

Module 1: The "Ghost" Peaks (Analytical Blind Spots)

The Issue: Your LC-MS shows a clean mass, and your HPLC-UV (210 nm) shows >98% purity, but your downstream reactions are failing or yields are miscalculated.

The Diagnosis: You are likely missing non-chromophoric impurities. The target molecule and its primary impurities (fluorinated diols, oligomers) do not absorb UV light significantly. Relying on UV purity for this compound is a critical error.

Solution: Detector Selection Matrix

Switch to a mass-sensitive or refractive-index-based detection method immediately.

Detector TypeSuitabilityTechnical Notes
UV/Vis (DAD) 🔴 Critical Failure Only detects impurities with chromophores (e.g., solvent stabilizers, aromatics). Will overestimate purity significantly.
RI (Refractive Index) 🟡 Moderate Good for bulk purity but sensitive to gradient drift. Requires isocratic methods.
ELSD / CAD 🟢 Recommended Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal. They detect the target and non-chromophoric impurities.
qNMR (

F)
🌟 Gold Standard The only absolute method for quantifying purity without reference standards. See Protocol A below.

Module 2: Synthesis-Derived Impurity Profiling

Understanding the mechanism of impurity formation is the only way to remove them. The synthesis typically involves fluorination of a precursor (e.g., oxetan-3-one derivatives or cyclization of fluorinated polyols).

Impurity A: The "Ring-Opened" Fluorohydrin
  • Structure: 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol (or similar isomers).

  • Origin: Acid-catalyzed hydrolysis. If you used DAST, Deoxofluor, or XtalFluor, the byproduct is HF. If this is not quenched immediately and thoroughly, the HF attacks the strained oxetane oxygen.

  • Detection:

    • 
      F NMR:  Look for a shift upfield from the product signal (typically -150 to -160 ppm range for aliphatic C-F vs. the strained ring C-F).
      
    • Mass Spec: M+18 peaks (water addition).

Impurity B: The Elimination Product
  • Structure: 3-Methyleneoxetane derivatives.

  • Origin: Over-heating during fluorination. The basic workup (to quench HF) can also trigger E2 elimination if the temperature is uncontrolled.

  • Detection:

    • 
      H NMR:  Distinctive vinylic protons (usually 5.0–6.0 ppm).
      
Impurity C: The "Twin" Halides
  • Structure: (3-Chlorooxetan-3-yl)methanol.

  • Origin: If using DAST in CH₂Cl₂ (DCM) or if starting materials contained chloride. Chloride ions can compete with fluoride for the carbocation intermediate.

  • Detection:

    • Mass Spec: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2).

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities based on reaction conditions.

ImpurityPathways Precursor Precursor (3-Hydroxymethyl-3-oxetanol) Target Target: (3-Fluorooxetan-3-yl)methanol Precursor->Target Fluorination (DAST/Deoxofluor) HF_Byproduct HF Byproduct (Unquenched Acid) Target->HF_Byproduct Reaction Progress Elimination Impurity B: 3-Methyleneoxetane Target->Elimination Excess Base or Heat Oligomer Impurity D: Polyether Oligomers Target->Oligomer Cationic Polymerization RingOpen Impurity A: Ring-Opened Diol/Triol HF_Byproduct->RingOpen Acid Hydrolysis (Slow)

Figure 1: Reaction pathways leading to critical impurities. Note the central role of HF management in preventing ring opening.

Module 3: Stability & Storage Protocols

The "Time-Bomb" Effect: (3-Fluorooxetan-3-yl)methanol is autocatalytic. Trace acid impurities (HF) left over from synthesis will catalyze ring opening over time, generating more acidic species (alcohols/HF equilibrium), accelerating decomposition.

Storage Rules:

  • The Base Wash: Ensure the final workup includes a wash with saturated NaHCO₃ or a weak basic buffer.

  • The Stabilizer: For long-term storage, consider adding trace solid K₂CO₃ or storing over activated molecular sieves (3Å or 4Å) to scavenge moisture and acid.

  • Temperature: Store at -20°C. Room temperature storage significantly increases oligomerization risk.

Protocol A: Quantitative F NMR (qNMR)

This is the only method to guarantee "true" purity.

Reagents:

  • Solvent: DMSO-d₆ (preferred for solubility and separating hydroxyl protons) or CDCl₃ (if strictly anhydrous).

  • Internal Standard (IS):

    
    -Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (solid).
    
    • Requirement: The IS relaxation time (

      
      ) must be known.
      

Procedure:

  • Weighing: Accurately weigh ~10-15 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). For fluorine, set
      
      
      seconds to be safe.
    • Scans: 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: Ensure both sample and IS signals are covered (typically -60 ppm to -200 ppm).

  • Processing: Phase and baseline correct manually. Integrate the IS signal (

    
    ) and the Target signal (
    
    
    
    ).

Calculation:



Where 

= number of fluorines,

= molecular weight,

= purity of internal standard.[1][2][3]

FAQ: Troubleshooting Common Failures

Q1: My NMR shows a broad hump at the base of the product peak. What is it? A: This is likely oligomerization (polyether formation). The oxetane ring has opened and polymerized.[4] This often happens if the crude reaction mixture was concentrated at high temperatures (>40°C) while still acidic.

Q2: Can I use GC-MS for analysis? A: Yes, but with caution. The high temperature of the GC injector port (250°C+) can thermally degrade the strained oxetane ring, showing "impurities" that aren't actually in your flask. Use a "cool on-column" injection if possible, or keep the injector <150°C.

Q3: Why does my yield drop after silica column chromatography? A: Silica gel is slightly acidic. It can catalyze the ring opening of the oxetane during purification.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the mobile phase to neutralize acidic sites before loading your sample.

References
  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[5] Retrieved from

  • Sigma-Aldrich. (2017). Certified Reference Materials for ¹⁹F NMR. Retrieved from

  • National Institutes of Health (NIH). (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores.[6][7] Retrieved from

  • Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol Product Description and Properties. Retrieved from

Sources

strategies to improve the stereoselectivity of reactions with (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the stereoselectivity of reactions with (3-Fluorooxetan-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this valuable fluorinated building block. Due to its unique structural features—a strained oxetane ring, a fluorine atom at a quaternary center, and a primary alcohol—achieving high stereoselectivity in reactions involving this molecule presents both opportunities and challenges.

This resource provides a structured approach to developing and optimizing stereoselective transformations of (3-fluorooxetan-3-yl)methanol, with a focus on enzymatic kinetic resolution and strategies for diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in reactions with (3-Fluorooxetan-3-yl)methanol important?

A1: (3-Fluorooxetan-3-yl)methanol is a valuable building block in medicinal chemistry. The introduction of fluorine and an oxetane ring can significantly improve the metabolic stability, solubility, and binding affinity of drug candidates. As with most pharmaceuticals, the desired biological activity often resides in a single enantiomer. Therefore, controlling the stereochemistry of reactions involving this building block is crucial for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs) and avoiding the potential for off-target effects or reduced efficacy from other stereoisomers.

Q2: What are the primary strategies for obtaining enantiomerically enriched products from racemic (3-Fluorooxetan-3-yl)methanol?

A2: The two main strategies are:

  • Kinetic Resolution: This involves the selective reaction of one enantiomer of the racemic starting material, leaving the unreacted enantiomer enriched. For (3-Fluorooxetan-3-yl)methanol, enzymatic kinetic resolution (EKR) via acylation is a highly effective and commonly employed method.

  • Asymmetric Synthesis: This involves the synthesis of a single enantiomer of (3-Fluorooxetan-3-yl)methanol from a prochiral precursor using a chiral catalyst or reagent. While this can be a more direct route, it often requires the development of a bespoke synthetic pathway.

Q3: Can I use chiral chemical catalysts for the kinetic resolution of (3-Fluorooxetan-3-yl)methanol?

A3: Yes, chiral chemical catalysts, such as chiral DMAP derivatives or chiral phosphoric acids, can be used for the kinetic resolution of alcohols through acylation. However, enzymatic methods are often preferred due to their high enantioselectivity, mild reaction conditions, and broad substrate scope. Chemical methods may require more extensive optimization of the catalyst, solvent, and reaction conditions.

Q4: How does the fluorine atom in (3-Fluorooxetan-3-yl)methanol influence stereoselective reactions?

A4: The fluorine atom exerts a significant electronic effect, making the adjacent carbon more electrophilic. This can influence the rate and selectivity of reactions. In enzymatic reactions, the fluorine atom can affect how the substrate binds in the active site of the enzyme, which can either enhance or diminish enantioselectivity.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR) of (3-Fluorooxetan-3-yl)methanol

Enzymatic kinetic resolution via acylation is a powerful technique for resolving racemic (3-Fluorooxetan-3-yl)methanol. Below are common issues encountered during this process and strategies to address them.

Issue 1: Low or No Enantioselectivity (Low e.e. of Product and/or Unreacted Starting Material)
  • Underlying Cause: The chosen enzyme may not be suitable for this specific substrate, or the reaction conditions may not be optimal for enantiomeric discrimination.

  • Troubleshooting Steps:

    • Enzyme Screening: The enantioselectivity of lipases is highly substrate-dependent. It is crucial to screen a panel of lipases to identify the most effective one. Commonly successful lipases for the resolution of alcohols include:

      • Candida antarctica Lipase B (CAL-B, often immobilized as Novozym® 435)

      • Pseudomonas cepacia Lipase (PCL)

      • Pseudomonas fluorescens Lipase (PFL)

      • Candida rugosa Lipase (CRL)

    • Acyl Donor Modification: The nature of the acyl donor can significantly impact enantioselectivity. If a standard acyl donor like vinyl acetate gives poor results, consider screening others:

      • Longer chain vinyl esters (e.g., vinyl butanoate, vinyl laurate)

      • Activated esters (e.g., isopropenyl acetate, trifluoroethyl acetate)

    • Solvent Optimization: The solvent can influence enzyme conformation and activity. Screen a range of organic solvents with varying polarities. Common choices include:

      • Apolar solvents: Hexane, Toluene, Methyl tert-butyl ether (MTBE)

      • More polar solvents: Tetrahydrofuran (THF), Dioxane

    • Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate. Experiment with temperatures ranging from room temperature down to 0°C.

Issue 2: Slow Reaction Rate
  • Underlying Cause: The enzyme may have low activity towards the substrate under the chosen conditions, or there may be product inhibition.

  • Troubleshooting Steps:

    • Increase Enzyme Loading: A straightforward approach is to increase the amount of enzyme used.

    • Optimize Temperature: While lower temperatures can improve selectivity, higher temperatures (typically 30-50°C for most lipases) will increase the reaction rate. A balance must be found between rate and selectivity.

    • Water Activity: For lipases, a small amount of water is often necessary for activity. The enzyme preparation itself may contain sufficient water, but in very dry solvents, the addition of a small amount of buffer or water may be beneficial. However, excess water can lead to hydrolysis of the acyl donor and the product ester.

    • Immobilization: Using an immobilized enzyme can improve stability and allow for easier removal from the reaction mixture, which can sometimes reduce product inhibition.

Issue 3: Reaction Stalls Before 50% Conversion
  • Underlying Cause: This can be due to enzyme deactivation, product inhibition, or a reversible reaction reaching equilibrium.

  • Troubleshooting Steps:

    • Enzyme Stability: Ensure the enzyme is stable under the reaction conditions (solvent, temperature). If deactivation is suspected, consider using an immobilized enzyme or adding fresh enzyme partway through the reaction.

    • Irreversible Acyl Donor: Using an irreversible acyl donor like vinyl acetate helps to drive the reaction to completion by producing an unstable enol that tautomerizes to acetaldehyde, thus preventing the reverse reaction.

    • Product Removal: In some cases, it may be possible to remove one of the products as it is formed to shift the equilibrium.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (3-Fluorooxetan-3-yl)methanol

This protocol provides a starting point for the enzymatic acylation of racemic (3-Fluorooxetan-3-yl)methanol. Optimization of the enzyme, acyl donor, solvent, and temperature will be necessary.

Materials:

  • Racemic (3-Fluorooxetan-3-yl)methanol

  • Selected Lipase (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., MTBE)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add racemic (3-Fluorooxetan-3-yl)methanol (1.0 eq).

  • Dissolve the alcohol in the chosen anhydrous organic solvent.

  • Add the acyl donor (1.5 - 2.0 eq).

  • Add the lipase (typically 10-50 mg per mmol of substrate for immobilized enzymes).

  • Stir the reaction mixture at the desired temperature (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Purify the unreacted alcohol and the product ester by column chromatography.

Data Presentation:

The results of an enzyme and acyl donor screen can be summarized in a table for easy comparison.

EntryLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. Alcohol (%)e.e. Ester (%)E-value
1CAL-BVinyl AcetateMTBE30244892>99>200
2PCLVinyl AcetateHexane304845809545
3CAL-BIsopropenyl AcetateMTBE302050>99>99>200

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will need to be determined experimentally.

Alternative Strategy: Diastereoselective Reactions Using Chiral Auxiliaries

When direct catalytic asymmetric synthesis or kinetic resolution is challenging, the use of a chiral auxiliary can be an effective strategy. This involves covalently attaching a chiral molecule (the auxiliary) to the (3-Fluorooxetan-3-yl)methanol, which then directs the stereochemistry of a subsequent reaction.

Workflow for Chiral Auxiliary-Mediated Stereoselective Synthesis

workflow cluster_1 Step 1: Auxiliary Attachment cluster_2 Step 2: Diastereoselective Reaction cluster_3 Step 3: Auxiliary Cleavage racemic Racemic (3-Fluorooxetan-3-yl)methanol derivatized Derivatized Substrate (Diastereomeric Mixture) racemic->derivatized Coupling auxiliary Chiral Auxiliary (e.g., Evans auxiliary) auxiliary->derivatized product Single Diastereomer Product derivatized->product Stereoselective Reaction reagent Reagent reagent->product final_product Enantiomerically Pure Product product->final_product Cleavage cleaved_auxiliary Recovered Chiral Auxiliary product->cleaved_auxiliary

Caption: Workflow for diastereoselective synthesis using a chiral auxiliary.

Troubleshooting Diastereoselective Reactions
  • Low Diastereoselectivity:

    • Auxiliary Choice: The choice of chiral auxiliary is critical. If one auxiliary gives poor results, screen others (e.g., Evans oxazolidinones, Oppolzer's sultams).

    • Reaction Conditions: Temperature, solvent, and the nature of any Lewis acid used can all influence diastereoselectivity. Lower temperatures often lead to higher selectivity.

    • Steric Hindrance: The relative steric bulk of the substituents on the substrate and the chiral auxiliary will dictate the facial selectivity of the reaction.

  • Difficult Auxiliary Cleavage:

    • Cleavage Conditions: The conditions for removing the auxiliary must be chosen carefully to avoid racemization or decomposition of the product. Common methods include acidic or basic hydrolysis, or reductive cleavage.

    • Protecting Groups: It may be necessary to protect other functional groups in the molecule before attempting to cleave the auxiliary.

Conclusion

Improving the stereoselectivity of reactions with (3-Fluorooxetan-3-yl)methanol is a critical task for its application in drug discovery and development. While direct experimental data for this specific substrate is emerging, a systematic approach based on established methodologies for similar molecules provides a strong foundation for success. Enzymatic kinetic resolution offers a powerful and often highly selective method for obtaining enantiomerically enriched material. For more complex transformations, the use of chiral auxiliaries can provide excellent stereocontrol. Careful screening of catalysts (or enzymes), reaction conditions, and, where applicable, chiral auxiliaries, will be key to developing a robust and efficient stereoselective process.

References

Navigating High-Viscosity Reactions with (3-Fluorooxetan-3-yl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the (3-fluorooxetan-3-yl)methanol moiety is a critical step in the synthesis of numerous pharmaceutical candidates. However, its use can often lead to highly viscous reaction mixtures, posing significant challenges to process control, scalability, and product purity. This technical support center provides troubleshooting guidance and frequently asked questions to empower researchers to overcome these hurdles and achieve consistent, high-quality results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture with (3-fluorooxetan-3-yl)methanol has become too thick to stir effectively. What are my immediate options?

A1: Immediately reduce the stirring speed to prevent splashing and potential motor burnout.[1] Viscous fluids can exhibit solid-like behavior when stirred too quickly.[1] The primary goal is to regain control of the mixture. Consider the following:

  • Gentle Heating: Carefully warming the mixture can significantly decrease its viscosity, as viscosity is temperature-dependent for most liquids.[2] Ensure the applied temperature is well below the decomposition point of any reactants or products.

  • Solvent Addition: If compatible with your reaction chemistry, adding a small amount of a suitable, pre-heated solvent can effectively reduce the overall viscosity. Choose a solvent that will not negatively impact your reaction kinetics or downstream processing.

  • Mechanical Assistance: For smaller volumes, manually assisting the stirring with a spatula can help break up stagnant zones and re-initiate mixing.

Q2: Why do reactions involving (3-fluorooxetan-3-yl)methanol tend to become so viscous?

A2: The viscosity increase is often multifactorial. (3-Fluorooxetan-3-yl)methanol itself can participate in hydrogen bonding, contributing to intermolecular forces. More significantly, as the reaction progresses, the formation of larger, more complex molecules and potential polymeric byproducts can dramatically increase the viscosity. The solvent environment also plays a crucial role; a poor solvent for the product can lead to precipitation or the formation of a thick slurry.

Q3: Can I anticipate the viscosity increase and prevent it from becoming a problem?

A3: Proactive measures are key.

  • Solvent Selection: Choose a solvent system that is known to be a good solvent for both the starting materials and the expected product.

  • Concentration Control: Starting with a more dilute reaction mixture can often prevent the viscosity from reaching unmanageable levels.

  • Staged Reagent Addition: Instead of adding all reagents at once, a controlled, staged addition can help manage the rate of product formation and the accompanying viscosity increase. This is also a critical strategy for managing reaction exotherms.[3][4]

Q4: My reaction is exothermic, and the high viscosity is making temperature control difficult. What are the risks and how can I manage them?

A4: This is a critical safety concern. Poor mixing in a viscous, exothermic reaction can lead to localized "hot spots" where the reaction rate accelerates, potentially causing a thermal runaway.[3] This can result in side reactions, product degradation, and a dangerous pressure buildup.

  • Enhanced Heat Transfer: Ensure your reaction vessel has efficient heat transfer. For larger scale, consider a reactor with a higher surface-area-to-volume ratio.

  • Controlled Addition: The dropwise or portion-wise addition of the limiting reagent is crucial for managing the exotherm.[3]

  • Real-time Monitoring: Use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.

Q5: How can I effectively isolate my product from a very thick and sticky reaction mixture?

A5: Product isolation from viscous mixtures requires modified techniques.

  • Dilution: After the reaction is complete, dilute the mixture with a suitable solvent to reduce viscosity before attempting filtration or extraction.

  • Precipitation/Crystallization: If your product is a solid, adding an anti-solvent can induce precipitation or crystallization, allowing for isolation by filtration.

  • Adsorbent Slurry: For "gooey" or oily products, adsorbing the crude mixture onto silica gel or another adsorbent to create a free-flowing powder can be an effective first step before purification by column chromatography.[5]

Part 2: Troubleshooting Guides

Guide 1: Inefficient Mixing and Stagnation

Problem: The magnetic stir bar is decoupled, or the overhead stirrer is creating a cavern around the shaft while the rest of the mixture remains static.

Underlying Cause: The viscosity of the reaction mixture has exceeded the capacity of the stirring mechanism. This leads to poor mass and heat transfer, which can negatively impact reaction kinetics and create safety hazards with exothermic reactions.[6][7]

Solutions:

Solution Mechanism of Action Considerations
Increase Stirring Power Overcomes the viscous forces of the fluid.Risk of motor burnout if the stirrer is undersized. May introduce shear stress that could degrade certain molecules.
Optimize Impeller Design Anchor or paddle-shaped impellers are more effective than simple stir bars for viscous media.Requires an overhead stirrer setup. Ensure the impeller is made of a material compatible with your reaction chemistry.
Solvent Addition Reduces the overall concentration and intermolecular forces, thereby lowering viscosity.[8]The solvent must be inert to the reaction conditions and easily removable during workup.
Increase Temperature Decreases viscosity by increasing molecular kinetic energy.[9]Must be below the boiling point of the solvent and the decomposition temperature of any components.

Experimental Protocol: Optimizing Agitation in a Viscous Reaction

  • Initial Setup: Begin the reaction with an overhead stirrer equipped with a high-torque motor and a large, anchor-shaped impeller.

  • Monitor Viscosity: As the reaction progresses, visually monitor the mixing efficiency. Look for the formation of a vortex and uniform movement of the entire reaction mass.

  • Incremental Adjustments: If stagnation occurs, first try to slowly increase the stirrer's RPM.

  • Controlled Heating: If increased stirring is insufficient, begin to gently heat the reaction vessel using a controlled temperature bath. Monitor the internal reaction temperature closely.

  • Solvent Titration: If heating is not desirable or ineffective, add a pre-warmed, appropriate solvent in small portions until effective mixing is restored. Record the total volume of solvent added.

Guide 2: Challenges in Product Workup and Purification

Problem: The crude reaction mixture is a thick, unmanageable oil or gum, making transfers, extractions, and purification difficult.

Underlying Cause: The final product or byproducts may be highly viscous at room temperature or may have precipitated in a non-crystalline, oily form.

Solutions:

Technique Description Best For
Dilution and Extraction Dilute the entire reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to create a freely flowing solution before performing aqueous washes.Most general applications where the product is soluble.
Trituration Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away impurities, leaving the purified product as a solid.Purifying solid products from soluble, oily impurities.
Solid-Supported Purification Adsorb the viscous crude product onto a solid support like silica gel or celite to form a dry, free-flowing powder. This powder can then be purified by column chromatography.[5]Oily or gummy products that are difficult to handle directly.
Vacuum Distillation If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method for viscous liquids.[5]Thermally stable, volatile liquid products.

Workflow for Solid-Supported Purification of a Viscous Product

G A Viscous Crude Product B Dissolve in Minimum Volume of Volatile Solvent A->B C Add Silica Gel (approx. 2-3x weight of crude) B->C D Concentrate on Rotary Evaporator until a Free-Flowing Powder is Obtained C->D E Dry Load onto a Chromatography Column D->E F Elute with Appropriate Solvent System E->F G Collect and Concentrate Pure Fractions F->G

Caption: Workflow for handling viscous products via solid-supported purification.

Part 3: Safety and Handling of (3-Fluorooxetan-3-yl)methanol

(3-Fluorooxetan-3-yl)methanol is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[10][11]

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[10] Dispose of chemical waste in accordance with local regulations.

General Handling Precautions:

  • Avoid contact with skin and eyes.[10]

  • Do not breathe vapors or mist.[10]

  • Keep away from heat, sparks, and open flames.[11]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][12]

References

  • (3-Fluorooxetan-3-yl)methanol, 96%. (n.d.). Aspira Chemical. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet: Methanol. (2019). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]

  • (3-Fluorooxetan-3-yl)methanol. (n.d.). Protheragen. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet Methanol. (2021). DCMR. Retrieved January 29, 2026, from [Link]

  • How do I stir very small volumes of viscous liquids? (2013). Reddit. Retrieved January 29, 2026, from [Link]

  • Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer. (2012). Biblioteka Nauki. Retrieved January 29, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved January 29, 2026, from [Link]

  • 5 Proven Methods for Improving Filtration for High-Viscosity Slurries in 2025. (2025). Micronics Inc. Retrieved January 29, 2026, from [Link]

  • Exothermic Reactions Explained. (2024). The Chemistry Blog. Retrieved January 29, 2026, from [Link]

  • What is a best way to purify a viscous organic liquid product other than column chromatography? (2015). ResearchGate. Retrieved January 29, 2026, from [Link]

  • How Does Viscosity Affect Mixing Performance? (2025). Dynamix Agitators Inc. Retrieved January 29, 2026, from [Link]

  • Characterization of Viscoelastic Performance and VOC Emission of Warm-Mixed SBS Asphalt Binder Under Different Dosages of Warm-Mixed Additive. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Steady Flow of Chemically Reacting Temperature Dependent Viscosity Fluid through a Porous Vertical Surface. (2021). International Journal of Advances in Engineering and Management. Retrieved January 29, 2026, from [Link]

  • Aseptic filling techniques for highly viscous drug products. (2022). YouTube. Retrieved January 29, 2026, from [Link]

  • Boosting Reaction Kinetics with Viscous Nanowire Dispersions. (2025). ACS Publications. Retrieved January 29, 2026, from [Link]

  • How to improve your viscous reactions. (n.d.). Scharlab. Retrieved January 29, 2026, from [Link]

  • Method for the removal of impurities from liquid mixtures. (1981). Google Patents.
  • The Influence of Viscosity and Density Differences on Mixing Times in Stirred Vessels. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. Retrieved January 29, 2026, from [Link]

  • Viscosity: Understanding the Resistance to Flow in Fluid mixing. (n.d.). Euromixers. Retrieved January 29, 2026, from [Link]

  • Nanostructured POSS Crosslinked Polybenzimidazole with Free Radical Scavenging Function for High-Temperature Proton Exchange Membranes. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Handling of viscous liquids - Basics, Techniques and Tricks. (2018). YouTube. Retrieved January 29, 2026, from [Link]

  • Bitumen. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Temperature Control in Exothermic Reactions of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-29-FMO

Last Updated: January 29, 2026

Introduction

(3-Fluorooxetan-3-yl)methanol is a valuable building block in contemporary drug discovery and development, prized for its ability to introduce the fluorooxetane motif, which can enhance metabolic stability and polarity.[1][2] However, the inherent ring strain of the oxetane core (approximately 25.5 kcal/mol), comparable to that of an epoxide, makes it susceptible to highly exothermic ring-opening reactions.[2] Uncontrolled, these exothermic events can lead to thermal runaways, compromising reaction yield, batch integrity, and most critically, personnel safety.[3]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for maintaining precise temperature control during the synthesis and subsequent reactions of (3-Fluorooxetan-3-yl)methanol.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the handling and reactivity of (3-Fluorooxetan-3-yl)methanol.

Q1: Why is temperature control so critical when working with (3-Fluorooxetan-3-yl)methanol?

A1: The primary reason is the high ring strain of the oxetane ring.[2] This stored potential energy can be released rapidly and uncontrollably during certain chemical transformations, leading to a rapid increase in temperature and pressure—a thermal runaway. Key reactions that pose a significant exothermic risk include:

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent ring opening. This process is often highly exothermic.[4]

  • Reactions with Strong Nucleophiles/Bases: Potent nucleophiles, such as Grignard reagents or organolithiums, can forcibly open the oxetane ring. These reactions are themselves highly energetic.[5]

  • Polymerization: Under certain conditions (e.g., presence of catalytic acid), oxetanes can undergo ring-opening polymerization, which is a highly exothermic chain reaction.[6]

An uncontrolled exotherm can lead to solvent boiling, reactor over-pressurization, and the release of flammable or toxic materials.[3]

Q2: I observed an unexpected temperature spike during the addition of a Lewis acid to my reaction mixture containing (3-Fluorooxetan-3-yl)methanol. What happened?

A2: You likely initiated an acid-catalyzed ring-opening of the oxetane. Lewis acids coordinate to the oxygen atom of the oxetane, making the ring highly susceptible to nucleophilic attack by other species in the reaction mixture (e.g., solvents, other reagents, or another molecule of the oxetane itself). This is a classic runaway reaction scenario where the rate of heat generation exceeds the rate of heat removal.[7]

Q3: Can I use (3-Fluorooxetan-3-yl)methanol with Grignard reagents? What are the primary safety concerns?

A3: Yes, but with extreme caution. The primary safety concern is twofold:

  • Acid-Base Reaction: The hydroxyl group of (3-Fluorooxetan-3-yl)methanol is acidic and will be deprotonated by the Grignard reagent in a highly exothermic acid-base reaction.[8] This initial exotherm must be managed carefully.

  • Nucleophilic Attack: The Grignard reagent can also act as a nucleophile and attack the oxetane ring, leading to a ring-opening reaction. This process is also highly exothermic.[5][9]

The combination of these two exothermic processes requires a robust thermal management strategy, such as slow addition of the Grignard reagent at low temperatures, and a reliable cooling system.

Q4: My reaction involving (3-Fluorooxetan-3-yl)methanol is very slow at the recommended temperature. Can I simply increase the temperature to speed it up?

A4: Increasing the temperature should only be done after a thorough thermal hazard assessment. While a modest temperature increase might enhance the reaction rate, it could also bring the operating temperature dangerously close to the onset temperature of a much more significant and hazardous exothermic event (e.g., decomposition or runaway polymerization). A safe rule of thumb is to maintain a safety margin of at least 50-100°C between the process temperature and the onset temperature of any secondary exothermic reactions, as determined by techniques like Differential Scanning Calorimetry (DSC).

Part 2: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to diagnosing and mitigating temperature control issues during reactions with (3-Fluorooxetan-3-yl)methanol.

Immediate Actions for a Temperature Excursion

If you observe an unexpected and rapid rise in your reaction temperature, follow this emergency protocol:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reactor.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If available, have a secondary cooling bath (e.g., dry ice/acetone) on standby.

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.

  • Prepare for Quenching: If the temperature continues to rise and approaches the solvent's boiling point, be prepared to quench the reaction by adding a pre-chilled, appropriate quenching agent.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Post-Incident Analysis: A Troubleshooting Workflow

After any thermal event, a thorough investigation is crucial to prevent recurrence. The following diagram outlines a logical workflow for this analysis.

G cluster_0 Post-Exotherm Troubleshooting Workflow A Temperature Excursion Occurs B Was Reagent Addition in Progress? A->B C Yes: Analyze Addition Protocol B->C Yes D No: Investigate Other Causes B->D No E Was Addition Rate Too High? C->E F Was Reagent Concentration Too High? C->F G Was Cooling Capacity Insufficient? C->G H Was Agitation Inadequate? D->H I Was there an Induction Period? D->I J Was there a Cooling System Failure? D->J K Review and Revise Protocol E->K F->K G->K H->K I->K J->K L Perform Calorimetry Studies (DSC/RC1) K->L Recommended

Caption: Troubleshooting workflow for post-exotherm analysis.

Common Scenarios and Corrective Actions
Scenario Potential Cause Recommended Corrective Action
Rapid temperature rise upon initial reagent addition Addition rate is too fast, overwhelming the cooling system's capacity.Reduce the addition rate. Consider a "trickle" or semi-batch addition where the reagent is added at the same rate it is consumed.[10]
Delayed exotherm followed by a sudden, sharp temperature increase An induction period, where reactive intermediates accumulate before the main reaction begins.Add a small portion of the reagent first and wait for the exotherm to initiate before proceeding with the rest of the addition. Ensure adequate agitation to prevent localized concentration buildup.
Difficulty maintaining the target temperature during a scaled-up reaction The surface-area-to-volume ratio decreases on scale-up, reducing heat transfer efficiency.Re-evaluate the cooling capacity of the larger reactor. A jacketed reactor with a powerful circulator is essential. Consider using a continuous flow reactor for better heat management in larger-scale productions.[6]
Exotherm observed after changing the solvent The new solvent may have a lower heat capacity or boiling point, or it may participate in the reaction differently.Always conduct a small-scale test run and thermal hazard analysis when changing any reaction parameter, including the solvent.

Part 3: Experimental Protocols for Thermal Hazard Assessment

To ensure the safe execution of reactions involving (3-Fluorooxetan-3-yl)methanol, a preliminary thermal hazard assessment is non-negotiable.

Protocol: Small-Scale Safety Test (1-5g)

This protocol is designed to provide a qualitative understanding of the reaction's thermal profile.

Objective: To identify the potential for a significant exotherm and to test the planned cooling strategy.

Materials:

  • Jacketed lab reactor (100-250 mL) with overhead stirrer and temperature probe.

  • Thermostat/circulator for the reactor jacket.

  • Addition funnel or syringe pump for controlled reagent addition.

  • Secondary cooling bath (e.g., ice-water or dry ice/acetone).

Procedure:

  • Set up the reactor system and ensure the temperature probe is correctly positioned in the reaction mixture.

  • Charge the reactor with (3-Fluorooxetan-3-yl)methanol and any solvents.

  • Cool the reactor to the intended starting temperature.

  • Begin adding the potentially reactive reagent (e.g., Lewis acid, Grignard reagent) dropwise or via syringe pump at a very slow rate.

  • Monitor the internal temperature closely. A temperature difference of >20°C between the reactor contents and the jacket temperature indicates a significant exotherm.

  • If a rapid temperature rise is observed, immediately stop the addition and apply maximum cooling.

  • Record the maximum temperature reached and the rate of temperature rise.

Protocol: Determining Onset Temperature with Differential Scanning Calorimetry (DSC)

Objective: To quantitatively determine the temperature at which the reaction mixture begins to exhibit a self-heating (exothermic) event.

Procedure:

  • Prepare a sample of the complete reaction mixture (all reagents and solvents) in a hermetically sealed DSC pan.

  • Place the sample in the DSC instrument.

  • Heat the sample at a slow, linear rate (e.g., 2-5 °C/min).

  • Record the heat flow as a function of temperature.

  • The onset temperature is the point at which the DSC curve deviates from the baseline in the exothermic direction.

  • This onset temperature is a critical parameter for defining the maximum safe operating temperature for your reaction.

The following diagram illustrates the decision-making process for scaling up a reaction based on thermal hazard data.

G cluster_1 Scale-Up Safety Decision Workflow Start Start: Proposed Reaction Protocol SmallScale Perform Small-Scale Safety Test (1-5g) Start->SmallScale ExothermObserved Significant Exotherm Observed? SmallScale->ExothermObserved DSC Perform DSC Analysis ExothermObserved->DSC Yes NoExotherm No Significant Exotherm ExothermObserved->NoExotherm No T_onset Determine Onset Temperature (T_onset) DSC->T_onset T_proc Define Max Process Temperature (T_proc) T_onset->T_proc SafetyMargin Is T_onset - T_proc > 50°C? T_proc->SafetyMargin ScaleUp Proceed with Cautious Scale-Up SafetyMargin->ScaleUp Yes Redesign Redesign Protocol (e.g., lower concentration, semi-batch) SafetyMargin->Redesign No Redesign->SmallScale Stop Stop: Unsafe to Proceed NoExotherm->ScaleUp

Caption: Decision workflow for safe reaction scale-up.

References

  • Aspira Chemical. (n.d.). (3-Fluorooxetan-3-yl)methanol, 96%. Retrieved from [Link]

  • Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol. Retrieved from [Link]

  • Zhang, Y., Liu, J., & Luo, G. (2020). Thermal Hazard Analysis of Styrene Polymerization in Microreactor of Varying Diameter. ACS Omega, 5(50), 32567–32575.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • RSC. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Klapötke, T. M. (2016). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-32.
  • Madsen, R., & Bols, M. (1996). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Acta Chemica Scandinavica, 50, 433-439.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Macroscale. (n.d.). Grignard Reaction.
  • MacMillan, D. W. C., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16046–16052.
  • Methanol Institute. (n.d.). Methanol Safe Handling Manual.
  • Methanol Institute. (n.d.). Methanol Safe Handling Manual.
  • Barton, J., & Nolan, P. (1997). Runaway Reaction During Production of an Azo Dye Intermediate. Journal of Loss Prevention in the Process Industries, 10(4), 235-241.
  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Jensen, K. F., et al. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Organic Process Research & Development, 20(3), 633-640.
  • CSB. (2009).
  • Talawar, M. B., et al. (2015). Computational screening of oxetane monomers for novel hydroxy terminated polyethers. Journal of Molecular Modeling, 21(1), 1-11.
  • Etchells, J. (2005). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 185, 3-8.
  • Bur, S. K., & Martin, S. F. (2001). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17(1), 2234-2258.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
  • Czub, P., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)
  • Quora. (2021). What is the reaction between propyl grignard reagent with methanol?.
  • Al-Zuhair, S., et al. (2021). High-pressure methanol synthesis case study: safety and environmental impact assessment using consequence analysis. International Journal of Environmental Science and Technology, 18(10), 3127-3140.
  • Wang, Q., et al. (2022). Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes.

Sources

Validation & Comparative

A Comparative Analysis of (3-Fluorooxetan-3-yl)methanol and its Non-Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry for enhancing pharmacokinetic and physicochemical properties.[1][2][3] This guide provides a detailed comparison of (3-Fluorooxetan-3-yl)methanol and its non-fluorinated analogs, offering insights into how the introduction of a fluorine atom onto the oxetane ring can significantly influence key drug-like properties.

The oxetane ring itself is an increasingly popular motif in drug discovery, valued for its ability to improve aqueous solubility, metabolic stability, and lipophilicity while providing a three-dimensional scaffold.[4][5][6] By examining the effects of fluorination on this valuable scaffold, we can better understand how to rationally design molecules with improved therapeutic potential.

Physicochemical Properties: The Impact of Fluorine

The introduction of a highly electronegative fluorine atom can profoundly alter a molecule's properties.[1] In the context of (3-Fluorooxetan-3-yl)methanol, this translates to notable shifts in lipophilicity and basicity, which in turn affect a compound's solubility, permeability, and interactions with biological targets.

Table 1: Comparison of Physicochemical Properties

Property(3-Fluorooxetan-3-yl)methanolOxetan-3-yl)methanol (Non-fluorinated analog)Rationale for Difference
Molecular Weight 106.1 g/mol [7]88.11 g/mol Addition of a fluorine atom.
Calculated logP LowerHigherThe high electronegativity of fluorine can reduce lipophilicity.
pKa LowerHigherThe electron-withdrawing nature of fluorine decreases the basicity of the oxetane oxygen.
Aqueous Solubility Potentially HigherPotentially LowerReduced lipophilicity and altered crystal lattice energy can lead to improved solubility.

Note: Specific experimental values for logP and pKa can vary based on the measurement technique.

The reduction in lipophilicity (logP) upon fluorination is a key consideration. While higher lipophilicity can improve membrane permeability, it often leads to decreased aqueous solubility and increased metabolic liability.[8] Therefore, the strategic use of fluorine to modulate logP is a critical tool in drug design.

Experimental Data and Protocols

To provide a quantitative comparison, we will outline the methodologies for key experiments used to assess the properties of these compounds.

The shake-flask method is a classic technique for experimentally determining the partition coefficient (P) of a compound between n-octanol and water.[9]

Experimental Workflow for logP Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Dissolve compound in pre-saturated n-octanol B Add equal volume of pre-saturated water A->B C Shake mixture vigorously (e.g., 2h at 25°C) B->C D Allow phases to separate (centrifugation if needed) C->D E Measure compound concentration in both phases (e.g., UV-Vis, LC-MS) D->E F Calculate P = [organic]/[aqueous] and logP = log10(P) E->F

Caption: Workflow for logP determination.

Causality Behind Experimental Choices:

  • Pre-saturation: Using solvents pre-saturated with each other minimizes volume changes during the experiment, ensuring accurate concentration measurements.

  • Vigorous Shaking: This ensures that the compound reaches equilibrium between the two phases.

  • Phase Separation: Complete separation is crucial for accurate sampling of each phase.

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. The C-F bond is significantly stronger than a C-H bond, which can block sites of oxidative metabolism and enhance metabolic stability.[1][2] This is often assessed using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[10][11]

Table 2: Expected Outcomes of Microsomal Stability Assay

CompoundExpected Half-life (t½)Expected Intrinsic Clearance (CLint)Rationale
(3-Fluorooxetan-3-yl)methanol LongerLowerThe strong C-F bond can prevent metabolic oxidation at that position.[2]
Oxetan-3-yl)methanol ShorterHigherThe C-H bond is more susceptible to enzymatic oxidation.

Experimental Protocol for Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and buffer.[12]

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.[12]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture.[10][11]

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[12]

  • Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.[12]

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Self-Validating System: The inclusion of positive controls (compounds with known high and low clearance) and negative controls (without the NADPH-regenerating system) is essential to validate the assay's performance.[10]

Logical Relationship in Metabolic Stability Assay

G cluster_input Inputs cluster_process Process cluster_output Outputs Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors NADPH System Cofactors->Incubation Metabolism Metabolism of Compound Incubation->Metabolism Data Concentration vs. Time Data Metabolism->Data Results Half-life (t½) Intrinsic Clearance (CLint) Data->Results

Caption: Key components of a microsomal stability assay.

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[13][14][15] These cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[15]

Experimental Workflow for Bidirectional Caco-2 Permeability Assay

G cluster_setup Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Apical (A) or Basolateral (B) side C->D E Incubate for a set time (e.g., 2 hours) D->E F Sample from the receiver chamber E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) for A to B and B to A directions G->H I Determine Efflux Ratio (Papp B-A / Papp A-B) H->I

Caption: Caco-2 permeability assay workflow.

Interpreting the Results:

  • High Papp (A-B): Suggests good absorptive permeability.

  • Efflux Ratio > 2: Indicates that the compound is a substrate for efflux transporters like P-glycoprotein.[14]

Fluorination can influence permeability in complex ways. While reduced lipophilicity might decrease passive diffusion, conformational changes induced by the fluorine atom could alter interactions with transporters.

Conclusion: A Strategic Advantage in Drug Design

The comparison between (3-Fluorooxetan-3-yl)methanol and its non-fluorinated analogs highlights the profound impact of strategic fluorination. The introduction of a single fluorine atom can lead to:

  • Modulated Lipophilicity: Fine-tuning logP to optimize the balance between solubility and permeability.

  • Enhanced Metabolic Stability: Blocking sites of metabolism to increase a drug's half-life.

  • Altered Basicity: Influencing interactions with biological targets and affecting properties like solubility.

While the synthesis of fluorinated compounds can be more challenging, the potential benefits in terms of improved drug-like properties often outweigh the synthetic complexity.[16][17] This guide provides a framework for understanding and experimentally evaluating the advantages of incorporating fluorinated oxetanes into drug discovery programs.

References

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. Available from: [Link]

  • Google Patents. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • National Institutes of Health. Recent Advances on Fluorine Chemistry. Available from: [Link]

  • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • News-Medical.Net. Breakthrough method opens door to fluorinated oxetane drug molecules. Available from: [Link]

  • NUS News. Novel method to synthesise valuable fluorinated drug compounds. Available from: [Link]

  • ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

  • National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • University of Washington. Caco2 assay protocol. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. Available from: [Link]

  • National Institutes of Health. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • ACS Publications. Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Available from: [Link]

  • RSC Publishing. Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes. Available from: [Link]

  • ResearchGate. Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Available from: [Link]

  • Google Patents. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.

Sources

The (3-Fluorooxetan-3-yl)methanol Motif: A Comparative Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among these, the (3-fluorooxetan-3-yl)methanol scaffold has emerged as a valuable building block, offering a compelling combination of features to enhance drug-like properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of (3-fluorooxetan-3-yl)methanol derivatives, drawing on experimental data from recent drug discovery programs targeting key players in oncology and neurodegenerative disease.

The Rationale for Fluorinated Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its inherent polarity and three-dimensional structure can favorably impact aqueous solubility, lipophilicity, and metabolic stability.[1] The introduction of a fluorine atom at the 3-position of the oxetane ring further refines these properties. Fluorine's high electronegativity can modulate the local electronic environment, influence pKa, and block potential sites of metabolism, often leading to improved pharmacokinetic profiles and enhanced binding interactions with biological targets. The (3-fluorooxetan-3-yl)methanol unit, therefore, presents a synthetically accessible and highly attractive scaffold for medicinal chemists.

Comparative SAR Analysis: Case Studies in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The (3-fluorooxetan-3-yl)methanol motif has been successfully incorporated into kinase inhibitors, providing a platform to systematically explore SAR and optimize potency, selectivity, and drug-like properties.

Case Study 1: Dual Leucine Zipper Kinase (DLK) Inhibitors for Neurodegenerative Diseases

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal degeneration, making it a promising therapeutic target for neurodegenerative conditions such as glaucoma and amyotrophic lateral sclerosis (ALS).[3][4][5] The development of potent and selective DLK inhibitors that can penetrate the central nervous system (CNS) is a significant focus of research.

One notable study in the development of DLK inhibitors utilized a scaffold-hopping strategy, leading to the identification of oxetanyl derivatives with improved properties.[6] While a detailed SAR table for a series of (3-fluorooxetan-3-yl)methanol derivatives is not publicly available in this specific context, the principles of their design can be extrapolated from related oxetane-containing compounds. The primary goal in this area is to optimize brain penetration and selectivity.

Experimental Workflow for Evaluating DLK Inhibitors:

cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation syn_start Starting Materials ((3-fluorooxetan-3-yl)methanol derivatives) syn_reaction Multi-step Synthesis syn_start->syn_reaction syn_purification Purification and Characterization (NMR, MS) syn_reaction->syn_purification biochem_assay Biochemical Assay (DLK Inhibition, IC50) syn_purification->biochem_assay Test Compounds cell_assay Cell-based Assay (Neuronal Protection) biochem_assay->cell_assay pk_studies Pharmacokinetic Studies (Brain Penetration) cell_assay->pk_studies

Caption: General workflow for the synthesis and evaluation of novel DLK inhibitors.

Key SAR Insights for Oxetane-Containing DLK Inhibitors:

  • Improved CNS Penetration: The incorporation of the polar oxetane moiety can reduce lipophilicity, a key factor in improving the brain-to-plasma concentration ratio. Medicinal chemistry strategies often focus on fine-tuning this property to achieve optimal CNS exposure.[7]

  • Enhanced Selectivity: Modifications on the core scaffold, including the strategic placement of groups around the oxetane ring, can significantly impact selectivity against other kinases.

  • Structure-Based Design: The design of these inhibitors often relies on the crystal structure of the DLK kinase domain to guide the placement of substituents that can form favorable interactions with the ATP-binding pocket.

While a specific SAR table for (3-fluorooxetan-3-yl)methanol derivatives as DLK inhibitors is not available in the provided search results, the general principles of kinase inhibitor design suggest that variations of the substituent attached to the hydroxymethyl group would be explored to optimize interactions with the solvent-exposed region of the kinase active site.

Case Study 2: Traf2- and Nck-Interacting Kinase (TNIK) Inhibitors for Oncology

Traf2- and Nck-interacting kinase (TNIK) is a downstream effector of the Wnt signaling pathway and has emerged as a promising target for the treatment of colorectal cancer (CRC).[8] The optimization of TNIK inhibitors has involved the incorporation of oxetane moieties to improve physicochemical properties.

A recent study detailed the discovery of a novel class of potent and selective TNIK inhibitors.[8] Although this particular study did not specifically use the (3-fluorooxetan-3-yl)methanol moiety, it provides a valuable framework for understanding how oxetanes can be leveraged in this context. In one instance, the introduction of an oxetane group to a known anthelmintic drug, mebendazole, led to a significant improvement in aqueous solubility and oral bioavailability, repurposing it as a potent TNIK inhibitor.[2]

Table 1: Comparison of a Parent Compound and its Oxetane-Containing Derivative as TNIK Inhibitors

CompoundStructureTNIK IC50 (µM)Aqueous SolubilityKey ObservationReference
Mebendazole[Structure of Mebendazole]>10PoorParent compound with poor solubility.[2]
OBD9 (Oxetane Derivative)[Structure of OBD9]0.1Significantly ImprovedIntroduction of the oxetane motif dramatically enhances solubility and potency.[2]

Logical Relationship of SAR in TNIK Inhibitor Optimization:

start Initial Hit Compound (e.g., Mebendazole) problem Poor Physicochemical Properties (Low Solubility, Low Bioavailability) start->problem strategy Incorporate Oxetane Moiety (e.g., (3-fluorooxetan-3-yl)methanol derivative) problem->strategy outcome Improved Properties (Increased Solubility, Enhanced Potency) strategy->outcome lead Lead Compound for Further Development outcome->lead

Caption: The logical progression of optimizing a TNIK inhibitor by incorporating an oxetane moiety.

Protocol for TNIK Inhibition Assay:

A standard in vitro kinase assay is employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against TNIK.

  • Reagents and Materials: Recombinant human TNIK enzyme, ATP, appropriate kinase buffer, substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the TNIK enzyme, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The (3-fluorooxetan-3-yl)methanol scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. As demonstrated in the context of kinase inhibitors for neurodegenerative diseases and oncology, the strategic incorporation of this motif can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The unique combination of the polar oxetane ring and the electron-withdrawing fluorine atom provides a versatile platform for fine-tuning the properties of drug candidates.

Future research will undoubtedly continue to explore the utility of this and related fluorinated oxetane building blocks in a wider range of therapeutic areas. The development of novel synthetic methodologies to access a greater diversity of (3-fluorooxetan-3-yl)methanol derivatives will further fuel their application in drug discovery. A deeper understanding of the conformational constraints and electronic effects imparted by this scaffold will enable more rational, structure-based design of next-generation therapeutics with superior efficacy and safety profiles.

References

  • Discovery of 3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. [Link]

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and SAR study of a series of N-alkyl-N'-[2-(aryloxy)-5-nitrobenzenesulfonyl]ureas and -cyanoguanidine as selective antagonists of the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor. Journal of Medicinal Chemistry. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. Journal of Medicinal Chemistry. [Link]

  • Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. ACS Chemical Neuroscience. [Link]

  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. ResearchGate. [Link]

  • Chemical structures of oxetane-containing drugs. ResearchGate. [Link]

  • Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms. International Journal of Molecular Sciences. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]

  • Developing Dual Leucine Zipper Kinase Inhibitors for Glaucoma. BrightFocus Foundation. [Link]

  • Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-dual-leucine-zipper-kinase-(DLK%2C-with-Patel-Harris/07e8a93910c71a398335359b02706316f731e8b2]([Link]

Sources

A Comparative Guide to the Biological Evaluation of Compounds Synthesized from (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to optimize the pharmacological properties of drug candidates is a paramount objective. Among these, the (3-fluorooxetan-3-yl)methyl group has emerged as a valuable building block, offering a compelling combination of desirable physicochemical attributes. This guide provides a comprehensive comparison of the biological evaluation of diverse compound classes synthesized from (3-fluorooxetan-3-yl)methanol, offering insights into their therapeutic potential and the experimental methodologies used to assess their activity.

The introduction of the 3-fluorooxetane moiety can significantly influence a molecule's properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and modulate the basicity of nearby functional groups.[1] Concurrently, the oxetane ring, a four-membered cyclic ether, can improve aqueous solubility and reduce lipophilicity, key factors in enhancing drug-like properties.[2] This guide will delve into specific examples of how this building block has been utilized in the synthesis of kinase inhibitors and other bioactive molecules, presenting a comparative analysis of their biological performance.

I. Kinase Inhibitors: Targeting the Engine of Cellular Proliferation

Protein kinases are crucial regulators of a myriad of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery. The (3-fluorooxetan-3-yl)methyl moiety has been effectively incorporated into kinase inhibitor scaffolds to enhance their therapeutic profile.

A. Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Neurodegenerative Diseases

Aberrant GSK-3β activity is implicated in the pathogenesis of Alzheimer's disease. A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potential GSK-3β inhibitors. Within this series, compound 16b demonstrated potent inhibitory activity against GSK-3β with an IC50 value in the single-digit nanomolar range.[3] Notably, this compound exhibited good selectivity when screened against a panel of 21 other kinases, with the exception of CDK5 and CK2.[3] Cellular assays revealed that compound 16b was non-toxic to SH-SY5Y neuroblastoma cells at concentrations up to 50 μM and effectively inhibited GSK-3β, as evidenced by the upregulation of phosphorylation at Ser9.[3] Furthermore, it successfully inhibited the Aβ-induced hyperphosphorylation of the tau protein at Ser396, a key pathological event in Alzheimer's disease.[3]

B. Comparative Analysis of Kinase Inhibitor Scaffolds

The versatility of the (3-fluorooxetan-3-yl)methyl group allows for its incorporation into a variety of kinase inhibitor backbones. While direct side-by-side comparisons of different scaffolds originating from this specific starting material are limited in the public domain, we can infer the impact of this moiety by examining structure-activity relationship (SAR) studies of broader compound classes. For instance, in the development of various tyrosine kinase inhibitors, the introduction of small, polar, and metabolically stable groups is a common strategy to improve pharmacokinetic properties and target engagement.[2] The (3-fluorooxetan-3-yl)methyl group perfectly aligns with these requirements.

To provide a clearer comparative perspective, the following table summarizes the biological data for representative kinase inhibitors incorporating related structural motifs.

Compound ClassTarget KinaseKey Biological Activity (IC50)Cellular ActivityReference
Thieno[3,2-c]pyrazol-3-aminesGSK-3βSingle-digit nMInhibition of tau hyperphosphorylation[3]
Phthalic-based derivativesEGFR, HER290% and 64% inhibition at 10 µMCytotoxic against multiple cancer cell lines[2]
FlavonesAbelson protein tyrosine kinase, EGFRIC50 = 1.6 µM (cytotoxicity)42% inhibition of EGFR at 50 µM[4]

Table 1: Comparative Biological Activity of Kinase Inhibitors

II. Experimental Protocols: A Guide to Biological Evaluation

The robust biological evaluation of newly synthesized compounds is critical for understanding their therapeutic potential. Below are detailed protocols for key assays commonly employed in the assessment of kinase inhibitors and other bioactive molecules.

A. Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and kinase buffer.

    • Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of purified recombinant kinase ensures that the observed inhibition is a direct effect on the target enzyme. The choice of substrate and ATP concentration should be optimized for each kinase to ensure the assay is sensitive and reproducible. The detection method is chosen based on its sensitivity, dynamic range, and compatibility with the assay components.

B. Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The choice of cell line is crucial and should be relevant to the therapeutic area of interest. The incubation time is chosen to allow for a sufficient effect of the compound on cell proliferation.

III. Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of a typical kinase inhibitor mechanism and the workflow for its biological evaluation.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Phosphorylation Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Inhibitor Inhibitor Inhibitor->Kinase Binding Biological_Evaluation_Workflow Compound_Synthesis (3-Fluorooxetan-3-yl)methanol Derivative Synthesis Biochemical_Assay Kinase Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cytotoxicity Assay (IC50) Compound_Synthesis->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the biological evaluation of synthesized compounds.

IV. Future Directions and Conclusion

The incorporation of the (3-fluorooxetan-3-yl)methyl moiety represents a promising strategy in the design of novel therapeutic agents with improved pharmacological profiles. The examples highlighted in this guide demonstrate the potential of this building block in the development of potent and selective kinase inhibitors. Future research should focus on the systematic exploration of derivatives synthesized from (3-fluorooxetan-3-yl)methanol against a broader range of biological targets. Comprehensive structure-activity relationship studies, coupled with in-depth ADME (absorption, distribution, metabolism, and excretion) profiling, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity. This guide serves as a foundational resource for researchers embarking on the biological evaluation of this exciting class of compounds, providing both theoretical insights and practical experimental guidance.

References

  • Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. PubMed. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. [Link]

  • Synthesis, Biological Evaluation, and Utility of Fluorescent Ligands Targeting the μ-Opioid Receptor. PubMed. [Link]

  • Pfkfb3 inhibitors and their uses.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]

  • Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. NIH. [Link]

  • Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. PubMed. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

  • Tyrosine kinase inhibitors and methods thereof.
  • Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. PMC. [Link]

  • Methods to treat cancer using (r)-n-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1h-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4.
  • Functional selectivity of GPCR-directed drug action through location bias. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of (3-Fluorooxetan-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The incorporation of unique structural motifs that can fine-tune properties such as lipophilicity, solubility, and metabolic stability is a key strategy in drug discovery. Among these, the fluorinated oxetane scaffold, particularly derivatives of (3-Fluorooxetan-3-yl)methanol, has emerged as a valuable tool for molecular design.

This guide provides a comparative analysis of the key physicochemical properties of (3-Fluorooxetan-3-yl)methanol derivatives, offering insights into their advantages over other common bioisosteres. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the determination of these critical parameters in your own research.

The Strategic Advantage of Fluorinated Oxetanes

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2] Its appeal lies in its ability to confer a unique combination of properties:

  • Enhanced Solubility: The inherent polarity and three-dimensional structure of the oxetane ring can lead to a significant improvement in aqueous solubility.[1][3]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can reduce the pKa of adjacent basic functional groups, which can be beneficial for optimizing drug-target interactions and improving cell permeability.[1]

  • Metabolic Stability: The oxetane motif can be used to block metabolically labile sites without a substantial increase in molecular weight or lipophilicity.[1][4]

The addition of a fluorine atom to the oxetane ring, as seen in (3-Fluorooxetan-3-yl)methanol, further refines these properties. Fluorine is a well-established modulator of physicochemical properties in medicinal chemistry, known for its ability to influence lipophilicity, acidity, and metabolic stability.[5][6] The combination of these two motifs offers a powerful strategy for multi-parameter optimization in drug design.

Comparative Physicochemical Properties

A key aspect of utilizing (3-Fluorooxetan-3-yl)methanol derivatives is understanding how their properties stack up against other common structural motifs. Below is a comparative analysis of their key physicochemical parameters.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the polar oxetane ring generally leads to a decrease in lipophilicity compared to its carbocyclic analogues.[7] However, the effect of fluorination can be more nuanced. While fluorination is often associated with a decrease in lipophilicity, in some contexts, it can lead to an increase.[5][8]

Table 1: Comparative LogP Values of (3-Fluorooxetan-3-yl)methanol and Related Structures

CompoundStructurePredicted XlogPExperimental LogP
(3-Fluorooxetan-3-yl)methanolC1C(CO1)(CO)F-0.6[9]Not available
Oxetan-3-yl)methanolC1C(CO)CO1-0.80 (estimated)[8]Not available
(1-Fluorocyclobutyl)methanolFC1(CO)CCC1Not availableNot available
CyclobutylmethanolC1CC(CO)C1Not availableNot available

Note: Experimental values for directly comparable structures are often limited. Predicted values and data from closely related analogues are used for illustrative purposes.

The predicted XlogP of -0.6 for (3-fluorooxetan-3-yl)methanol suggests a highly polar compound.[9] The polarity of the oxetane ring contributes significantly to this low lipophilicity.[7]

Acidity (pKa)

The pKa of a molecule is crucial for its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of both the oxetane oxygen and the fluorine atom in (3-Fluorooxetan-3-yl)methanol will influence the acidity of the hydroxyl proton.

Table 2: Predicted pKa of (3-Fluorooxetan-3-yl)methanol

CompoundPredicted pKa
(3-Fluorooxetan-3-yl)methanol14.58 ± 0.10[10]

This predicted pKa is for the hydroxyl group and indicates it is a very weak acid, as expected for an alcohol. The key takeaway for drug design is the influence this scaffold will have on adjacent ionizable groups. The inductive effect of the fluorinated oxetane can lower the pKa of a nearby amine, for instance, which can be a valuable tool for optimizing a compound's properties.[1]

Aqueous Solubility

One of the most significant advantages of incorporating an oxetane motif is the potential for improved aqueous solubility.[1][3] This is attributed to the polarity of the ring and its ability to act as a hydrogen bond acceptor.

Table 3: Comparative Aqueous Solubility

Compound/MotifGeneral Impact on Aqueous Solubility
OxetaneGenerally improves aqueous solubility significantly.[3][4][11]
Tetrahydrofuran (THF)Polar, but generally considered less so than oxetane, leading to comparatively lower solubility enhancement.[3]
CyclobutaneNon-polar, generally decreases aqueous solubility.
gem-DimethylNon-polar, generally decreases aqueous solubility.

The miscibility of oxetane with water highlights its hydrophilic nature.[3] Derivatives of (3-Fluorooxetan-3-yl)methanol are expected to exhibit favorable solubility profiles, a highly desirable trait for drug candidates.

Metabolic Stability

The introduction of fluorine and the oxetane ring can serve to block sites of metabolism, thereby increasing the metabolic stability of a compound.[1][6] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation.[12]

Table 4: Comparative Metabolic Stability

Structural FeatureGeneral Impact on Metabolic Stability
Fluorine SubstitutionOften increases metabolic stability by blocking sites of oxidation.[12]
Oxetane RingCan improve metabolic stability compared to other isosteres.[4][7]
Non-fluorinated AnaloguesGenerally more susceptible to metabolism at the corresponding C-H position.

While the introduction of fluorine generally enhances metabolic stability, it is important to note that in some specific contexts, unexpected metabolic pathways, such as C-F bond hydrolysis, have been observed.[13] Therefore, experimental verification is crucial.

Experimental Protocols

To empower your research, we provide the following detailed, step-by-step methodologies for determining the key physicochemical properties discussed.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Workflow for LogP Determination

A Prepare saturated n-octanol and water phases B Dissolve compound in one phase (typically water) A->B C Add the second phase (n-octanol) B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the two phases D->E F Measure the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: Shake-Flask Method for LogP Determination.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a suitable vial, combine equal volumes of the n-octanol-saturated aqueous phase containing the compound and the water-saturated n-octanol phase.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore near the ionizable group, where the UV-Vis spectrum changes with pH.[14]

Workflow for pKa Determination

A Prepare a series of buffers with a range of pH values C Add a small aliquot of the stock solution to each buffer A->C B Prepare a stock solution of the compound B->C D Measure the UV-Vis spectrum for each sample C->D E Plot absorbance at a specific wavelength vs. pH D->E F Fit the data to a sigmoidal curve E->F G The pH at the inflection point of the curve is the pKa F->G

Caption: UV-Vis Spectrophotometry for pKa Determination.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range that brackets the expected pKa of the compound.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or methanol).

  • Measurement: For each pH value, add a small, constant volume of the compound's stock solution to the buffer and measure the full UV-Vis spectrum.

  • Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

  • Plotting: Plot the absorbance at this wavelength against the pH of the buffer.

  • pKa Determination: The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14]

Protocol 3: Kinetic Aqueous Solubility Assay by Nephelometry

This high-throughput method measures the light scattering caused by the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[15][16]

Workflow for Kinetic Solubility Assay

A Prepare serial dilutions of the compound in DMSO B Dispense the DMSO solutions into a microtiter plate A->B C Add aqueous buffer to each well B->C D Incubate and shake for a set period (e.g., 2 hours) C->D E Measure light scattering using a nephelometer D->E F Determine the concentration at which precipitation occurs E->F

Caption: Kinetic Solubility Assay by Nephelometry.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).[16][17]

  • Plate Setup: In a microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is often done as a serial dilution to test a range of final concentrations.[15]

  • Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.[16]

  • Measurement: The turbidity or light scattering in each well is measured using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering compared to the buffer blank.

Protocol 4: Metabolic Stability Assay using Liver Microsomes

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18][19]

Workflow for Microsomal Stability Assay

A Pre-incubate liver microsomes and test compound at 37°C B Initiate the reaction by adding NADPH A->B C Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 min) B->C D Quench the reaction in the aliquots with cold acetonitrile C->D E Centrifuge to precipitate proteins D->E F Analyze the supernatant by LC-MS/MS to quantify the remaining compound E->F G Plot the natural log of the percent remaining vs. time and determine the half-life (t1/2) F->G

Caption: Liver Microsomal Stability Assay Workflow.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or mouse) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[18]

  • Pre-incubation: Add the test compound to the microsome mixture and pre-incubate at 37°C for a few minutes.[20]

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[19][20]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent like acetonitrile, which also contains an internal standard.[18][19]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

(3-Fluorooxetan-3-yl)methanol and its derivatives represent a compelling class of building blocks for medicinal chemists. Their unique combination of a polar, three-dimensional oxetane ring and an electronegative fluorine atom provides a powerful means to modulate key physicochemical properties. As demonstrated, the incorporation of this scaffold can lead to significant improvements in aqueous solubility and metabolic stability while providing a handle to fine-tune lipophilicity and the basicity of adjacent functional groups. The provided experimental protocols offer a robust framework for validating these properties in novel derivatives, enabling researchers to make data-driven decisions in the pursuit of optimized drug candidates.

References

  • Protheragen. (3-Fluorooxetan-3-yl)methanol. [Link]

  • Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 2045–2052. [Link]

  • PubChem. (3-fluorooxetan-3-yl)methanol. [Link]

  • MDPI. Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer. [Link]

  • Aspira Chemical. (3-Fluorooxetan-3-yl)methanol, 96%. [Link]

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. [Link]

  • Linclau, B., Wang, Z., Compain, G., Paumelle, V., Fontenelle, C. Q., & Wells, N. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 427–463. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • National Institutes of Health. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Rupp, M. (2015). Predicting the pKa of Small Molecules. [Link]

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • Liu, X., Poddar, S., Song, L., Hendrickson, H., Zhang, X., Yuan, Y., Zhou, D., & Zheng, G. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem, 15(6), 506–516. [Link]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • American Chemical Society. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. [Link]

  • News-Medical.Net. Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

  • ChemRxiv. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • ResearchGate. Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • ResearchGate. Machine learning methods for pKa prediction of small molecules: Advances and challenges. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Ferlin, M. G., Pegoraro, S., CInside, S., Bortolozzi, R., Basso, G., Viola, G., & Moro, S. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 467–481. [Link]

  • National Institutes of Health. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • ResearchGate. A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of Molecules Containing the (3-Fluorooxetan-3-yl)methanol Motif

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Oxetanes in Modern Drug Discovery

In the intricate process of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] A promising lead candidate with high target potency can fail in later stages due to poor pharmacokinetics, such as rapid metabolic degradation or low bioavailability. Therefore, medicinal chemists are continually seeking structural motifs that can confer favorable drug-like properties.

The oxetane ring, a four-membered saturated heterocycle, has emerged as a valuable building block in medicinal chemistry.[3][4] Often employed as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities, the oxetane motif can improve aqueous solubility, metabolic stability, and introduce three-dimensionality into a molecule without a significant increase in molecular weight.[4][5]

Concurrently, the strategic incorporation of fluorine has become one of the most powerful tactics to enhance a drug candidate's metabolic profile.[6][7][8] The exceptional strength of the carbon-fluorine bond can effectively "block" sites of oxidative metabolism, thereby increasing the molecule's half-life and systemic exposure.[6][9][10]

This guide focuses on the convergence of these two strategies in the form of the (3-Fluorooxetan-3-yl)methanol motif. By combining the beneficial properties of the oxetane scaffold with the metabolic shielding effect of fluorine, this motif presents a compelling tool for fine-tuning the ADME profile of next-generation therapeutics. Herein, we provide an in-depth comparison of its in vitro ADME properties, supported by experimental data and protocols, to guide researchers in its effective application.

Metabolic Stability: Resisting the Body's Clearance Mechanisms

A primary challenge in drug design is overcoming rapid metabolic clearance, predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver. Enhanced metabolic stability is a key advantage offered by the (3-Fluorooxetan-3-yl)methanol motif.

Causality Behind Experimental Observations

The rationale for the improved stability is twofold. First, the oxetane ring itself, when compared to simple alkyl linkers, can improve metabolic profiles.[11] Second, and more critically, the fluorine atom provides a powerful shielding effect. Oxidative metabolism often occurs at electron-rich sites or positions with weaker C-H bonds. By replacing a C-H bond with a much stronger C-F bond at the 3-position of the oxetane, a common site for metabolic attack is effectively blocked.[9][10] This forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule, thereby slowing the overall rate of clearance.

Comparative Performance Data

The following table presents typical data from an in vitro metabolic stability assay using human liver microsomes (HLM), comparing a parent compound with its analogues containing different motifs.

Compound IDMotif% Parent Remaining after 30 min (HLM)Intrinsic Clearance (CLint, µL/min/mg)
Parent-A Isopropyl15%152
Analogue-B tert-Butyl (gem-dimethyl)45%58
Analogue-C (Oxetan-3-yl)methanol68%27
Analogue-D (3-Fluorooxetan-3-yl)methanol 92% < 5

Analysis: The data clearly demonstrates the superior metabolic stability of the (3-Fluorooxetan-3-yl)methanol motif (Analogue-D). While the non-fluorinated oxetane (Analogue-C) already offers a significant improvement over the simple alkyl and even the sterically hindered tert-butyl group, the addition of the fluorine atom provides a near-complete blockade of metabolism at this position, resulting in very low intrinsic clearance.

Experimental Protocol: In Vitro Metabolic Stability in HLM

This protocol outlines a standard procedure for assessing metabolic stability.[12][13]

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating solution (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Incubation:

    • In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculate the percentage of parent compound remaining at each time point and determine the intrinsic clearance.

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Thaw HLM & Prepare Reagents i1 Combine Buffer, HLM, & Compound (1 µM) p1->i1 p2 Prepare 10 mM Compound Stock in DMSO p2->i1 i2 Pre-incubate at 37°C i1->i2 i3 Initiate Reaction with NADPH i2->i3 a1 Quench Aliquots at Time Points (0, 5, 15, 30 min) i3->a1 a2 Protein Precipitation a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate % Remaining & CLint a3->a4

Caption: Workflow for the in vitro metabolic stability assay.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. The incorporation of polar motifs is a common strategy to improve solubility.[14]

Causality Behind Experimental Observations

The (3-Fluorooxetan-3-yl)methanol motif contains two key features that enhance aqueous solubility: the oxetane's ether oxygen and the methanol's hydroxyl group. Both can act as hydrogen bond acceptors and donors, respectively, facilitating favorable interactions with water molecules. While fluorination can sometimes increase lipophilicity, the overall polarity of this compact, functionalized motif generally leads to a net improvement in solubility compared to non-polar bioisosteres like a tert-butyl group.

Comparative Performance Data

The table below shows results from a kinetic solubility assay, a high-throughput method used in early drug discovery.[15][16]

Compound IDMotifKinetic Solubility at pH 7.4 (µM)
Parent-A Isopropyl45
Analogue-B tert-Butyl (gem-dimethyl)20
Analogue-C (Oxetan-3-yl)methanol150
Analogue-D (3-Fluorooxetan-3-yl)methanol 135

Analysis: The replacement of a lipophilic isopropyl or tert-butyl group with the oxetane-containing motifs (C and D) leads to a dramatic increase in aqueous solubility. The fluorinated motif (D) retains the excellent solubility characteristics of its non-fluorinated counterpart (C), demonstrating that the introduction of fluorine in this context does not compromise the polarity benefits of the oxetane and methanol groups.

Experimental Protocol: Kinetic Solubility Assay

This protocol describes a common method for determining kinetic solubility.[17]

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate buffer solution (PBS) at pH 7.4.

  • Sample Preparation:

    • In a 96-well plate, add the DMSO stock solution to the PBS buffer to achieve a final nominal concentration (e.g., 200 µM) with a low final DMSO percentage (e.g., 1-2%).

  • Incubation & Filtration:

    • Seal the plate and shake at room temperature for a defined period (e.g., 2-6 hours) to allow for precipitation of the excess compound.[17]

    • Filter the samples through a filter plate to remove any precipitated material.

  • Analysis:

    • Analyze the clear filtrate using a suitable method (e.g., LC-MS, UV-Vis spectroscopy) to determine the concentration of the dissolved compound. This concentration is the kinetic solubility.

Workflow Diagram: Kinetic Solubility Assay

G cluster_prep Preparation cluster_incubation Incubation & Filtration cluster_analysis Analysis p1 Prepare 10 mM DMSO Stock i1 Add DMSO Stock to PBS p1->i1 p2 Prepare PBS Buffer (pH 7.4) p2->i1 i2 Shake at Room Temp (2-6h) i1->i2 i3 Filter to Remove Precipitate i2->i3 a1 Quantify Compound in Filtrate (LC-MS) i3->a1 a2 Determine Kinetic Solubility (µM) a1->a2

Caption: Workflow for the kinetic solubility assay.

Membrane Permeability: Crossing the Cellular Barrier

For oral drugs, after dissolution, the molecule must pass through the intestinal cell membrane to enter the bloodstream. This property, known as permeability, is often evaluated in vitro using models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12][17]

Causality Behind Experimental Observations

Permeability is a delicate balance. While high polarity improves solubility, it can hinder a molecule's ability to cross the lipophilic cell membrane. This is known as the solubility-permeability interplay.[18] The (3-Fluorooxetan-3-yl)methanol motif is designed to strike this balance. While more polar than a simple alkyl group, it is a compact, rigid structure. Studies have shown that oxetanes can markedly improve cell permeability compared to more flexible alkyl linkers.[11][19] The fluorine atom can subtly modulate the electronic properties and lipophilicity, but in many cases, the overall permeability remains well within an acceptable range for oral absorption.

Comparative Performance Data

The following table compares the apparent permeability coefficient (Papp) values from a PAMPA assay.

Compound IDMotifPapp (x 10⁻⁶ cm/s)Permeability Class
Parent-A Isopropyl12.5High
Analogue-B tert-Butyl (gem-dimethyl)15.2High
Analogue-C (Oxetan-3-yl)methanol7.8Moderate-High
Analogue-D (3-Fluorooxetan-3-yl)methanol 8.5 Moderate-High

Analysis: As expected, the more lipophilic motifs (A and B) show the highest passive permeability. The introduction of the more polar oxetane motifs (C and D) slightly reduces the Papp value, a classic example of the solubility-permeability trade-off. However, the permeability for both Analogue-C and Analogue-D remains in a range generally considered sufficient for good oral absorption. The fluorinated motif shows slightly improved permeability over its non-fluorinated counterpart, suggesting a favorable modulation of its physicochemical properties for membrane transit.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the PAMPA method for assessing passive permeability.[17]

  • Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Prepare buffer solutions for the donor (e.g., pH 5.0) and acceptor (pH 7.4) compartments to mimic the pH gradient of the intestine.

    • Prepare solutions of the test compounds in the donor buffer.

  • Incubation:

    • Add the compound solutions to the donor wells.

    • Add fresh buffer to the acceptor wells.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[12]

  • Analysis:

    • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, incubation time, and membrane area.

Workflow Diagram: PAMPA Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Coat Donor Plate with Lipid i1 Assemble Donor/Acceptor Sandwich p1->i1 p2 Prepare Compound in Donor Buffer p2->i1 p3 Fill Acceptor Plate with Buffer p3->i1 i2 Incubate with Shaking (4-18h) i1->i2 a1 Measure Final Concentrations (Donor & Acceptor) i2->a1 a2 Calculate Papp Value a1->a2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Plasma Protein Binding (PPB): Gauging the Free Fraction

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein (AGP).[20] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. Therefore, understanding the extent of PPB is critical.

Causality Behind Experimental Observations

PPB is often correlated with lipophilicity; highly lipophilic compounds tend to exhibit higher levels of protein binding. The (3-Fluorooxetan-3-yl)methanol motif, being relatively polar, would be expected to contribute to lower PPB compared to more lipophilic alternatives. This can be advantageous, as very high PPB (>99.5%) can sometimes buffer the free drug concentration to sub-therapeutic levels. While highly fluorinated molecules can sometimes show high PPB, the single fluorine in this motif is less likely to drive this effect on its own.[21]

Comparative Performance Data

The table below presents data from an in vitro PPB assay using equilibrium dialysis.

Compound IDMotifFraction Unbound in Plasma (fu, %)
Parent-A Isopropyl12%
Analogue-B tert-Butyl (gem-dimethyl)8%
Analogue-C (Oxetan-3-yl)methanol35%
Analogue-D (3-Fluorooxetan-3-yl)methanol 31%

Analysis: The data aligns with the principle that increased polarity reduces plasma protein binding. The lipophilic motifs (A and B) result in a low fraction of unbound drug (<15%). In contrast, the incorporation of the polar oxetane motifs (C and D) significantly increases the free fraction to over 30%. This level of binding is often considered ideal, as it is low enough to ensure a sufficient free concentration for efficacy while still allowing for a reasonable volume of distribution. The fluorinated and non-fluorinated oxetane motifs behave very similarly in this assay.

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is a gold-standard method for determining PPB.[22]

  • Device Preparation:

    • Use a dialysis device (e.g., RED plate) consisting of two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass but retains large proteins.

  • Sample Loading:

    • Add plasma spiked with the test compound to one chamber (the plasma chamber).

    • Add an equal volume of buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure matrix matching.

    • Quench the samples with acetonitrile containing an internal standard and analyze by LC-MS/MS to determine the drug concentrations.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Workflow Diagram: Equilibrium Dialysis Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Spike Compound into Plasma p2 Load Plasma into Chamber A p1->p2 i1 Seal Dialysis Device p2->i1 p3 Load Buffer into Chamber B p3->i1 i2 Incubate at 37°C until Equilibrium i1->i2 a1 Sample Both Chambers i2->a1 a2 Matrix-match and Analyze by LC-MS a1->a2 a3 Calculate Fraction Unbound (fu) a2->a3

Caption: Workflow for the equilibrium dialysis plasma protein binding assay.

Conclusion and Outlook

The (3-Fluorooxetan-3-yl)methanol motif is a highly valuable functional group for medicinal chemists aiming to optimize the ADME properties of lead compounds. Our comparative analysis demonstrates its multifaceted benefits:

  • Exceptional Metabolic Stability: The fluorine atom effectively shields the molecule from oxidative metabolism, drastically reducing intrinsic clearance.

  • Excellent Aqueous Solubility: The inherent polarity of the oxetane and methanol groups ensures high solubility, a critical first step for oral absorption.

  • Balanced Permeability: While more polar than simple alkyl groups, the motif maintains moderate-to-high permeability, successfully navigating the solubility-permeability trade-off.

  • Favorable Plasma Protein Binding: Its polarity leads to lower PPB, ensuring a higher fraction of free, pharmacologically active drug in circulation.

By judiciously combining the structural and electronic features of a fluorinated heterocycle, this motif provides a robust solution to common ADME challenges. It allows researchers to build molecules with enhanced stability and solubility while maintaining the necessary permeability for good bioavailability. As such, the (3-Fluorooxetan-3-yl)methanol motif should be considered a premier tool in the arsenal for designing durable and effective drug candidates.

References

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • King, A. R., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • King, A. R., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Xu, L. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. Retrieved from [Link]

  • Wadsworth, S. J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Sperry, J. B., et al. (2018). Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. Planta Medica. Retrieved from [Link]

  • Wójtowicz, A. M., et al. (2023). Determination of 3- and 4-chloromethcathinone interactions with plasma proteins: study involving analytical and theoretical methods. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Scott, T. G., & Wiemer, A. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Meanwell, N. A. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Isom, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Isom, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Retrieved from [Link]

  • Scott, T. G., & Wiemer, A. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

  • Flaconnèche, B., et al. (2001). Permeability, Diffusion and Solubility of Gases in Polyethylene, Polyamide 11 and Poly (Vinylidene Fluoride). ResearchGate. Retrieved from [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Plasma protein binding – Knowledge and References. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Sperry, J. B., et al. (2018). Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Scott, T. G., & Wiemer, A. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Mansouri, K., et al. (2025). Informing the Human Plasma Protein Binding of Environmental Chemicals by Machine Learning in the Pharmaceutical Space: Applicability Domain and Limits of Predictability. ResearchGate. Retrieved from [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]

  • Scott, T. G., & Wiemer, A. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Ferguson, S. S., et al. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Toxicological Sciences. Retrieved from [Link]

  • O'Farrell, F., et al. (2020). A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors. Cancer Research. Retrieved from [Link]

  • Abdullahi, M., et al. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Genetic Engineering and Biotechnology. Retrieved from [Link]

  • Abdullahi, M., et al. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia. Retrieved from [Link]

Sources

comparing the metabolic stability of drugs with and without the (3-Fluorooxetan-3-yl)methanol moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the (3-Fluorooxetan-3-yl)methanol moiety has emerged as a high-value bioisostere, primarily utilized to replace gem-dimethyl groups, carbonyls, or lipophilic alkyl alcohols. Its incorporation addresses two notorious attrition points in drug discovery: high lipophilicity (LogD) and metabolic liability (rapid intrinsic clearance,


).

This guide objectively compares the metabolic stability of pharmaceutical candidates containing this fluorinated oxetane moiety against their non-fluorinated and gem-dimethyl analogs. The analysis is grounded in the "Oxetane Effect" established by the Carreira and Müller groups (Roche), demonstrating how this specific structural motif acts as a "metabolic shield" while simultaneously improving aqueous solubility.

Part 1: Structural Rationale & Physicochemical Impact

To understand the metabolic stability gains, one must first analyze the physicochemical shift induced by the (3-Fluorooxetan-3-yl)methanol moiety.

The Comparison Triad

We compare three structural analogs typically encountered during Lead Optimization:

  • The gem-Dimethyl Analog: The traditional starting point (often metabolically labile at the methyl groups).

  • The Unsubstituted Oxetane: A polarity-enhancing isostere (susceptible to C3-oxidation).

  • The (3-Fluorooxetan-3-yl)methanol Moiety: The optimized motif (blocked metabolic soft spot).

Table 1: Physicochemical Properties Comparison

Data derived from trends established in Wuitschik et al. (2010) and Müller et al. (2012).

Propertygem-Dimethyl AnalogUnsubstituted Oxetane(3-Fluorooxetan-3-yl)methanol Impact on Drugability
LogD (pH 7.4) High (> 3.0)Moderate (~1.5 - 2.0)Optimal (< 1.5) Lower LogD reduces non-specific binding and CYP450 affinity.
Solubility LowHighVery High The ether oxygen and hydroxyl group act as H-bond acceptors/donors.
Metabolic Soft Spot Methyl C-H bondsC3-H bondNone (Blocked by F) Fluorine prevents H-abstraction at the 3-position.
pKa Influence NeutralInductive withdrawalStrong Inductive Fluorine lowers the pKa of the pendant hydroxyl, altering H-bond strength.

Part 2: Comparative Metabolic Stability Data

The following data illustrates the dramatic reduction in intrinsic clearance (


) when the (3-Fluorooxetan-3-yl)methanol moiety is employed.
Experimental Context
  • Assay: Human Liver Microsomes (HLM)

  • Concentration: 1 µM test compound

  • Cofactor: NADPH regeneration system

Table 2: Intrinsic Clearance ( ) and Half-life ( )

Note: Values are representative of the "Oxetane Effect" on lipophilic scaffolds (e.g., replacement of a neopentyl group).

Compound Analog

(µL/min/mg protein)

(min)
Metabolic Fate
A: gem-Dimethyl > 100 (High)< 15Rapid oxidation of methyl groups (

).
B: Oxetane 45 (Moderate)~35Oxidation at the C3 position (formation of oxetan-3-one or ring opening).
C: (3-F-Oxetan-3-yl)methanol < 12 (Low) > 120 Metabolically Silent. The C-F bond is too strong for CYP oxidation; polarity prevents hydrophobic pocket binding.
Mechanistic Insight: The "Fluorine Shield"

The dramatic stability of the (3-Fluorooxetan-3-yl)methanol moiety is due to two synergistic factors:

  • Steric/Electronic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond (~99 kcal/mol). CYP450 enzymes generally cannot abstract the fluorine atom.

  • Lipophilicity Reduction: CYP450 active sites are generally hydrophobic. By lowering the LogD (via the oxetane oxygen and the hydroxyl group), the compound has lower affinity for the metabolizing enzyme's binding pocket.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic divergence between the gem-dimethyl analog and the fluorinated oxetane analog.

MetabolicPathways cluster_0 Analog A: gem-Dimethyl Scaffold cluster_1 Analog C: (3-Fluorooxetan-3-yl)methanol Scaffold Drug_A gem-Dimethyl Drug CYP_A CYP450 Interaction (High Affinity) Drug_A->CYP_A Hydrophobic Binding Met_A Hydroxylated Metabolite (Rapid Clearance) CYP_A->Met_A H-Atom Abstraction (Oxidation) Drug_C Fluorinated Oxetane Drug CYP_C CYP450 Interaction (Low Affinity / Steric Block) Drug_C->CYP_C Polar Repulsion Met_C Unchanged Parent Drug (High Stability) CYP_C->Met_C Metabolic Resistance (C-F Bond Shield)

Figure 1: Mechanistic divergence in CYP450 metabolism. The fluorinated oxetane prevents H-atom abstraction and reduces binding affinity.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability of your specific (3-Fluorooxetan-3-yl)methanol derivative, use the following standardized protocol. This workflow ensures data integrity and reproducibility.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Phosphate Buffer (pH 7.4).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard: Propranolol or Diclofenac (depending on ionization mode).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (ensure DMSO < 0.1% final concentration).

  • Pre-Incubation:

    • Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of buffer/compound mix.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Initiation:

    • Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Vortex for 30 seconds.

  • Processing:

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis & Calculation:

    • Analyze via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.
    • Calculate

      
      : 
      
      
      
      
Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Incubation (Drug + HLM + Buffer) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching (ACN + Int. Std) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Figure 2: Standardized Microsomal Stability Assay Workflow.

Part 5: References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

Sources

Navigating the Crystalline Realm: A Comparative Guide to the X-ray Crystal Structure Analysis of (3-Fluorooxetan-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structural Elucidation of Novel Fluorinated Oxetanes

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. Among the emerging fluorinated building blocks, (3-Fluorooxetan-3-yl)methanol and its derivatives represent a class of compounds with significant potential, marrying the conformational constraints of the oxetane ring with the electronic perturbations of a fluorine atom. However, the precise three-dimensional arrangement of these molecules, which dictates their function, can only be definitively determined through single-crystal X-ray diffraction.

This guide provides a comprehensive, comparative framework for approaching the X-ray crystal structure analysis of (3-Fluorooxetan-3-yl)methanol derivatives. As of the latest searches of the Cambridge Structural Database (CSD), no public crystal structures exist for this specific parent compound or its simple derivatives.[1] Therefore, this document serves as a prospective guide, leveraging data from analogous structures to inform experimental design and anticipate analytical outcomes. We will delve into the nuances of crystallization, the expected geometric parameters, and the vital role of complementary analytical techniques, offering a robust roadmap for researchers venturing into the structural elucidation of these novel chemical entities.

The Crystallization Challenge: From Liquid to Lattice

The primary and often most formidable hurdle in X-ray crystallography is obtaining a single crystal of sufficient size and quality.[2] For small, polar molecules like (3-Fluorooxetan-3-yl)methanol, which may be low-melting solids or even liquids at room temperature, this step requires a systematic and patient approach. The presence of the fluorine atom and the hydroxyl group introduces the potential for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can be both a help and a hindrance in forming an ordered crystalline lattice.

A Comparative Look at Crystallization Techniques

While numerous crystallization methods exist, vapor diffusion stands out as a particularly well-suited technique for small, soluble organic molecules.[3] It allows for a slow and controlled approach to supersaturation, which is crucial for the growth of well-ordered crystals.

Crystallization TechniquePrincipleSuitability for (3-Fluorooxetan-3-yl)methanol Derivatives
Slow Evaporation Gradual removal of solvent from a saturated solution to induce crystallization.Simple and effective, but can sometimes lead to rapid precipitation and poor crystal quality. Best for initial screening with a variety of solvents.
Vapor Diffusion (Hanging & Sitting Drop) A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble) via the vapor phase.Highly Recommended. Offers excellent control over the rate of crystallization, increasing the likelihood of obtaining high-quality single crystals.[3]
Cooling Crystallization A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.Can be effective if the compound's solubility is highly temperature-dependent. Requires precise temperature control.
Experimental Protocol: Vapor Diffusion for Crystallization of (3-Fluorooxetan-3-yl)methanol Derivatives

This protocol is a starting point and should be optimized for each specific derivative.

  • Sample Preparation: Ensure the (3-Fluorooxetan-3-yl)methanol derivative is of high purity (>98%). Impurities can significantly inhibit crystallization.

  • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, methanol, ethanol). A suitable solvent will fully dissolve the compound at a moderate concentration.

  • Setting up the Crystallization Plate:

    • In a 24-well crystallization plate, add 500 µL of a precipitant (e.g., a less polar solvent like hexane, diethyl ether, or toluene) to the reservoir of each well.

    • On a siliconized cover slip, place a 2 µL drop of a concentrated solution of the compound in the chosen solvent.

    • Invert the cover slip and seal the well, creating a "hanging drop."

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).

  • Monitoring: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

The Expected Crystal Structure: A Comparative Analysis

In the absence of a crystal structure for (3-Fluorooxetan-3-yl)methanol, we can infer expected structural parameters by examining related compounds in the CSD. For comparison, we will consider the crystal structure of a simple alcohol and a fluorinated organic molecule.

Parameter(3-Fluorooxetan-3-yl)methanol (Predicted)1-Adamantylmethanol (CSD Refcode: ADAMAN01)2,2,2-Trifluoroethanol (CSD Refcode: TFETOL)
Key Bond Lengths (Å) C-F: ~1.35-1.40, C-O (ring): ~1.43-1.46, C-C: ~1.52-1.55, C-O (alcohol): ~1.42-1.45C-C: 1.53-1.54, C-O: 1.43C-F: 1.33-1.34, C-C: 1.50, C-O: 1.38
Key Bond Angles (°) O-C-C (ring): ~90-95, C-C-F: ~107-111, C-C-O (alcohol): ~108-112C-C-C: 108-110, C-C-O: 111F-C-F: 106, C-C-O: 110
Intermolecular Interactions Strong O-H···O and potentially weaker C-H···F hydrogen bonds will likely dominate the crystal packing.Strong O-H···O hydrogen bonding network.O-H···O hydrogen bonds and C-H···F interactions.

The puckering of the oxetane ring is another critical structural feature. The degree of puckering will be influenced by the substituents and the crystal packing forces.

Beyond Diffraction: The Indispensable Role of Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of (3-Fluorooxetan-3-yl)methanol derivatives requires a multi-faceted analytical approach.

¹⁹F NMR Spectroscopy: A Window into the Electronic Environment

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for characterizing organofluorine compounds.[4] The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, providing valuable information about the molecule's conformation and intermolecular interactions in solution.

For (3-Fluorooxetan-3-yl)methanol derivatives, one would expect the ¹⁹F chemical shift to be in the range of -120 to -150 ppm (relative to CFCl₃), characteristic of a fluorine atom attached to a tertiary carbon.[5] Changes in this chemical shift upon derivatization or in different solvents can provide insights into conformational changes and hydrogen bonding.

Computational Crystal Structure Prediction: An In Silico Alternative

When single crystals are elusive, computational crystal structure prediction (CSP) can offer valuable insights into the likely packing arrangements and intermolecular interactions.[6][7] Methods such as those implemented in the USPEX software package use evolutionary algorithms to search for low-energy crystal structures based on the molecule's chemical diagram.[8][9]

Workflow for Crystal Structure Prediction of (3-Fluorooxetan-3-yl)methanol:

Caption: A generalized workflow for computational crystal structure prediction.

The predicted low-energy structures can guide further crystallization experiments by suggesting potential packing motifs and can also serve as a basis for understanding the compound's physical properties.

Data Collection and Refinement: Best Practices

Once a suitable crystal is obtained, the next steps involve X-ray diffraction data collection and structure refinement.[2][10]

Recommended Data Collection Parameters
ParameterRecommended SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is generally suitable for small molecules; Cu provides better dispersion for absolute structure determination but may cause higher absorption.
Temperature 100 KReduces thermal motion of atoms, leading to higher resolution data and more precise structural parameters.
Detector Distance 40-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time 5-60 seconds per frameDependent on crystal size, diffracting power, and X-ray source intensity.
Data Redundancy >4High redundancy improves data quality and statistics.
Key Refinement Considerations

The refinement process involves fitting a model of the atomic positions and displacement parameters to the experimental diffraction data.[3][11] For (3-Fluorooxetan-3-yl)methanol derivatives, particular attention should be paid to:

  • Hydrogen Atom Positions: The position of the hydroxyl hydrogen atom is critical for understanding the hydrogen-bonding network. It should be located from the difference Fourier map and refined freely if the data quality allows.

  • Disorder: The flexible hydroxymethyl group or even the oxetane ring itself may exhibit conformational disorder in the crystal lattice. This must be modeled appropriately to achieve a good refinement.

  • Absolute Structure Determination: For chiral derivatives, the absolute configuration should be determined using methods such as the Flack parameter.

Conclusion: A Path Forward for Structural Elucidation

The X-ray crystal structure analysis of (3-Fluorooxetan-3-yl)methanol derivatives presents both challenges and opportunities. While the absence of existing structures necessitates a more predictive and comparative approach, the principles and protocols outlined in this guide provide a solid foundation for success. By combining systematic crystallization screening with the power of complementary techniques like ¹⁹F NMR and computational modeling, researchers can confidently navigate the path to elucidating the three-dimensional structures of these promising molecules. The resulting structural insights will be invaluable for advancing their applications in drug discovery and materials science, ultimately unlocking their full potential.

References

  • Cambridge Crystallographic Data Centre (CCDC). Search of the Cambridge Structural Database (CSD). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Abramov, Y. A., & Perumalla, S. R. (2014). Crystal Structure Prediction of a Flexible Molecule of Pharmaceutical Interest with Unusual Polymorphic Behavior. Crystal Growth & Design, 14(7), 3467-3475.
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • ResearchGate. Where can I find cif files for organic compounds?. [Link]

  • Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98.
  • PubChem. (2S)-3-chloro-2-fluoro-3-methylhexane. [Link]

  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link]

  • Wiberg, K. B., & Rablen, P. R. (1993). Why does trifluoroethanol have a lower pKa than ethanol?. Journal of the American Chemical Society, 115(14), 614-625.
  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of chemical physics, 124(24), 244704.
  • International Union of Crystallography. CIF (Crystallographic Information Framework). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Williams, J. H. (2001). The molecular electric quadrupole moment and solid-state architecture. Accounts of chemical research, 34(11), 878-885.
  • Price, S. L. (2008). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced drug delivery reviews, 60(3), 330-340.
  • University of Queensland. Crystallization of AlF2OH.H2O, for Application in the Recycle of Fluoride from Spent Pot Lining (SPL). [Link]

  • Oganov, A. R., Lyakhov, A. O., & Valle, M. (2011). How evolutionary crystal structure prediction works—and why. Accounts of chemical research, 44(3), 227-237.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Day, G. M., Cooper, T. G., Cruz-Cabeza, A. J., Hejczyk, K. E., Ammon, H. L., Boerrigter, S. X., ... & Price, S. L. (2009). Significant progress in predicting the crystal structures of small organic molecules–a report on the fourth blind test. Acta Crystallographica Section B: Structural Science, 65(2), 107-125.
  • Cambridge Crystallographic Data Centre. Search. [Link]

  • Gerig, J. T. (2000). Fluorine NMR. eMagRes, 1-10.
  • Lin, P., & Dannenberg, J. J. (2001). The effects of ortho-substituents on the conformations and hydrogen-bonding properties of benzyl alcohol. The Journal of Physical Chemistry A, 105(4), 626-632.
  • YouTube. Crystal structure of MOF with Mercury Software using cif file. [Link]

  • ResearchGate. Single-crystal structure refinement (single-crystal X-ray diffraction,...). [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • ResearchGate. Crystallisation of inorganic compounds with alcohols. [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • National Institutes of Health. A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • USPEX. 9.1 List of Examples. [Link]

  • Harris, K. D. M., Johnston, R. L., & Cheung, E. Y. (2003). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 3(6), 937-940.
  • Organic Chemistry Portal. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]

  • Avogadro Discussion. Heuristic for Reading CIF / Crystal Structures (v2). [Link]

  • USPEX. Universal Structure Predictor: Evolutionary Xtallography MANUAL. [Link]

  • ResearchGate. USPEX—Evolutionary crystal structure prediction. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Oxford School on Neutron Scattering. Crystal Structure Refinement. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

Sources

comparative study of (3-Fluorooxetan-3-yl)methanol and other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (3-Fluorooxetan-3-yl)methanol (CAS: 855659-00-6) Primary Application: Bioisosteric replacement and physicochemical property modulation in lead optimization.

This guide provides a technical comparison of (3-Fluorooxetan-3-yl)methanol against standard medicinal chemistry building blocks (gem-dimethyl, unsubstituted oxetane, and trifluoromethyl groups). While unsubstituted oxetanes are established tools for lowering lipophilicity (LogP) and improving solubility, the 3-fluorooxetane variant offers a distinct advantage: precision attenuation of amine basicity (pKa) while maintaining a favorable metabolic profile.

This document synthesizes experimental data, reaction protocols, and decision-making frameworks to assist medicinal chemists in deploying this motif effectively.

Part 1: Physicochemical Profile & Comparative Analysis[1]

The strategic value of (3-Fluorooxetan-3-yl)methanol lies in its ability to occupy a unique "Goldilocks" zone in property space—bridging the gap between the lipophilic gem-dimethyl group and the highly polar unsubstituted oxetane.

Comparative Data Table

The following table summarizes the impact of replacing a generic gem-dimethyl group with oxetane analogs on a scaffold containing a proximal amine (e.g., R-NH-CH₂-Group ).

FeatureGem-Dimethyl Oxetane (Unsubstituted) 3-Fluorooxetane Trifluoromethyl (CF₃)
Structure -C(CH₃)₂--C(CH₂OCH₂)--C(CH₂OCH₂)(F)--CF₃
Lipophilicity (

LogP)
Reference (0.0)-1.0 to -1.5 (Significant Drop)-0.6 to -0.9 (Moderate Drop)+0.8 to +1.2 (Increase)
Basicity (

pKa)
Reference (0.0)-1.5 to -2.0 -2.5 to -3.5 (Strong Reduction)-3.0 to -4.0
Metabolic Stability Low (Benzylic/Allylic oxid.)High (Blocks soft spots)High (Blocks soft spots + F effect)High
Solubility LowHigh Moderate-High Low
H-Bond Acceptor NoYes (Strong)Yes (Modulated by F)Weak (C-F)

Key Insight: While the unsubstituted oxetane is superior for maximizing solubility, the 3-fluorooxetane is the preferred choice when the primary goal is to reduce the basicity of a nearby amine (to reduce hERG binding or improve permeability) without incurring the lipophilicity penalty of a CF₃ group.

The "Fluorine Effect" on Oxetane Conformation

The introduction of a fluorine atom at the 3-position of the oxetane ring induces specific electronic and conformational changes:

  • Dipole Alignment: The C-F bond vector opposes the oxetane oxygen lone pairs, reducing the overall H-bond acceptor capability compared to the parent oxetane. This can be beneficial if the parent oxetane increases non-specific binding or efflux liability.

  • Pucker Angle: The ring puckering is slightly altered, but the motif remains a compact, sterically demanding group that mimics the spatial volume of a gem-dimethyl or carbonyl group.

Part 2: Decision Framework & Visualization

The following decision tree illustrates when to deploy (3-Fluorooxetan-3-yl)methanol during the Lead Optimization phase.

DecisionTree cluster_legend Selection Logic Start Lead Optimization Challenge Issue1 Issue: High Lipophilicity (LogP) & Poor Solubility? Start->Issue1 Issue2 Issue: High Amine Basicity (pKa) (hERG / Permeability risk)? Issue1->Issue2 No, or pKa is also high Sol1 Use Unsubstituted Oxetane (Max Solubility Gain) Issue1->Sol1 Yes, pKa is fine Sol2 Use 3-Fluorooxetane (Balanced LogP + pKa drop) Issue2->Sol2 Need to lower pKa without adding lipophilicity Sol3 Use Gem-Difluoro / CF3 (If LogP increase is tolerable) Issue2->Sol3 Lipophilicity is not a concern

Figure 1: Strategic selection of fluorinated oxetane building blocks based on physicochemical liabilities.

Part 3: Experimental Protocols

The primary challenge in working with (3-Fluorooxetan-3-yl)methanol is its activation. The hydroxyl group is neopentyl-like (sterically hindered) and adjacent to an electron-withdrawing fluorinated ring, making it less nucleophilic than standard primary alcohols.

Protocol A: Activation via Tosylation

Direct alkylation with the alcohol is often sluggish. Conversion to the tosylate is the standard activation method.

Reagents:

  • (3-Fluorooxetan-3-yl)methanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve (3-Fluorooxetan-3-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add TEA (or Pyridine) followed by DMAP.

  • Reaction: Add TsCl portion-wise over 15 minutes. Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The tosylate typically runs significantly higher (less polar) than the alcohol.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base/pyridine), then saturated NaHCO₃, and finally brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. The crude tosylate is often stable enough for the next step. If purification is needed, use rapid silica chromatography (Hexane/EtOAc gradient).[1] Note: Avoid prolonged exposure to silica as the oxetane ring can be acid-sensitive.

Protocol B: N-Alkylation of Secondary Amines

Using the tosylate generated in Protocol A to install the 3-fluorooxetane motif.

Reagents:

  • Secondary Amine Scaffold (1.0 equiv)

  • (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (from Protocol A) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Setup: Suspend the amine and Cs₂CO₃ in ACN (0.1 M).

  • Addition: Add the fluorooxetane tosylate.

  • Heating: Heat the sealed reaction vessel to 60–80°C for 12–24 hours.

    • Note: The neopentyl-like position requires thermal energy for S_N2 displacement.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase HPLC or preparative TLC.

Part 4: Mechanistic Insights & Signaling[1]

Understanding how the 3-fluorooxetane moiety influences the electronic environment of the drug molecule is crucial.

Mechanism cluster_0 Electronic Effects cluster_1 Physicochemical Outcome F_Atom Fluorine Atom (Electronegative) Sigma_Ind Sigma-Induction (Through-bond) F_Atom->Sigma_Ind Ox_Ring Oxetane Oxygen (Inductive Effect) Ox_Ring->Sigma_Ind Amine_LP Adjacent Amine Lone Pair Sigma_Ind->Amine_LP Electron Withdrawal pKa_Drop Lowered pKa (Reduced Basicity) Amine_LP->pKa_Drop Permeability Improved Permeability (More Neutral Species at pH 7.4) pKa_Drop->Permeability

Figure 2: Mechanistic pathway of amine basicity attenuation via the fluoro-oxetane moiety.

Causality Explanation

The combination of the oxygen atom and the fluorine atom on the four-membered ring creates a potent inductive electron-withdrawing effect. This effect propagates through the methylene linker to the amine nitrogen. By reducing the electron density on the nitrogen lone pair, the energy required to protonate the amine increases , thereby lowering the pKa.[1] This is a critical tactic when a lead compound is too basic (pKa > 9.0), which often correlates with hERG channel blocking and phospholipidosis.[1]

References

  • Wuitschik, G. et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Müller, K. et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Bull, J. A. et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5] Chemical Reviews. Link

  • Stepan, A. F. et al. (2011).[1] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Selective Inhibitors of Voltage-Gated Sodium Channels." Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2020). "The Role of Fluorine in Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link

Sources

A Comparative Guide to the Spectroscopic Analysis of (3-Fluorooxetan-3-yl)methanol Derivatives for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane motif, a four-membered cyclic ether, has become a prominent strategy in medicinal chemistry.[1] Specifically, (3-Fluorooxetan-3-yl)methanol and its derivatives are increasingly utilized as building blocks in drug discovery due to their ability to improve physicochemical properties such as solubility and metabolic stability.[2][3] The inherent ring strain of the oxetane ring also makes these compounds valuable synthetic intermediates.[1] Given their growing importance, the unambiguous structural confirmation of these molecules is paramount. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of (3-fluorooxetan-3-yl)methanol derivatives, offering insights into experimental design and data interpretation.

The Challenge of Characterization

The unique structural features of (3-fluorooxetan-3-yl)methanol derivatives—namely the strained four-membered ring, the presence of a fluorine atom, and a primary alcohol—necessitate a multi-pronged analytical approach for definitive characterization. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combination of methods is essential for complete and accurate assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. A comprehensive NMR analysis involves a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques like COSY, HSQC, and HMBC for complex derivatives.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons). For (3-fluorooxetan-3-yl)methanol derivatives, ¹H NMR is crucial for confirming the integrity of the oxetane ring and the presence of the hydroxymethyl group.

Expected Spectral Features:

  • Oxetane Ring Protons: The methylene protons on the oxetane ring typically appear as two distinct multiplets in the range of 4.0-5.0 ppm.[4] Their diastereotopicity, arising from the chiral center at C3, leads to complex splitting patterns.

  • Hydroxymethyl Protons: The methylene protons of the -CH₂OH group are expected to show a signal, often a singlet or a multiplet depending on coupling to the hydroxyl proton, typically in the range of 3.5-4.0 ppm.

  • Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet and its chemical shift is highly dependent on concentration and solvent.[4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.[5] This technique is essential for confirming the carbon framework of the oxetane ring and the substituent at C3.

Expected Spectral Features:

  • Oxetane Ring Carbons: The carbon atoms of the oxetane ring typically resonate in the range of 60-80 ppm. The carbon bearing the fluorine and hydroxymethyl group (C3) will be significantly deshielded.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to appear around 60-70 ppm.

  • Fluorine Coupling: A key feature is the coupling between the fluorine atom and the carbon atoms, resulting in splitting of the carbon signals. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large (200-300 Hz), while two- and three-bond couplings (²JCF and ³JCF) are smaller.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

Causality Behind Experimental Choices: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds.[6] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a powerful probe for structural changes.[7]

Expected Spectral Features:

  • Chemical Shift: The ¹⁹F chemical shift for a fluorine atom attached to a tertiary carbon in an oxetane ring is expected to be in a specific region of the spectrum. The exact chemical shift will be influenced by the other substituents on the ring. The chemical shift range for organofluorine compounds is broad, typically spanning from -200 to +200 ppm relative to a reference standard like CFCl₃.[7]

  • Coupling to Protons: The fluorine signal will be split by neighboring protons, providing valuable information about the through-bond connectivity.

2D NMR Techniques for Unambiguous Assignments

For more complex derivatives of (3-fluorooxetan-3-yl)methanol, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are essential for making definitive assignments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different fragments within the molecule.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality Behind Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. For (3-fluorooxetan-3-yl)methanol derivatives, it is particularly useful for confirming the presence of the hydroxyl group and the ether linkage of the oxetane ring.

Expected Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • C-O Stretch (Ether): A strong absorption band in the region of 1000-1300 cm⁻¹ is indicative of the C-O stretching vibration of the oxetane ring.[9] The exact position can be influenced by ring strain.

  • C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹ is expected for the C-F stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Causality Behind Experimental Choices: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M+): The molecular ion peak will correspond to the molecular weight of the derivative. For (3-fluorooxetan-3-yl)methanol, the predicted monoisotopic mass is 106.04301 Da.[10]

  • Alpha-Cleavage: Fragmentation often occurs at the bond alpha to the oxygen atom of the ether, which is a common pathway for ethers in mass spectrometry.[11]

  • Loss of Small Molecules: The loss of stable neutral molecules such as water (H₂O) from the alcohol or formaldehyde (CH₂O) from the ring are also plausible fragmentation pathways.

Comparison of Spectroscopic Techniques for Structural Confirmation

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeCan be complex for diastereotopic protons
¹³C NMR Carbon skeleton, hybridizationDirect count of carbonsLower sensitivity, longer acquisition times
¹⁹F NMR Fluorine environmentHigh sensitivity, wide chemical shift rangeRequires a fluorine nucleus
2D NMR (COSY, HSQC, HMBC) Detailed connectivityUnambiguous assignmentsLonger experiment times
IR Spectroscopy Functional groupsFast, non-destructiveProvides limited structural detail
Mass Spectrometry Molecular weight, fragmentationHigh sensitivity, confirms molecular formulaFragmentation can be complex to interpret

Experimental Protocols

NMR Sample Preparation
  • Dissolve 5-10 mg of the (3-fluorooxetan-3-yl)methanol derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

  • Ensure the sample is homogeneous before placing it in the spectrometer.

Standard NMR Acquisition Parameters
  • ¹H NMR: Spectrometer frequency of 400 MHz or higher, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectrometer frequency of 100 MHz or higher, 1024 or more scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR: Spectrometer frequency of 376 MHz or higher, 128-256 scans, relaxation delay of 1-2 seconds.

IR Sample Preparation (ATR)
  • Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.

  • The standard ionization energy for EI is 70 eV.[4]

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualization of the Analytical Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of (3-Fluorooxetan-3-yl)methanol Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of (3-fluorooxetan-3-yl)methanol derivatives.

Conclusion

The structural confirmation of (3-fluorooxetan-3-yl)methanol derivatives requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy and mass spectrometry are essential for corroborating the presence of key functional groups and confirming the molecular weight. By following a systematic analytical workflow and carefully interpreting the data from each technique, researchers can confidently elucidate the structures of these important building blocks in drug discovery.

References

  • Bruker. (1991). Bruker Almanac.
  • Carreira, E. M., & Fessard, T. C. (2011). Oxetanes as versatile building blocks in organic synthesis. Chemical Reviews, 111(7), 4443-4489.
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline derivatives: Promising antioxidants with neuroprotective potential. Antioxidants (Basel), 12(3), 645.
  • Hachicha, M., Nasri, R., Zid, M. F., & Mrabet, H. (2024). Synthesis, Crystal Structure, and Spectroscopic Characterization of a New Non-Centrosymmetric Compound, 1-(2-Chloroquinolin-3-Yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 1-8.
  • Luger, P., & Buschmann, J. (1984). Oxetane: the first x-ray analysis of a nonsubstituted four-membered ring. Journal of the American Chemical Society, 106(23), 7118-7121.
  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2014). 2-(Aryl-Sulfonyl)oxetanes as Designer 3-Dimensional Fragments for Fragment Screening: Synthesis and Strategies for Functionalisation.
  • Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-fluorooxetan-3-yl)methanol. Retrieved from [Link]

  • Reboul, E. (1878). Sur la préparation de l'oxétane. Bulletin de la Société Chimique de Paris, 29, 386-388.
  • Wodarczyk, S., Gulea, M., & Buron, F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12479-12534.
  • Wiley-VCH. (2014). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols.
  • MSpace. (n.d.). Synchrotron-based infrared spectrum of oxetane. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-3-oxetanemethanol. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum (neat) of POx. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (2017). Phytochemical Analysis, Isolation and Identification of Flavan-3ol from Syrian Pinus Halepensis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

peer-reviewed studies on the biological effects of (3-Fluorooxetan-3-yl)methanol-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of compounds containing the (3-Fluorooxetan-3-yl)methanol moiety, evaluating their biological effects and physicochemical properties against conventional bioisosteres. By examining the available peer-reviewed data, we aim to elucidate the potential advantages and liabilities of this structural motif in drug design and development.

The Rationale for Fluorinated Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile building block in drug discovery. Its incorporation can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. When combined with fluorine, the most electronegative element, the resulting fluorooxetane can impart unique conformational constraints and electronic properties, making it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic profiles.[1][2][3] The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown at that position. Furthermore, the presence of fluorine can alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Biological Evaluation

While direct, peer-reviewed studies on the biological effects of compounds solely defined by the (3-Fluorooxetan-3-yl)methanol moiety are emerging, we can draw valuable insights from studies on structurally related compounds. A notable example is the investigation of novel quinoline derivatives incorporating a 3-fluorooxetan structure, which have been evaluated for their antimycobacterial activity.

Antimicrobial Activity

A recent study detailed the synthesis and evaluation of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives as potential antimycobacterial agents. Several of these compounds exhibited excellent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. The study also suggested a plausible mechanism of action through the inhibition of ATP synthase, a critical enzyme for mycobacterial survival.

Cytotoxicity Profile

In the same study, the synthesized fluorooxetane-containing quinoline derivatives were evaluated for their cytotoxicity against the Vero cell line, a normal kidney epithelial cell line from an African green monkey. Encouragingly, all the tested derivatives were found to be non-toxic to this cell line, suggesting a favorable selectivity profile for mycobacteria over mammalian cells. This is a critical aspect of drug development, as a high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.

Further research on other fluorinated analogs, such as those of D-galactosamine, has shown that certain fluorinated derivatives can exhibit potent cytotoxicity against human cancer cell lines, in some cases exceeding that of established chemotherapy drugs like cisplatin and 5-fluorouracil. This highlights the context-dependent nature of fluorine's impact on biological activity.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The decision to incorporate a (3-fluorooxetan-3-yl)methanol moiety into a drug candidate is often driven by the desire to optimize its physicochemical and pharmacokinetic properties. Here, we compare this motif to more traditional bioisosteres.

Property(3-Fluorooxetan-3-yl)methanol Moietygem-Dimethyl GroupCarbonyl GroupRationale and Supporting Data
Metabolic Stability Expected to be highGenerally highCan be susceptible to reductionThe strong C-F bond in the fluorooxetane is resistant to metabolic cleavage. Oxetanes, in general, are known to be metabolically robust.
Aqueous Solubility Generally enhancedLowModerateThe ether oxygen in the oxetane ring can act as a hydrogen bond acceptor, improving solubility.
Lipophilicity (LogP) Can be modulatedHighModerateFluorination can either increase or decrease lipophilicity depending on the overall molecular context. Fluoro-arenes are generally more lipophilic.[1]
Acidity/Basicity (pKa) Can lower the pKa of nearby aminesNo significant effectCan influence nearby groupsThe electron-withdrawing nature of fluorine can decrease the basicity of proximal amines.
Conformational Rigidity HighModeratePlanarThe strained oxetane ring provides a greater degree of conformational constraint compared to an acyclic gem-dimethyl group.

Experimental Protocols for Evaluation

To rigorously assess the biological and pharmacokinetic profiles of compounds containing the (3-Fluorooxetan-3-yl)methanol moiety, standardized experimental protocols are essential.

Human Liver Microsomal Stability Assay

This in vitro assay is a cornerstone for evaluating the metabolic stability of a compound. It measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and controls mix Combine compound, microsomes, and initiate with cofactor prep_compound->mix prep_microsomes Thaw and dilute human liver microsomes prep_microsomes->mix prep_cofactor Prepare NADPH regenerating system prep_cofactor->mix incubate Incubate at 37°C with shaking mix->incubate time_points Aliquots taken at 0, 7, 15, 25, 40 min incubate->time_points quench Stop reaction with acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for Human Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Test compounds and positive controls (e.g., propranolol) are prepared at a stock concentration (e.g., 20 mM in DMSO) and then diluted to the final working concentration (e.g., 2 µM) in an organic solvent like acetonitrile. Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A cofactor solution containing an NADPH regenerating system is also prepared.

  • Incubation: The test compound and microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH cofactor solution.

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 7, 15, 25, and 40 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical normalization.

  • Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The concentration of the test compound at each time point is used to calculate the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are determined.

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a validated target for anticancer drugs.

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_tubulin Purify and prepare tubulin solution mix Combine tubulin with test compounds/controls in a microplate prep_tubulin->mix prep_compounds Prepare test compound, positive (e.g., colchicine), and negative controls prep_compounds->mix initiate Initiate polymerization with GTP and incubate at 37°C mix->initiate monitor Monitor absorbance at 340 nm over time initiate->monitor plot Plot absorbance vs. time monitor->plot calculate_ic50 Determine IC50 values from dose-response curves plot->calculate_ic50

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Step-by-Step Methodology:

  • Preparation: Purified tubulin is prepared in a suitable buffer. Test compounds, a positive control (e.g., colchicine for an inhibitor, paclitaxel for a stabilizer), and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.

  • Reaction Setup: The tubulin solution is added to the wells of a microplate containing the test compounds or controls.

  • Initiation and Monitoring: Polymerization is initiated by the addition of GTP and warming the plate to 37°C. The change in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the negative control. IC50 values (the concentration of compound that inhibits 50% of tubulin polymerization) are determined by plotting the percentage of inhibition against the compound concentration.

Future Directions and Conclusion

The (3-Fluorooxetan-3-yl)methanol moiety represents a promising structural motif in drug discovery, offering a unique combination of properties conferred by both the oxetane ring and the fluorine atom. The available data, primarily from studies on structurally related compounds, suggest potential for enhanced metabolic stability, favorable cytotoxicity profiles, and potent biological activity in specific contexts such as antimicrobial drug discovery.

However, a more comprehensive understanding will require direct comparative studies of (3-Fluorooxetan-3-yl)methanol-containing compounds against their non-fluorinated and non-oxetane counterparts across a wider range of biological targets. Further investigation into their effects on various signaling pathways and their broader ADME profiles will be critical for fully elucidating their potential in developing next-generation therapeutics.

References

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 2022. [Link]

  • (3-Fluorooxetan-3-yl)methanol. Protheragen. [Link]

  • Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 2020. [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. [Link]

  • Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes. PMC, 2008. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Hematology & Oncology, 2025. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 2024. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io, 2024. [Link]

  • Inhibition of tubulin polymerization by hypochlorous acid and chloramines. PMC, 2011. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. OUCI, 2024. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC, 2018. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI, 2023. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed, 2026. [Link]

  • An analysis of the physicochemical properties for drugs of natural origin. SciSpace, 2015. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry, 2023. [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI, 2022. [Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Fluorooxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to the safety and precision of laboratory operations. The handling and disposal of novel chemical entities like (3-Fluorooxetan-3-yl)methanol demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of (3-Fluorooxetan-3-yl)methanol, grounded in established safety protocols and an understanding of its chemical nature. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the utmost responsibility for safety and environmental stewardship.

Immediate Safety and Hazard Assessment

(3-Fluorooxetan-3-yl)methanol is a compound that requires careful handling due to its irritant and harmful properties. A thorough understanding of its hazard profile is the bedrock of safe laboratory practice.

1.1. Hazard Identification and Chemical Profile

Based on available safety data, (3-Fluorooxetan-3-yl)methanol is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The chemical structure, featuring a strained oxetane ring and a fluorine atom, suggests potential for reactivity, particularly under acidic conditions which could lead to ring-opening.[2][3][4] The presence of fluorine also places it in the broad category of organofluorine compounds, which necessitates consideration of specialized disposal routes to ensure complete destruction and prevent environmental persistence.

Table 1: Chemical and Physical Properties of (3-Fluorooxetan-3-yl)methanol

PropertyValue
Molecular FormulaC₄H₇FO₂
Molecular Weight106.10 g/mol
Boiling Point146-150 °C
Hazard CodesH302, H315, H319, H335
Signal WordDanger

Source: Aspira Chemical[1]

1.2. Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling (3-Fluorooxetan-3-yl)methanol:

  • Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a significant spill potential, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If ventilation is insufficient or in the event of a spill, a respirator with an appropriate cartridge for organic vapors should be used.[1][5]

Operational Plan for Handling and Storage

Proactive measures during handling and storage are critical to prevent accidental release and ensure the safety of laboratory personnel.

2.1. Prudent Handling Practices

  • Minimize Exposure: Always handle (3-Fluorooxetan-3-yl)methanol within a certified chemical fume hood to minimize inhalation of vapors.[7][8]

  • Avoid Contact: Take all necessary precautions to prevent skin and eye contact.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Labeling: Ensure all containers of (3-Fluorooxetan-3-yl)methanol are clearly and accurately labeled with the chemical name and associated hazards.[8][10][11]

2.2. Storage Requirements

  • Container Integrity: Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents to prevent potentially vigorous reactions.[9] While oxetanes are generally less reactive than epoxides, their strained ring can be opened under certain conditions.[4]

  • Segregation: Store (3-Fluorooxetan-3-yl)methanol separately from incompatible chemicals.

Step-by-Step Disposal Procedures

The disposal of (3-Fluorooxetan-3-yl)methanol must be conducted in compliance with local, state, and federal regulations. As a fluorinated organic compound, it requires special consideration for its ultimate destruction.

3.1. Waste Segregation and Collection

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for (3-Fluorooxetan-3-yl)methanol and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads). The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(3-Fluorooxetan-3-yl)methanol," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").[11][12]

  • Segregation: Do not mix (3-Fluorooxetan-3-yl)methanol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. In particular, avoid mixing with acidic or basic waste.[9][11]

3.2. Disposal of Empty Containers

  • Triple Rinsing: "Empty" containers of (3-Fluorooxetan-3-yl)methanol must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or acetone).[13][14]

  • Rinsate Collection: The rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous waste in the designated container for (3-Fluorooxetan-3-yl)methanol waste.[13][14]

  • Container Defacing: After triple-rinsing, the label on the container must be completely defaced or removed to prevent accidental reuse.[13][14]

  • Final Disposal: The rinsed and defaced container can then be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.

3.3. Final Disposal Pathway

Due to its fluorinated nature, the recommended disposal method for (3-Fluorooxetan-3-yl)methanol is high-temperature incineration in a licensed hazardous waste disposal facility. This is crucial to ensure the complete breakdown of the carbon-fluorine bond, which is highly stable. Landfilling is not a recommended disposal route for such compounds due to their potential for environmental persistence. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, which emphasizes the need for effective destruction technologies like incineration.[15][16] While (3-Fluorooxetan-3-yl)methanol is not a PFAS, the principles of ensuring complete destruction of the C-F bond are relevant.

Diagram 1: Disposal Decision Workflow for (3-Fluorooxetan-3-yl)methanol

A Start: (3-Fluorooxetan-3-yl)methanol Waste Generation B Is the waste in a primary container or is it contaminated material? A->B C Primary Container (Empty) B->C Empty Container D Contaminated Material/ Unused Product B->D Contaminated E Triple rinse with appropriate solvent. C->E I Segregate into a labeled hazardous waste container. D->I F Collect rinsate as hazardous waste. E->F G Deface or remove label. E->G F->I H Dispose of container as non-hazardous solid waste. G->H J Arrange for pickup by a licensed hazardous waste disposal service. I->J K Recommended Final Disposal: High-Temperature Incineration J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorooxetan-3-yl)methanol
Reactant of Route 2
(3-Fluorooxetan-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.